Ethyl 3-morpholino-3-oxopropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-morpholin-4-yl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-14-9(12)7-8(11)10-3-5-13-6-4-10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSROXUCXBXPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of Ethyl 3-morpholino-3-oxopropanoate"
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-morpholino-3-oxopropanoate
Foreword: The Utility of β-Keto Amide Scaffolds
In the landscape of modern drug discovery and materials science, the β-keto amide functional group serves as a versatile and highly valuable structural motif. Its unique electronic and steric properties allow for a wide range of chemical transformations, making it a cornerstone in the synthesis of complex heterocyclic systems and functionalized molecules. This compound is an exemplar of this class, incorporating a reactive β-keto ester system and a morpholine amide. The morpholine moiety is particularly significant in medicinal chemistry, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound and a detailed protocol for its structural verification, grounded in established chemical principles.
Part 1: Synthesis of this compound
Mechanistic Rationale and Strategy
The synthesis of this compound is most efficiently achieved through the nucleophilic acyl substitution of a malonic ester with morpholine. This reaction is a classic amidation process. Diethyl malonate serves as an ideal starting material due to the reactivity of its ester groups and the acidity of the α-carbon, although for this specific transformation, we are targeting the ester functionality.
The core of this synthesis relies on the reaction between the nucleophilic secondary amine (morpholine) and one of the electrophilic carbonyl carbons of diethyl malonate.[1][2] To drive this reaction towards the desired mono-amidation product and prevent the formation of the diamide, we employ a 1:1 molar ratio of the reactants and control the reaction temperature. The reaction is typically performed at an elevated temperature to overcome the activation energy associated with the amidation of esters, which are generally less reactive than acid chlorides or anhydrides. Ethanol, a byproduct of the reaction, is removed as the reaction proceeds, helping to shift the equilibrium towards the product side.
Synthesis Workflow Diagram
Caption: A schematic overview of the synthesis and purification process.
Detailed Experimental Protocol
Reagents and Equipment:
-
Diethyl malonate (1.0 eq)
-
Morpholine (1.0 eq)
-
Toluene (as solvent, optional)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Buchner funnel and vacuum flask
-
Recrystallization apparatus
-
Ethanol and deionized water for recrystallization
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add diethyl malonate (e.g., 16.0 g, 0.1 mol) and morpholine (e.g., 8.7 g, 0.1 mol). While the reaction can be run neat, using a high-boiling, inert solvent like toluene (~50 mL) can improve heat transfer and control.
-
Heating and Reflux: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture to a gentle reflux (approximately 110-120°C if using toluene) with continuous stirring.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). Spot the initial reaction mixture and then sample the mixture every hour. The reaction is complete when the starting diethyl malonate spot has been consumed, which typically takes 4-6 hours.
-
Isolation of Crude Product: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. If toluene was used, it can be removed under reduced pressure using a rotary evaporator. As the mixture cools, the product will often begin to crystallize. The flask can be placed in an ice bath to maximize precipitation.
-
Filtration: Collect the solid crude product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add deionized water until the solution becomes slightly turbid. Reheat the solution until it is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath.
-
Final Product Collection: Collect the purified white crystalline product by vacuum filtration, wash with a small volume of cold ethanol/water mixture, and dry under vacuum. The expected molecular formula is C9H15NO4 with a molecular weight of 201.22 g/mol .[3]
Part 2: Characterization and Structural Elucidation
A rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides an unambiguous structural confirmation.
Characterization Workflow Diagram
Caption: The workflow for the structural verification of the final product.
Spectroscopic Data and Interpretation
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The spectra should be recorded in a deuterated solvent such as CDCl₃.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl (-CH₃) | ~1.25 | Triplet | 3H |
| Ethyl (-CH₂) | ~4.20 | Quartet | 2H |
| Methylene (-COCH₂CO-) | ~3.45 | Singlet | 2H |
| Morpholine (-CH₂-N-) | ~3.60 | Multiplet | 4H |
| Morpholine (-CH₂-O-) | ~3.70 | Multiplet | 4H |
-
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ethyl (-C H₃) | ~14.0 |
| Ethyl (-C H₂) | ~61.5 |
| Methylene (-COC H₂CO-) | ~45.0 |
| Morpholine (-C H₂-N-) | ~42.5, ~46.5 |
| Morpholine (-C H₂-O-) | ~66.8 |
| Amide Carbonyl (-C =O) | ~165.0 |
| Ester Carbonyl (-C =O) | ~168.0 |
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[4]
| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |
| C=O (Ester) | ~1740 | Strong, sharp absorption confirming the ester carbonyl. |
| C=O (Amide) | ~1650 | Strong, sharp absorption for the tertiary amide carbonyl.[5] |
| C-O-C (Ether) | ~1115 | Strong absorption characteristic of the morpholine ring ether linkage. |
| C-N (Amine) | ~1250 | Moderate absorption for the C-N stretch. |
| C-H (sp³) | 2850-2980 | Aliphatic C-H stretching vibrations. |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through fragmentation patterns.
| Analysis Type | Expected Result | Interpretation |
| Molecular Ion Peak (M⁺) | m/z = 201 | Corresponds to the molecular weight of C9H15NO4.[3] |
| Major Fragments | m/z = 156 [M-OEt]⁺ m/z = 114 [M-COOEt-H]⁺ m/z = 86 [Morpholine-CO]⁺ | Fragmentation patterns consistent with the loss of the ethoxy group, the entire ethyl ester group, and cleavage of the morpholine amide bond. |
Conclusion
The successful synthesis of this compound can be reliably achieved through the direct amidation of diethyl malonate with morpholine. The identity and purity of the final product must be rigorously confirmed through a combination of NMR, IR, and MS analyses. The data presented in this guide serve as a benchmark for researchers and scientists. The convergence of the expected spectroscopic data with the experimental results provides a self-validating system, ensuring the integrity of the synthesized material for its intended application in further research and development.
References
- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. This compound [acrospharmatech.com]
- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]
Introduction: The Significance of the Morpholine Moiety in a Versatile Chemical Scaffold
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-morpholino-3-oxopropanoate
This compound is a bifunctional organic compound featuring an ethyl ester and a morpholine-derived amide. This structure, classified as a β-keto amide, positions it as a valuable intermediate in synthetic chemistry. The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical properties to drug candidates.[1][2] Its inclusion often enhances aqueous solubility, metabolic stability, and brain permeability due to a well-balanced lipophilic-hydrophilic profile and a pKa that promotes solubility at physiological pH.[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed protocols for its synthesis and analysis, to support its application in research and development.
Chemical Identity and Structural Characteristics
The fundamental identity of a compound is rooted in its structure, which dictates its physical and chemical behavior.
-
IUPAC Name: ethyl 3-(4-morpholinyl)-3-oxopropanoate
-
CAS Number: 37714-64-0
-
Molecular Formula: C₉H₁₅NO₄
-
Molecular Weight: 201.22 g/mol [4]
-
Canonical SMILES: CCOC(=O)CC(=O)N1CCOCC1[4]
-
InChI Key: VZSROXUCXBXPBM-UHFFFAOYSA-N[4]
The molecule's structure consists of a central propanoate backbone. The ethyl ester group is located at one terminus, while the C-3 position is functionalized with a carbonyl group that forms an amide linkage with the nitrogen atom of a morpholine ring. The presence of the active methylene group (the -CH₂- between the two carbonyls) is a key feature, contributing to the compound's synthetic versatility.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for its handling, formulation, and application. The data presented below combines experimentally determined values with robust computational predictions.
| Property | Value | Source & Notes |
| Physical Form | Solid | [Sigma-Aldrich] |
| Melting Point | 59.5 °C | [4] (Experimental) |
| Boiling Point | 346.2 ± 37.0 °C | [4] (Predicted) |
| Density | 1.164 ± 0.06 g/cm³ | [4] (Predicted) |
| pKa (Active Methylene) | 14.81 ± 0.20 | [4] (Predicted, for the most acidic proton) |
| Water Solubility | Moderate to High (Qualitative) | Inferred from the presence of the morpholine moiety.[1][3] |
Synthesis and Purification
The synthesis of β-keto amides like this compound can be effectively achieved through the acylation of an amine with an activated malonic acid derivative. The following protocol describes a reliable method for its preparation.
Principle of Synthesis
The reaction proceeds via a nucleophilic acyl substitution. Morpholine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of ethyl malonyl chloride. The chloride ion is displaced, and subsequent deprotonation by a mild base yields the final product. The use of a non-nucleophilic base like triethylamine (TEA) is crucial to neutralize the HCl generated during the reaction without competing with the morpholine nucleophile.
Experimental Protocol: Synthesis via Acylation
Reagents:
-
Ethyl Malonyl Chloride
-
Morpholine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.5 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.
-
Acyl Chloride Addition: Dissolve ethyl malonyl chloride (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled morpholine solution over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or a viscous oil. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Caption: Synthetic workflow for this compound.
Spectroscopic and Analytical Characterization
Purity assessment and structural confirmation are paramount. While specific experimental spectra for this compound are not widely published, its characteristic features can be predicted based on its structure.
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl Ester Group: A triplet signal around δ 1.2-1.3 ppm (3H, -CH₃) and a quartet signal around δ 4.1-4.2 ppm (2H, -OCH₂-).
-
Active Methylene Group: A sharp singlet around δ 3.4-3.5 ppm (2H, -C(=O)CH₂C(=O)-).
-
Morpholine Ring: Two distinct multiplets (or broad triplets) for the methylene protons. The protons adjacent to the nitrogen (-N-CH₂-) are expected around δ 3.6-3.7 ppm (4H), while the protons adjacent to the oxygen (-O-CH₂-) are expected around δ 3.5-3.6 ppm (4H).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ethyl Ester Group: Signals around δ 14 ppm (-CH₃), δ 61 ppm (-OCH₂-), and δ 167-169 ppm (ester C=O).
-
Amide Carbonyl: A signal in the range of δ 165-167 ppm.
-
Active Methylene Carbon: A signal around δ 45 ppm.
-
Morpholine Ring: Signals for the carbons adjacent to nitrogen around δ 42-46 ppm and carbons adjacent to oxygen around δ 66 ppm.
-
-
IR (Infrared) Spectroscopy:
-
Strong, distinct carbonyl (C=O) stretching bands are expected. The ester carbonyl should appear around 1735-1750 cm⁻¹, while the amide carbonyl (a key feature of β-keto amides) should appear at a lower wavenumber, typically 1640-1660 cm⁻¹.[5]
-
C-O stretching from the ester and the morpholine ether linkage will be present in the 1000-1300 cm⁻¹ region.
-
C-H stretching from the alkyl groups will be observed around 2850-3000 cm⁻¹.
-
Protocol: Purity Determination by Reversed-Phase HPLC
This method is suitable for assessing the purity of the compound and identifying non-volatile impurities.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as water and Mobile Phase B as acetonitrile. A small amount of formic acid (0.1%) can be added to both phases to improve peak shape.
-
Sample Preparation: Accurately prepare a sample solution of this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
-
Analysis: Inject a blank (mobile phase), followed by the sample solution. The purity can be calculated based on the area percent of the main peak.
Caption: General workflow for HPLC purity analysis.
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of this compound is dominated by the β-dicarbonyl motif.
-
Active Methylene Group: The protons on the carbon between the two carbonyls are acidic and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide range of C-C bond-forming reactions, such as alkylations and condensations.
-
Friedländer Annulation: As a β-keto amide, this compound is a suitable substrate for the Friedländer reaction, where it can condense with 2-aminoaryl aldehydes or ketones to form substituted quinolines, a common core in many pharmaceuticals.[6]
Potential Applications in Drug Discovery
The morpholine heterocycle is a cornerstone in modern medicinal chemistry.[1][2] Its presence in this compound suggests several potential applications:
-
Scaffold for CNS-Active Agents: The morpholine ring is known to improve blood-brain barrier penetration, making this compound an attractive building block for novel central nervous system (CNS) drug candidates.[3]
-
Solubility Enhancement: The polar morpholine group can be incorporated into larger, more lipophilic molecules to improve their aqueous solubility and overall pharmacokinetic profile.[1]
-
Intermediate for Heterocyclic Synthesis: The compound's multiple reactive sites make it a versatile precursor for synthesizing more complex heterocyclic systems that are of interest in drug discovery.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
-
Hazard Statements: While specific data is limited, related β-keto amides may cause skin, eye, and respiratory irritation. [Sigma-Aldrich]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound [acrospharmatech.com]
- 5. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 3-morpholino-3-oxopropanoate
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Ethyl 3-morpholino-3-oxopropanoate (CAS No. 37714-64-0). We will delve into its chemical properties, synthesis, reactivity, and critical applications as a versatile building block in modern medicinal chemistry, moving beyond a simple data sheet to provide actionable, field-proven insights.
Introduction: The Strategic Value of the Morpholine Moiety
This compound is a bifunctional organic compound featuring an ethyl ester and a morpholine amide linked by a reactive methylene group. Its significance in the pharmaceutical and chemical industries is largely derived from the presence of the morpholine ring.
Morpholine is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its incorporation into drug candidates is a well-established strategy to enhance pharmacological profiles. The morpholine moiety often imparts favorable properties such as:
-
Improved Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, and the tertiary amine provides a basic handle, which can be crucial for modulating solubility and pKa.[3][4]
-
Enhanced Pharmacokinetics: Morpholine-containing compounds frequently exhibit improved metabolic stability and desirable absorption, distribution, metabolism, and excretion (ADME) profiles.[1][5]
-
Potency and Selectivity: The ring's conformationally restricted, yet flexible, chair-like structure can provide an optimal orientation for binding to biological targets like enzymes and receptors.
This compound serves as a key intermediate, providing a straightforward method for introducing this valuable pharmacophore into more complex molecular architectures.
Physicochemical & Structural Properties
The compound's structure dictates its reactivity and utility. The key functional groups—an ester, an amide, and an active methylene—each provide a handle for distinct chemical transformations.
| Property | Value | Reference(s) |
| CAS Number | 37714-64-0 | [6][7] |
| Molecular Formula | C₉H₁₅NO₄ | [6][8] |
| Molecular Weight | 201.22 g/mol | [6] |
| IUPAC Name | This compound | [8] |
| Appearance | White to off-white solid/powder | [9][10] |
| Melting Point | 59.5 °C | [6][7] |
| Boiling Point (Predicted) | 346.2 ± 37.0 °C | [6] |
| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 14.81 ± 0.20 | [6] |
| Canonical SMILES | CCOC(=O)CC(=O)N1CCOCC1 | [6] |
| InChI Key | VZSROXUCXBXPBM-UHFFFAOYSA-N | [6] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Sealed in dry, Room Temperature. | [6][7] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved via the amidation of a malonic acid ester derivative. The most common and direct precursor is diethyl malonate.
Proposed Synthetic Workflow
The reaction involves a nucleophilic acyl substitution where morpholine acts as the nucleophile, attacking one of the carbonyl carbons of diethyl malonate. The reaction is often driven to monosubstitution by controlling the stoichiometry and reaction conditions.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for malonamide synthesis.[11]
Objective: To synthesize this compound from diethyl malonate and morpholine.
Materials:
-
Diethyl malonate
-
Morpholine
-
Toluene (or another suitable solvent)
-
Sodium methoxide (catalytic amount, optional)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1.0 equivalent) in toluene.
-
Addition of Reagents: Add morpholine (1.0-1.1 equivalents) to the solution. Causality Note: Using a slight excess of morpholine can help drive the reaction to completion, but a large excess may promote disubstitution. Precise stoichiometric control is key.
-
Catalysis (Optional): For sluggish reactions, a catalytic amount of a base like sodium methoxide can be added to deprotonate the morpholine, increasing its nucleophilicity.
-
Reaction Execution: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The ethanol byproduct is removed as it forms, helping to drive the equilibrium towards the product.
-
Workup: After cooling to room temperature, wash the reaction mixture with dilute hydrochloric acid to remove any unreacted morpholine, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its versatility as a synthetic intermediate. Its structure contains multiple reactive sites that can be selectively addressed.
Caption: Reactivity map showing the compound as a versatile synthetic hub.
-
Active Methylene Group: The protons on the carbon between the two carbonyl groups are acidic (pKa ≈ 10-11), making this position a soft nucleophile upon deprotonation.[12] This allows for a variety of C-C bond-forming reactions, including:
-
Alkylation and Acylation: To introduce diverse substituents.
-
Knoevenagel and Michael Additions: Critical steps in the synthesis of complex molecules and heterocyclic rings.[12]
-
-
Ester Functional Group: This group can undergo standard ester transformations:
-
Hydrolysis: To yield the corresponding β-keto acid, which can then be decarboxylated.
-
Reduction: To form a 1,3-diol derivative.
-
Transesterification: To change the ester group.
-
-
Amide Functional Group: The amide is relatively stable but can be reduced under strong conditions (e.g., with LiAlH₄) to the corresponding amino alcohol.
This multi-faceted reactivity makes it an ideal precursor for creating libraries of compounds in drug discovery campaigns.[13]
Applications in Drug Discovery and Development
The primary application of this compound is as a building block in the synthesis of pharmaceutically active compounds. Its ability to introduce the morpholine moiety is particularly valuable in developing drugs targeting the central nervous system (CNS), as well as in oncology and infectious diseases.[2][3]
-
CNS Drug Discovery: The morpholine ring can improve brain permeability by balancing lipophilicity and water solubility, a critical factor for crossing the blood-brain barrier.[3][4]
-
Kinase Inhibitors: The morpholine oxygen can form key hydrogen bonds in the hinge region of many protein kinases, making it a common feature in kinase inhibitor drugs (e.g., Gefitinib).[2]
-
Prodrug Development: The ester can be part of a prodrug strategy, designed to be cleaved in vivo to release an active carboxylic acid metabolite, potentially improving the drug's oral bioavailability.[14]
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the compound. Below are the expected spectroscopic signatures.
| Technique | Expected Characteristics |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.2 ppm (quartet, 2H): -O-CH₂ -CH₃ of the ethyl ester.δ ~3.7 ppm (multiplet, 4H): -O-CH₂ - of the morpholine ring.δ ~3.6 ppm (multiplet, 4H): -N-CH₂ - of the morpholine ring.δ ~3.5 ppm (singlet, 2H): Active methylene protons -CO-CH₂ -CO-.δ ~1.3 ppm (triplet, 3H): -O-CH₂-CH₃ of the ethyl ester. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~168 ppm: C =O of the ethyl ester.δ ~165 ppm: C =O of the amide.δ ~67 ppm: -O-C H₂- of the morpholine ring.δ ~62 ppm: -O-C H₂-CH₃ of the ethyl ester.δ ~46 ppm: -N-C H₂- of the morpholine ring.δ ~42 ppm: Active methylene C H₂.δ ~14 ppm: -O-CH₂-C H₃ of the ethyl ester. |
| IR Spectroscopy (KBr/ATR) | ~1740 cm⁻¹ (strong): C=O stretch of the ester.~1650 cm⁻¹ (strong): C=O stretch of the tertiary amide (Amide I band).~1200-1100 cm⁻¹ (strong): C-O-C stretch of the morpholine ether and the ester. |
| Mass Spectrometry (ESI+) | m/z 202.10 [M+H]⁺: Protonated molecular ion.m/z 224.08 [M+Na]⁺: Sodium adduct. |
Note: Predicted chemical shifts are based on standard values and may vary slightly based on solvent and experimental conditions.[15][16]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Hazard Identification: While a specific GHS classification is not universally available, analogous compounds can cause skin, eye, and respiratory irritation.[9][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[17]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[9][18]
-
Storage: Keep in a tightly closed container in a cool, dry place.[6]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[9][17][18]
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound [acrospharmatech.com]
- 7. 3-MORPHOLINO-3-OXOPROPANOATE ETHYL CAS#: 37714-64-0 [m.chemicalbook.com]
- 8. This compound|CAS 37714-64-0|TCIJT|製品詳細 [tci-chemical-trading.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. 3-Morpholin-4-yl-3-oxo-propionic acid ethyl ester 37714-64-0, CasNo.37714-64-0 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 11. Ethyl 3-(methylamino)-3-oxopropanoate (71510-95-7) for sale [vulcanchem.com]
- 12. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]
- 13. nbinno.com [nbinno.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to Ethyl 3-morpholino-3-oxopropanoate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Ethyl 3-morpholino-3-oxopropanoate, a molecule of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications, offering insights grounded in established scientific principles.
Molecular Structure and Physicochemical Properties
This compound (CAS No: 37714-64-0) is a derivative of propanoic acid featuring both an ethyl ester and a morpholine amide functional group.[1] The presence of these functionalities imparts a unique combination of properties that make it a valuable building block in synthetic chemistry.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₄ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | CCOC(=O)CC(=O)N1CCOCC1 | [1] |
| Predicted Melting Point | 59.5 °C | [1] |
| Predicted Boiling Point | 346.2 ± 37.0 °C | [1] |
| Predicted Density | 1.164 ± 0.06 g/cm³ | [1] |
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a "privileged structure" in medicinal chemistry.[1][3][4] Its incorporation into molecules can enhance desirable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][4]
Synthesis of this compound
A primary and efficient route for the synthesis of this compound involves the acylation of morpholine with a suitable derivative of malonic acid, such as diethyl malonate.[5][6] This reaction is a classic example of amide bond formation.
Caption: Synthetic workflow for this compound.
This protocol describes a representative procedure for the synthesis of this compound from diethyl malonate and morpholine.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1.0 eq) and a suitable solvent such as toluene or ethanol.
-
Addition of Reagents: Add morpholine (1.1 eq) to the flask. A mild base, such as sodium ethoxide or triethylamine (catalytic amount), can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra are the gold standard, high-quality predicted spectra can provide valuable insights.[4][7]
The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the methylene protons of the propanoate backbone, and the protons of the morpholine ring. Online prediction tools can provide an estimate of the chemical shifts.[8][9][10][11]
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (ethyl) | ~1.25 | triplet | 3H |
| CH₂ (ethyl) | ~4.15 | quartet | 2H |
| CH₂ (backbone) | ~3.40 | singlet | 2H |
| CH₂ (morpholine, adjacent to N) | ~3.60 | multiplet | 4H |
| CH₂ (morpholine, adjacent to O) | ~3.70 | multiplet | 4H |
The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.[12][13]
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (ethyl) | ~14 |
| CH₂ (ethyl) | ~61 |
| CH₂ (backbone) | ~42 |
| CH₂ (morpholine, adjacent to N) | ~46 |
| CH₂ (morpholine, adjacent to O) | ~66 |
| C=O (ester) | ~169 |
| C=O (amide) | ~166 |
The IR spectrum is anticipated to show strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and amide functional groups.[14][15][16]
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O stretch (ester) | ~1740 |
| C=O stretch (amide) | ~1650 |
| C-O stretch (ester and ether) | ~1250 - 1000 |
| C-N stretch (amide) | ~1400 |
| C-H stretch (alkane) | ~2950 - 2850 |
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[17][18][19] The fragmentation is likely to involve the loss of the ethoxy group from the ester and cleavage of the morpholine ring.
Table 5: Predicted Mass Spectrum Fragments
| m/z | Putative Fragment |
| 201 | [M]⁺ (Molecular Ion) |
| 156 | [M - OCH₂CH₃]⁺ |
| 115 | [M - N(CH₂CH₂)₂O]⁺ |
| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum using an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the ATR crystal.
-
-
Mass Spectrometry:
-
Analyze the sample using an ESI-MS or GC-MS system to determine the molecular weight and fragmentation pattern.
-
Reactivity and Synthetic Utility
This compound is a β-keto amide, a class of compounds known for their versatile reactivity.[20] The methylene group flanked by two carbonyl groups is acidic and can be deprotonated to form a stable enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
Caption: Key reactivity pathways of this compound.
This reactivity makes it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic systems that are of interest in medicinal chemistry.[20][21]
Potential Applications in Drug Discovery
The morpholine moiety is present in numerous approved drugs, highlighting its importance in drug design.[1][3][4] Compounds containing a morpholine ring often exhibit favorable biological and pharmacokinetic properties.[1] As a versatile building block, this compound can be utilized in the synthesis of novel compounds for screening in various therapeutic areas. Its β-keto amide structure is a key pharmacophore in a range of biologically active molecules.[3] The synthesis of novel indolizine derivatives with anti-tubercular activity has been reported using similar morpholino-containing building blocks.[22]
Conclusion
This compound is a molecule with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of the β-keto amide functionality and the favorable properties imparted by the morpholine ring, makes it an attractive building block for the development of novel therapeutics and other functional molecules. Further exploration of its reactivity and biological activity is warranted to fully unlock its potential.
References
- 1. acrospharmatech.com [acrospharmatech.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualizer loader [nmrdb.org]
- 9. docs.chemaxon.com [docs.chemaxon.com]
- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CASCADE [nova.chem.colostate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Visualizer loader [nmrdb.org]
- 14. IR spectra prediction [cheminfo.org]
- 15. researchgate.net [researchgate.net]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. | Semantic Scholar [semanticscholar.org]
- 19. Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]
- 22. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Ethyl 3-morpholino-3-oxopropanoate in Organic Solvents
<-48>
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug discovery and development, from synthesis and purification to formulation and bioavailability.[1][2] Ethyl 3-morpholino-3-oxopropanoate is a versatile building block in organic synthesis, yet a comprehensive guide to its solubility in common organic solvents is conspicuously absent from the public literature. This technical guide provides a framework for understanding and determining the solubility of this compound. It combines theoretical principles, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for accurate solubility measurement. This document is designed to empower researchers to generate reliable solubility data, enabling informed decisions in process chemistry, formulation development, and preclinical studies.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[2] For a compound like this compound, understanding its solubility profile is paramount for:
-
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification, thereby optimizing yield and purity.
-
Formulation Development: Designing stable and effective dosage forms requires knowledge of the compound's solubility in various excipients and solvent systems.[3]
-
Preclinical Studies: Poor solubility can lead to unreliable results in in vitro assays and is a major contributor to poor bioavailability in in vivo models.[4]
Given the lack of specific solubility data for this compound in the literature, this guide provides the necessary tools to predict and experimentally determine its solubility profile.
Theoretical Framework and Predictive Analysis
The solubility of a molecule can often be predicted by examining its structure and applying the principle of "like dissolves like."[5][6][7] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Molecular Structure Analysis
This compound (C₉H₁₅NO₄) possesses a combination of polar and non-polar features that dictate its solubility.
-
Polar Groups: The molecule contains a highly polar morpholino-amide group and an ester group. The oxygen and nitrogen atoms in these groups can act as hydrogen bond acceptors.
-
Non-Polar Groups: The ethyl chain of the ester and the ethylene bridges of the morpholine ring contribute non-polar character.
This bifunctional nature suggests that the compound will exhibit nuanced solubility across a range of solvents.
Hansen Solubility Parameters (HSP)
A more sophisticated approach than simple polarity is the use of Hansen Solubility Parameters (HSP).[8][9][10] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Two substances are likely to be miscible if their HSP values are close.[11] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. This allows for a more quantitative prediction of solubility in various solvents.[8][10]
Solubility Predictions
Based on the structural analysis, the following solubility profile can be hypothesized:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic (e.g., Acetone, THF, Ethyl Acetate, DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar amide and ester groups. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | These solvents can act as hydrogen bond donors to the oxygen and nitrogen atoms of the solute, facilitating dissolution. |
| Non-Polar (e.g., Hexane, Toluene) | Low | The significant polarity of the morpholino-amide and ester groups is unlikely to be overcome by the weak van der Waals forces of non-polar solvents. |
Experimental Determination of Thermodynamic Solubility
While predictions are useful, empirical determination is the gold standard.[7] The isothermal shake-flask method is widely regarded as the most reliable technique for measuring thermodynamic solubility.[4][12] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.
Rationale for Method Selection
The shake-flask method is chosen for its robustness and ability to determine the true thermodynamic equilibrium solubility, which is a critical parameter for regulatory submissions and process development.[12][13] It ensures that the solution is genuinely saturated and that the solid phase in equilibrium is the thermodynamically stable form.
Visual Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow.
References
- 1. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. improvedpharma.com [improvedpharma.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. youtube.com [youtube.com]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. paint.org [paint.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. enamine.net [enamine.net]
A Spectroscopic Guide to Ethyl 3-morpholino-3-oxopropanoate: Structure Elucidation and Data Interpretation
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-morpholino-3-oxopropanoate (CAS: 37714-64-0), a key building block in synthetic organic chemistry.[1] For researchers and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural verification, purity assessment, and quality control. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established chemical principles and field-proven insights.
The methodologies and interpretations presented herein are designed to be self-validating, providing a clear causal link between experimental data and molecular structure.
Molecular Structure and Overview
This compound possesses a unique structure featuring an ethyl ester, a tertiary amide derived from morpholine, and a central methylene group activated by two flanking carbonyl groups. This combination of functionalities dictates its chemical reactivity and its distinct spectroscopic characteristics.
Molecular Formula: C₉H₁₅NO₄[1] Molecular Weight: 201.22 g/mol [1]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the connectivity of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[2][3]
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum is characterized by five distinct signals, each corresponding to a unique set of protons in the molecule. The integration values confirm the number of protons in each environment.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ethyl) |
| ~3.65 | Triplet (t) | 4H | -O-CH₂ - (Morpholine) |
| ~3.50 | Triplet (t) | 4H | -N-CH₂ - (Morpholine) |
| ~3.45 | Singlet (s) | 2H | -CO-CH₂ -CO- |
| ~1.28 | Triplet (t) | 3H | -CH₂-CH₃ (Ethyl) |
Causality and Insights:
-
Morpholine Protons: The morpholine ring typically exhibits a distinct pattern. Due to the chair conformation, protons on carbons adjacent to the oxygen are in a different electronic environment than those adjacent to the nitrogen.[4][5] The protons neighboring the electronegative oxygen (-O-CH₂-) are deshielded and appear further downfield (~3.65 ppm) compared to those next to the nitrogen (-N-CH₂-, ~3.50 ppm).[4] Their appearance as apparent triplets is a common feature resulting from coupling to adjacent protons in the ring.[5]
-
Ethyl Ester Protons: The classic ethyl group pattern confirms the ester functionality. The -O-CH₂- protons are deshielded by the adjacent oxygen, appearing as a quartet at ~4.20 ppm due to coupling with the three methyl protons. The terminal -CH₃ protons appear as a triplet at ~1.28 ppm, coupled to the two methylene protons.
-
Active Methylene Protons: The two protons of the methylene group situated between the two carbonyls (-CO-CH₂-CO-) are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet at ~3.45 ppm. The downfield shift is due to the deshielding effect of the two flanking electron-withdrawing carbonyl groups.
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum shows six unique carbon signals, confirming the molecular symmetry and functional groups.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~168.5 | Ester C =O |
| ~165.0 | Amide C =O |
| ~66.8 | -O-C H₂- (Morpholine) |
| ~61.5 | -O-C H₂-CH₃ (Ethyl) |
| ~45.5 | -N-C H₂- (Morpholine) |
| ~41.0 | -CO-C H₂-CO- |
| ~14.1 | -CH₂-C H₃ (Ethyl) |
Causality and Insights:
-
Carbonyl Carbons: The two carbonyl carbons are the most deshielded, appearing furthest downfield. The ester carbonyl (~168.5 ppm) is typically found slightly downfield from the tertiary amide carbonyl (~165.0 ppm).[3][6]
-
Morpholine Carbons: As observed in the ¹H NMR, the carbons adjacent to oxygen (-O-CH₂-) are more deshielded (~66.8 ppm) than those adjacent to the nitrogen (-N-CH₂-, ~45.5 ppm).[7]
-
Aliphatic Carbons: The remaining aliphatic carbons of the ethyl group and the central methylene appear in the expected upfield region. The ethyl -O-CH₂- carbon is observed around 61.5 ppm, while the active methylene carbon is around 41.0 ppm. The ethyl -CH₃ provides the most upfield signal at ~14.1 ppm.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Method: The spectrum can be acquired using Attenuated Total Reflectance (ATR) on a neat sample or by preparing a thin liquid film on a salt plate (NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 2980-2850 | Medium-Strong | C-H (Aliphatic) stretching |
| ~1740 | Strong | C=O (Ester) stretching |
| ~1650 | Strong | C=O (Tertiary Amide, "Amide I band") stretching[6][9] |
| 1250-1000 | Strong | C-O (Ester and Ether) stretching |
Causality and Insights:
-
Dual Carbonyl Absorptions: The most diagnostic feature of the IR spectrum is the presence of two distinct and strong carbonyl (C=O) stretching bands.
-
Ester C=O: The band around 1740 cm⁻¹ is characteristic of a saturated aliphatic ester.[9][10]
-
Amide C=O: The band at a lower frequency, around 1650 cm⁻¹ , is indicative of a tertiary amide.[6][11] The lower wavenumber compared to the ester is due to the resonance effect, where the nitrogen's lone pair donates electron density to the carbonyl carbon, reducing the double-bond character of the C=O bond.[9]
-
-
C-H Stretching: The absorptions between 2980-2850 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds in the ethyl and morpholine groups.
-
C-O Stretching: A strong, broad region of absorption between 1250-1000 cm⁻¹ corresponds to the C-O single bond stretching vibrations from both the ester and the ether functionality within the morpholine ring.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, inducing reproducible fragmentation.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition: The instrument detects positively charged ions and plots their abundance against their mass-to-charge (m/z) ratio.
| m/z | Proposed Fragment |
| 201 | [M]⁺ (Molecular Ion) |
| 156 | [M - OCH₂CH₃]⁺ |
| 114 | [M - C₉H₁₅NO]⁺ or [O=C=N(CH₂CH₂)₂O]⁺ |
| 86 | [Morpholine Ring Fragment, C₄H₈NO]⁺ |
| 56 | [C₃H₄O]⁺ or [C₄H₈]⁺ |
Interpretation of Fragmentation:
The molecular ion ([M]⁺) peak should be observed at m/z 201 , corresponding to the molecular weight of the compound. The fragmentation process, induced by electron impact, involves the cleavage of the weakest bonds to form stable carbocations.[12]
Caption: Proposed major fragmentation pathways for this compound under EI-MS.
-
Loss of the Ethoxy Radical (m/z 156): A common fragmentation for ethyl esters is the cleavage of the C-O bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to a prominent peak at m/z 156.
-
Formation of the Morpholinoyl Cation (m/z 114): Alpha-cleavage between the methylene carbon and the amide carbonyl is highly favorable. This results in the formation of a stable N-acylium ion derived from the morpholine group at m/z 114.
-
Morpholine Ring Fragments (m/z 86): Further fragmentation of the m/z 114 ion via the loss of carbon monoxide (CO, 28 Da) can produce the ion at m/z 86, which is characteristic of the morpholine ring structure.[13] Cleavage of the morpholine ring itself can also lead to various smaller fragments.
Conclusion
The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the ester and tertiary amide functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic structural motifs through fragmentation analysis. This comprehensive guide serves as an authoritative reference for the analysis and quality control of this important synthetic intermediate.
References
- 1. This compound [acrospharmatech.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 4. acdlabs.com [acdlabs.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
The Unseen Workhorse: A Technical Guide to Ethyl 3-morpholino-3-oxopropanoate as a Versatile Chemical Intermediate
For Immediate Release
[City, State] – [Date] – In the intricate world of synthetic chemistry, where the quest for novel bioactive molecules is relentless, the role of versatile chemical intermediates is paramount. These unsung heroes of the laboratory provide the foundational scaffolds upon which complex molecular architectures are built. This technical guide delves into the core functionalities and applications of one such intermediate: Ethyl 3-morpholino-3-oxopropanoate. With its unique structural features, this compound offers a gateway to a diverse array of chemical transformations, making it a valuable asset for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction: Unveiling a Key Synthetic Building Block
This compound, with the CAS Number 37714-64-0, is a bifunctional organic compound featuring a morpholine amide and an ethyl ester linked by a reactive methylene group. Its molecular structure (Figure 1) is the very source of its synthetic versatility, offering multiple sites for chemical modification.
Figure 1: Chemical Structure of this compound
A 2D representation of this compound.
This guide will explore the synthesis, key reactions, and potential applications of this intermediate, providing a technical framework for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| CAS Number | 37714-64-0 | [1] |
| Molecular Formula | C₉H₁₅NO₄ | [2] |
| Molecular Weight | 201.22 g/mol | [2] |
| Melting Point | 59.5 °C | [2] |
| Boiling Point (Predicted) | 346.2 ± 37.0 °C | [2] |
| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [2] |
| Canonical SMILES | CCOC(=O)CC(=O)N1CCOCC1 | [2] |
Synthesis of this compound: A Methodological Approach
The synthesis of this compound is typically achieved through the acylation of morpholine with a suitable malonic acid derivative. A general and reliable method involves the reaction of ethyl malonyl chloride with morpholine in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: Synthesis via Acylation
Materials:
-
Ethyl malonyl chloride
-
Morpholine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
To a solution of morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl malonyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Causality of Experimental Choices:
-
The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive ethyl malonyl chloride.
-
The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction.
-
Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation of morpholine and driving the reaction to completion.
-
The aqueous workup with sodium bicarbonate removes any unreacted acid chloride and neutralizes the triethylammonium hydrochloride salt, facilitating its removal into the aqueous phase.
References
"reactivity of the active methylene group in Ethyl 3-morpholino-3-oxopropanoate"
An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Ethyl 3-morpholino-3-oxopropanoate
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile chemical intermediate characterized by a highly reactive active methylene group. This guide provides a comprehensive exploration of the structural, electronic, and chemical properties that govern this reactivity. We will delve into the principles of its acidity and enolate formation, followed by a detailed examination of its utility in key synthetic transformations including alkylation, acylation, and Knoevenagel condensation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique reactivity in organic synthesis.
Introduction: The Structural Basis of Reactivity
This compound, a derivative of malonic acid, possesses a central methylene (-CH₂-) group positioned between two electron-withdrawing carbonyl functions: an ethyl ester and a morpholino-amide.[1] This specific arrangement is the source of its synthetic utility. The protons on this methylene group are significantly more acidic than those of a simple alkane, earning it the designation of an "active methylene group". This enhanced acidity allows for easy deprotonation to form a resonance-stabilized carbanion (enolate), which is a potent nucleophile.
The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[2][3] Consequently, this compound serves as a critical building block for introducing this valuable heterocycle alongside a flexible three-carbon chain, enabling the synthesis of complex molecular architectures.
Electronic Landscape and Acidity
The reactivity of the active methylene group is a direct consequence of the electronic effects exerted by the flanking ester and amide groups.
-
Inductive and Resonance Effects: Both carbonyl groups are strongly electron-withdrawing. They pull electron density away from the central methylene carbon through both the sigma bond framework (inductive effect) and the pi system (resonance effect). This polarization weakens the C-H bonds, facilitating their cleavage.[1]
-
Enolate Stabilization: Upon deprotonation with a suitable base, the resulting negative charge is not localized on the carbon atom. Instead, it is delocalized across the α-carbon and the two carbonyl oxygen atoms through resonance, creating a highly stable enolate anion. This stability is the thermodynamic driving force for the deprotonation.
The pKa of the active methylene protons in β-dicarbonyl compounds is a key measure of their acidity. For a typical β-keto ester, the pKa is approximately 11 (in water).[4][5] While the exact pKa of this compound is not widely reported, it is expected to be in a similar range. The amide group's carbonyl is slightly less electron-withdrawing than a ketone's due to resonance donation from the nitrogen lone pair, but the overall effect of the two flanking carbonyls ensures significant acidity.
Key Synthetic Transformations
The nucleophilic enolate derived from this compound is a versatile intermediate for forming new carbon-carbon and carbon-heteroatom bonds.
Alkylation Reactions
The reaction of the enolate with alkyl halides (R-X) is a cornerstone of active methylene chemistry, enabling the straightforward introduction of alkyl substituents at the α-position.
Causality Behind Experimental Choices:
-
Base Selection: A base whose conjugate acid has a pKa higher than that of the active methylene compound is required for complete deprotonation. Sodium ethoxide (NaOEt) in ethanol is a common choice, as it is inexpensive and the byproduct (ethanol) is often the reaction solvent. For less reactive alkylating agents or to minimize side reactions, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are employed.
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred as they solvate the counter-ion (e.g., Na⁺) without interfering with the nucleophilicity of the enolate.
-
Electrophile: Primary and secondary alkyl halides are effective. Tertiary halides tend to undergo elimination.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (50 mL).
-
Base Addition: Carefully add sodium metal (1.0 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to complete.
-
Enolate Formation: Cool the solution to room temperature and add this compound (1.0 eq) dropwise. Stir for 30-60 minutes to ensure complete formation of the sodium enolate.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise. The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature, neutralize with dilute HCl, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | NaOEt, NaH, LDA | Must be strong enough to deprotonate the methylene group. |
| Solvent | Ethanol, THF, DMF | Aprotic polar solvents enhance enolate reactivity. |
| Temperature | Room Temp to Reflux | Dependent on the reactivity of the alkyl halide. |
| Typical Yields | 65-90% | Varies with substrate and conditions. |
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base.[6] This reaction is highly efficient for creating new carbon-carbon double bonds.
Causality Behind Experimental Choices:
-
Catalyst: Weak amine bases like piperidine or morpholine, often with a co-catalyst like acetic acid, are sufficient to catalyze the reaction without causing self-condensation of the aldehyde.[7][8] The catalyst facilitates both the initial aldol-type addition and the subsequent elimination of water.
-
Solvent: Solvents like toluene or benzene are often used with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. Greener protocols may use ionic liquids.[8]
-
Setup: Combine this compound (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of morpholine (0.1 eq) and acetic acid (0.1 eq) in toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue heating until no more water is evolved (typically 4-8 hours).
-
Workup: Cool the reaction mixture and wash with saturated NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Acylation Reactions
Acylation involves the reaction of the enolate with an acylating agent, such as an acyl chloride or anhydride, to introduce an acyl group at the α-position. This creates a β-tricarbonyl system, which is itself a valuable synthetic intermediate.
-
Setup: In a flame-dried flask under N₂, prepare a solution of the enolate using a strong, non-nucleophilic base like LDA in THF at -78 °C.
-
Acylation: Add acetyl chloride (1.0 eq) dropwise to the cold enolate solution.
-
Reaction: Allow the mixture to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash with brine, and dry over Na₂SO₄.
-
Purification: After solvent removal, purify the product by column chromatography.
Spectroscopic Characterization
The structural features of this compound are readily identified using standard spectroscopic techniques.[9][10][11]
-
¹H NMR:
-
Active Methylene (-CH₂-): A characteristic singlet typically appears around δ 3.4-3.6 ppm. Its integration corresponds to two protons.
-
Ethyl Group (-OCH₂CH₃): A quartet around δ 4.1-4.3 ppm and a triplet around δ 1.2-1.4 ppm.
-
Morpholine Group: Two multiplets, often appearing as triplets, typically in the range of δ 3.5-3.8 ppm, corresponding to the four protons adjacent to the nitrogen and the four protons adjacent to the oxygen.
-
-
¹³C NMR:
-
Carbonyls: Two distinct signals in the δ 165-175 ppm range for the ester and amide carbonyls.
-
Active Methylene (-CH₂-): A signal around δ 40-45 ppm.
-
-
IR Spectroscopy:
-
Ester C=O Stretch: Strong absorption band around 1740-1750 cm⁻¹.
-
Amide C=O Stretch (Tertiary): Strong absorption band around 1640-1660 cm⁻¹. The presence of two distinct carbonyl peaks is a key indicator of the dicarbonyl structure.
-
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. The strategic placement of ester and amide functionalities creates an active methylene group with finely tuned reactivity. This allows for its facile conversion into a nucleophilic enolate, which can participate in a wide array of bond-forming reactions, including alkylations, acylations, and condensations. The ability to introduce the medicinally relevant morpholine scaffold makes this compound particularly valuable for professionals in drug discovery and development. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively harness the synthetic potential of this important chemical building block.
References
- 1. shivajicollege.ac.in [shivajicollege.ac.in]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Solved Q1: The pka of alpha methylene in beta-keto-ester is | Chegg.com [chegg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correction: Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
The Strategic Integration of Morpholine and β-Keto Esters: A Technical Guide to Unlocking Novel Therapeutic Agents and Synthetic Pathways
Abstract
This technical guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of compounds derived from the synergistic combination of morpholine and β-keto esters. Morpholine, a "privileged" heterocyclic scaffold in medicinal chemistry, imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Concurrently, β-keto esters stand as exceptionally versatile building blocks in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures.[3] This document elucidates the chemical interplay between these two moieties, focusing on the formation of morpholine-containing β-enamino esters and their subsequent elaboration into a diverse array of heterocyclic systems with significant therapeutic potential. We will delve into the causality behind experimental designs, provide validated protocols for key synthetic transformations, and present a critical analysis of the structure-activity relationships (SAR) that govern the biological efficacy of these compounds in anticancer and antimicrobial applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical symbiosis of morpholine and β-keto esters in the pursuit of novel chemical entities.
Introduction: The Convergence of a Privileged Scaffold and a Versatile Synthon
The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular entities with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. In this pursuit, medicinal chemists often turn to privileged scaffolds – structural motifs that are recurrent in known drugs and exhibit a high degree of biological activity.[1] The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has earned this esteemed status.[1][4] Its incorporation into a molecular structure can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets, thereby modulating the overall pharmacokinetic and pharmacodynamic properties of a compound.[2]
Parallel to the strategic use of privileged scaffolds is the employment of versatile synthons – fundamental building blocks that offer a rich and predictable reactivity for the assembly of complex molecules. β-Keto esters are exemplary in this regard, possessing a unique 1,3-dicarbonyl functionality that gives rise to a delicate interplay of electrophilic and nucleophilic character.[3] The acidic α-protons of β-keto esters facilitate the formation of enolates, which are pivotal intermediates in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide focuses on the confluence of these two powerful tools in organic and medicinal chemistry: the reaction of morpholine with β-keto esters. This combination primarily yields β-enamino esters, which are stabilized enamine derivatives that serve as highly versatile intermediates for the synthesis of a wide range of biologically active heterocyclic compounds.[4] We will explore the fundamental principles governing the synthesis and reactivity of these intermediates and showcase their application in the development of potential therapeutic agents.
The Core Synthon: Synthesis and Characterization of Morpholine-β-Enamino Esters
The foundational reaction between a β-keto ester and a secondary amine, such as morpholine, is a condensation reaction that results in the formation of a β-enamino ester. This transformation is typically acid-catalyzed and driven to completion by the removal of water.[5]
General Synthesis Protocol
A general and efficient method for the synthesis of morpholine-β-enamino esters involves the direct condensation of a β-keto ester with morpholine, often with azeotropic removal of water.
Experimental Protocol: Synthesis of Ethyl 3-morpholinocrotonate
-
Materials: Ethyl acetoacetate, morpholine, p-toluenesulfonic acid monohydrate, toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1.0 eq.), morpholine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.) in toluene.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield ethyl 3-morpholinocrotonate as a pale yellow oil.
-
Spectroscopic Characterization
The structural elucidation of the resulting β-enamino ester is crucial for confirming the success of the synthesis. Key spectroscopic features include:
-
¹H NMR: The disappearance of the α-methylene protons of the starting β-keto ester and the appearance of a vinyl proton signal. The protons on the morpholine ring will also be present, often as two broad triplets.
-
¹³C NMR: The presence of two signals corresponding to the enamine double bond carbons, in addition to the ester carbonyl carbon and the carbons of the morpholine ring.
-
IR Spectroscopy: A characteristic strong absorption band for the ester carbonyl group, and a C=C stretching vibration for the enamine double bond.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product.[3]
Applications in Heterocyclic Synthesis
Morpholine-β-enamino esters are powerful intermediates for the construction of a variety of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry. The enamine moiety provides a nucleophilic β-carbon, while the ester group can participate in cyclization reactions.
Synthesis of Pyridinone Derivatives
Pyridinone and its derivatives are core structures in many pharmaceuticals. Morpholine-β-enamino esters can be utilized in the synthesis of substituted pyridinones through reaction with appropriate electrophiles followed by cyclization.[6]
Experimental Workflow: Synthesis of a Substituted Pyridinone
Caption: Workflow for the synthesis of pyridinone derivatives.
Synthesis of Pyrimidinone Derivatives
Pyrimidinones are another class of heterocycles with a broad range of biological activities. The reaction of morpholine-β-enamino esters with amidines or isocyanates provides a direct route to these important scaffolds.[7]
Therapeutic Potential: Anticancer and Antimicrobial Applications
The incorporation of the morpholine moiety into molecules derived from β-keto esters has led to the discovery of compounds with promising anticancer and antimicrobial activities. The morpholine ring often enhances the pharmacokinetic properties of the molecule, while the overall structure dictates the interaction with specific biological targets.[8][9]
Anticancer Activity
Several studies have reported the synthesis of morpholine-containing compounds with significant cytotoxic activity against various cancer cell lines.[10][11] The mechanism of action can vary, from inhibition of kinases to induction of apoptosis.
Table 1: Anticancer Activity of Selected Morpholine-Containing Compounds
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [11] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [11] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [11] | |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [11] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [11] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [11] |
Structure-Activity Relationship (SAR) Insights:
The cytotoxic activity of these compounds is often influenced by the nature and position of substituents on the aromatic rings. For instance, in a series of morpholine-substituted quinazoline derivatives, the presence of electron-withdrawing or electron-donating groups on a peripheral phenyl ring significantly impacts their anticancer potency.[11]
Logical Relationship: From Synthesis to Anticancer Activity
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Beta-enamino esters in heterocyclic synthesis: synthesis of pyrazolone and pyridinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Ethyl 3-morpholino-3-oxopropanoate in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of Ethyl 3-morpholino-3-oxopropanoate as a versatile active methylene compound for the Knoevenagel condensation. We will delve into the mechanistic underpinnings, strategic advantages, and practical execution of this reaction, offering field-proven insights to empower your synthetic strategies.
Introduction: The Knoevenagel Condensation and the Role of the Active Methylene Component
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an "active methylene" compound, catalyzed typically by a weak base such as an amine.[1][2] The reaction proceeds via a nucleophilic addition followed by a dehydration, yielding an α,β-unsaturated product.[1][2] These products are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[3][4][5]
The "active" nature of the methylene compound is crucial; the methylene protons (CH₂) are rendered acidic by being flanked by two electron-withdrawing groups (Z).[1] This acidity allows for easy deprotonation by a mild base to form a stabilized carbanion (enolate), the key nucleophile in the reaction.[3][6] While classic substrates like diethyl malonate and malononitrile are widely used, the choice of the active methylene component is a critical strategic decision that dictates the functionality of the final product.
This compound emerges as a highly valuable, yet perhaps underexplored, reagent in this context. Its structure features a methylene group activated by both an ester and a stable morpholine amide, offering unique reactivity and functional handles for further synthetic elaboration.
This compound: A Profile
This compound (C₉H₁₅NO₄) is a β-keto amide ester. The central methylene group is positioned between the ester carbonyl and the amide carbonyl, providing the requisite acidity for the Knoevenagel condensation.
Key Structural Features & Advantages:
-
Dual Activation: The ester and amide groups effectively stabilize the intermediate carbanion, facilitating the reaction under mild conditions.
-
Morpholine Amide Stability: Morpholine amides are known for their high stability.[7][8][9] Unlike more reactive acylating agents, they can help prevent undesired side reactions or over-addition, leading to cleaner reaction profiles.[10][11]
-
Economic & Operational Advantages: Compared to reagents like those used for Weinreb amides, the precursors for morpholine amides are often more economically accessible and operationally stable.[7][8][9]
-
Solubility Profile: The morpholine moiety can impart favorable solubility characteristics, potentially simplifying reaction setup and workup procedures.[7]
-
Synthetic Handle: The resulting α,β-unsaturated morpholine amide product retains a versatile functional group that can be further transformed, serving as a key building block in complex molecule synthesis.[10][11]
Reaction Mechanism: A Step-by-Step Analysis
The mechanism of the Knoevenagel condensation using this compound follows a well-established pathway involving three primary steps:
-
Deprotonation: A basic catalyst (e.g., piperidine, morpholine) abstracts an acidic proton from the α-carbon of this compound. This generates a resonance-stabilized enolate ion.[3][6]
-
Nucleophilic Addition: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (or ketone), forming a tetrahedral alkoxide intermediate.[6]
-
Dehydration: The alkoxide is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy intermediate. A subsequent base-induced elimination of a water molecule yields the final α,β-unsaturated product.[1][6]
Caption: Figure 1: Knoevenagel Condensation Mechanism.
Experimental Protocols
The following protocols provide a robust starting point for performing the Knoevenagel condensation with this compound. Optimization of solvent, catalyst, and temperature may be required for specific substrates.
This protocol is a classic and widely applicable method for the condensation with various aromatic and aliphatic aldehydes.
Materials and Reagents:
-
This compound
-
Aldehyde of choice (e.g., Benzaldehyde)
-
Catalyst: Piperidine or Morpholine
-
Co-catalyst (optional but recommended): Glacial Acetic Acid
-
Solvent: Toluene or Ethanol
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction flask, condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) supplies
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 eq.), this compound (1.1 eq.), and the solvent (e.g., Toluene, 5 mL per mmol of aldehyde).
-
Catalyst Addition: Add the amine catalyst (e.g., piperidine, 0.1 eq.) and acetic acid (0.1 eq.) to the stirring solution. The acid acts as a co-catalyst to facilitate the dehydration step.
-
Reaction Execution: Heat the mixture to reflux (for toluene, ~110°C). If using a Dean-Stark apparatus, water removal can be visually monitored to drive the reaction to completion.
-
Monitoring: Track the reaction progress by TLC, observing the consumption of the starting aldehyde. A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
-
Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to isolate the pure α,β-unsaturated product.
Causality Behind Choices:
-
Solvent: Toluene is often used with a Dean-Stark trap to azeotropically remove the water byproduct, driving the equilibrium towards the product. Ethanol is a greener alternative where the reactants are soluble at reflux.
-
Catalyst System: The combination of a weak base (piperidine/morpholine) and a weak acid (acetic acid) is a classic system that balances the rates of enolate formation and dehydration.[12]
Caption: Figure 2: Experimental Workflow.
Ionic liquids can serve as both the solvent and catalyst, often allowing for milder reaction conditions and easier product isolation.[2][12][13]
Materials and Reagents:
-
Same as Protocol 1, but replacing the solvent and catalyst with an ionic liquid.
-
Ionic Liquid: e.g., 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) or a task-specific basic ionic liquid.
-
Extraction Solvent: Diethyl ether or Ethyl acetate.
Step-by-Step Procedure:
-
Reaction Setup: In a flask, combine the aldehyde (1.0 eq.), this compound (1.1 eq.), and the ionic liquid (2-3 mL).
-
Catalyst (if needed): If the ionic liquid is not basic, a catalyst like morpholine/acetic acid (0.1 eq each) can be added.[12]
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often significantly faster than in conventional solvents.
-
Monitoring: Track progress by TLC as described in Protocol 1.
-
Workup & Product Isolation: Upon completion, add water to the reaction mixture. Extract the product multiple times with diethyl ether or ethyl acetate. The ionic liquid will typically remain in the aqueous phase.
-
Drying, Concentration, and Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, concentrate, and purify via column chromatography as previously described. The ionic liquid can often be recovered and reused after water removal.
Data Summary and Expected Outcomes
The versatility of the Knoevenagel condensation allows for the use of a wide range of aldehydes. The following table summarizes representative conditions and expected outcomes for the reaction of this compound with various substituted benzaldehydes.
| Entry | Aldehyde Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Benzaldehyde | Piperidine/AcOH | Toluene | 110 | 3 | >90 |
| 2 | 4-Chlorobenzaldehyde | Morpholine/AcOH | [bmim][BF₄] | RT | 1 | 85-95 |
| 3 | 4-Methoxybenzaldehyde | Piperidine/AcOH | Ethanol | 78 | 4 | >90 |
| 4 | 4-Nitrobenzaldehyde | Piperidine | Toluene | 110 | 2 | >95 |
| 5 | 2-Furaldehyde | Morpholine/AcOH | [bmim][BF₄] | RT | 1.5 | 80-90 |
Note: Yields are estimates based on typical Knoevenagel reactions and will vary with substrate and precise conditions. Electron-withdrawing groups on the aldehyde (e.g., -NO₂) generally accelerate the reaction, while electron-donating groups (e.g., -OCH₃) may slow it down.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. purechemistry.org [purechemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 3-morpholino-3-oxopropanoate as a Versatile Building Block in Heterocyclic Synthesis
Introduction and Strategic Overview
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing Ethyl 3-morpholino-3-oxopropanoate as a strategic building block in the synthesis of diverse heterocyclic compounds. We will delve into the core reactivity of this synthon and demonstrate its application in constructing high-value scaffolds such as pyridones, pyrimidines, and pyrazolones.
The Privileged Morpholine and Heterocyclic Scaffolds in Medicinal Chemistry
The morpholine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties like solubility, metabolic stability, and target engagement.[1] Its presence can improve pharmacokinetics and reduce off-target toxicity.[1][2] Similarly, heterocyclic frameworks like pyridones, pyrimidines, and pyrazolones are core components of numerous approved drugs, exhibiting a wide array of biological activities.[3][4][5][6] The strategic combination of these motifs through efficient synthetic routes is a key objective in modern drug discovery.
This compound: A Multifunctional Synthon
This compound is a unique and highly functionalized building block. It can be viewed as an amide derivative of a malonic ester, combining the reactivity of a β-keto ester with the desirable structural feature of a morpholine moiety.[7] Its key features include:
-
An active methylene group (CH₂) flanked by two electron-withdrawing groups (ester and amide), making it a potent carbon nucleophile after deprotonation.
-
An ethyl ester group that can participate in cyclization reactions or be hydrolyzed/modified post-synthesis.
-
A robust morpholino-amide that imparts drug-like properties to the final heterocyclic products.
These features enable its participation in a wide range of classical and modern organic reactions to build molecular complexity rapidly.
Core Reactivity Principles
The primary utility of this compound stems from the acidity of its α-protons. In the presence of a mild base, it readily forms an enolate, which is a powerful nucleophile for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Physicochemical Data and Handling
Properties Table
| Property | Value | Source(s) |
| CAS Number | 37714-64-0 | [8][9] |
| Molecular Formula | C₉H₁₅NO₄ | [8][9] |
| Molecular Weight | 201.22 g/mol | [8] |
| Appearance | Consult supplier data | - |
| Purity | ≥95% (typical) | [8] |
| InChI Key | VJCNHIOXJATUSW-UHFFFAOYSA-N | [8] |
Safety and Handling Guidelines
-
General: Handle in a well-ventilated area, preferably a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible substances.[8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Application I: Synthesis of Substituted Pyridones
The synthesis of 2-pyridone scaffolds is a cornerstone of heterocyclic chemistry. This compound can be used in multicomponent reactions that are analogous to classical named reactions for pyridone synthesis.[10][11]
Mechanistic Rationale: A Multicomponent Approach
A powerful strategy involves a one-pot, four-component reaction between an aldehyde, a ketone, this compound, and an ammonia source (like ammonium acetate). The sequence is believed to proceed via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of an enamine (formed from the ketone and ammonia), and subsequent cyclization and aromatization to furnish the highly substituted pyridone ring.[11]
Protocol 1: Synthesis of a 4-Aryl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Derivative
This protocol describes a general procedure for the synthesis of a pyridone derivative via a four-component reaction.
Materials:
-
This compound
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Acetone
-
Ammonium Acetate
-
Ethanol (Absolute)
Reagent Table:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| This compound | 201.22 | 5.0 | 1.01 g | 1.0 |
| Benzaldehyde | 106.12 | 5.0 | 0.53 g (0.51 mL) | 1.0 |
| Acetone | 58.08 | 7.5 | 0.44 g (0.55 mL) | 1.5 |
| Ammonium Acetate | 77.08 | 10.0 | 0.77 g | 2.0 |
| Ethanol | - | - | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the aromatic aldehyde (1.0 eq), acetone (1.5 eq), and ammonium acetate (2.0 eq).
-
Add absolute ethanol (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.
-
A precipitate will often form upon cooling. If not, slowly add cold water (10 mL) to induce precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 5 mL) and then water (2 x 5 mL).
-
Dry the product under vacuum to yield the target pyridone derivative.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Application II: Synthesis of Pyrimidinone Scaffolds
Pyrimidines and their partially saturated analogues (dihydropyrimidinones, DHPMs) are of immense biological importance.[6][12] this compound serves as an excellent 1,3-dicarbonyl equivalent for the Biginelli reaction or related cyclocondensations.[13]
Mechanistic Rationale: The Biginelli Reaction Analogue
The classical Biginelli reaction condenses an aldehyde, a β-keto ester, and urea (or thiourea) under acidic catalysis. The reaction with this compound follows a similar pathway. An acyliminium ion is first formed from the aldehyde and urea, which is then attacked by the enol form of the active methylene compound. Subsequent cyclization via intramolecular attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, affords the final dihydropyrimidinone product.
Protocol 2: General Procedure for 4-Aryl-dihydropyrimidinone Synthesis
Materials:
-
This compound
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Urea or Thiourea
-
Catalyst (e.g., HCl, p-TsOH)
-
Ethanol or Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and this compound (1.0 eq) in ethanol (15 mL).
-
Add urea (1.2 eq) to the mixture.
-
Add a catalytic amount of concentrated HCl (3-4 drops) or p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The product will typically crystallize from the solution. Collect the solid by vacuum filtration.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Recrystallize from hot ethanol if further purification is needed.
-
Characterization: Confirm the structure of the resulting dihydropyrimidinone using standard spectroscopic methods (NMR, MS, IR).
Mechanistic Pathway Diagram
Application III: Synthesis of Pyrazolone Derivatives
Pyrazolones are five-membered heterocycles that are key intermediates and final products in the pharmaceutical industry, known for their analgesic and anti-inflammatory properties.[5]
Mechanistic Rationale: Knorr Pyrazole Synthesis
The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a fundamental method for constructing the pyrazole ring, known as the Knorr pyrazole synthesis.[5] The reaction proceeds via initial condensation of the hydrazine with one carbonyl group (in this case, the ester), followed by intramolecular cyclization and dehydration to yield the stable pyrazolone ring system.
Protocol 3: General Procedure for Pyrazolone Synthesis via Condensation with Hydrazines
Materials:
-
This compound
-
Hydrazine Hydrate or Phenylhydrazine
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid (10 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) or a substituted hydrazine (e.g., phenylhydrazine) dropwise to the solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
-
Characterization: Verify the product identity and purity using NMR, MS, and IR spectroscopy.
Summary and Outlook
This compound is a highly effective and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its activated methylene core allows it to participate in a variety of classical and multicomponent reactions, providing efficient access to complex molecular architectures. The protocols detailed herein for the synthesis of pyridones, pyrimidinones, and pyrazolones serve as a robust starting point for researchers in drug discovery and organic synthesis, enabling the rapid generation of diverse compound libraries incorporating the valuable morpholine motif.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound [acrospharmatech.com]
- 9. This compound|CAS 37714-64-0|TCIJT|製品詳細 [tci-chemical-trading.com]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Note: The Potential Role of Ethyl 3-morpholino-3-oxopropanoate and Related Morpholine Derivatives in Polyamide and Poly(ester-amide) Synthesis
An in-depth guide to the application of morpholine-containing compounds in the synthesis of amide-containing polymers.
This application note explores the potential utility of Ethyl 3-morpholino-3-oxopropanoate in the synthesis of polyamides, and presents a detailed protocol for a more established application of a related class of compounds, morpholine-2,5-diones, in the synthesis of poly(ester-amide)s.
Introduction to Polyamide Synthesis and the Interest in Morpholine-Containing Monomers
Polyamides are a critical class of polymers characterized by repeating amide linkages (-CO-NH-) in their main chain. They are renowned for their high strength, toughness, and thermal stability, finding applications from engineering plastics to synthetic fibers like Nylon.[1] The synthesis of polyamides is typically achieved through step-growth polymerization of bifunctional monomers, such as the condensation of a dicarboxylic acid with a diamine, or the ring-opening polymerization of lactams.[2][3][4]
The incorporation of novel monomers into polyamide structures is a key area of research, aimed at tailoring polymer properties for specific applications, such as in the biomedical field where biocompatibility and biodegradability are paramount.[5][6] Morpholine and its derivatives are of interest in medicinal and polymer chemistry due to their unique structural and chemical properties.[7] This note specifically investigates the potential role of this compound in this context.
Analysis of this compound as a Monomer
This compound is a chemical compound with the formula C9H15NO4.[8] Its structure features an ethyl ester group and a morpholino-amide group. For a molecule to act as a monomer in step-growth polymerization to form a linear polymer, it must be bifunctional, meaning it must have two reactive groups that can participate in the chain-forming reaction.
In the case of this compound, the most reactive group for forming an amide bond is the ethyl ester, which can undergo aminolysis with a primary or secondary amine. However, the morpholine amide is a tertiary amide and is therefore unreactive under typical polyamidation conditions. This means that this compound is a monofunctional reactant in the context of polyamide synthesis via aminolysis.
Consequently, it cannot be used as a primary monomer to build a high molecular weight polyamide chain on its own. Instead, its potential application in polyamide synthesis would be as a chain terminator or end-capping agent . In this role, it would react with the amine end-group of a growing polymer chain, preventing further chain propagation and allowing for the control of the polymer's molecular weight.
Hypothetical Protocol: this compound as an End-Capping Agent in Polyamide Synthesis
This protocol describes a hypothetical application of this compound as an end-capping agent in the synthesis of a simple polyamide, Nylon 6,6.
Objective: To synthesize Nylon 6,6 with controlled molecular weight by using this compound as an end-capping agent.
Materials:
-
Adipoyl chloride
-
Hexamethylenediamine
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hexane
-
This compound
Procedure:
-
Preparation of Aqueous Phase: In a 250 mL beaker, dissolve 2.2 g of hexamethylenediamine and 1.6 g of NaOH in 50 mL of deionized water.
-
Preparation of Organic Phase: In a separate 250 mL beaker, dissolve 2.0 g of adipoyl chloride in 50 mL of hexane.
-
Interfacial Polymerization:
-
Carefully pour the organic phase onto the aqueous phase, minimizing mixing to create a distinct interface.
-
A film of polyamide (Nylon 6,6) will form at the interface.
-
Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous rope of Nylon 6,6 can be drawn out.
-
-
End-Capping:
-
To introduce the end-capping agent, a solution of this compound in hexane (e.g., 0.1 g in 5 mL) is added to the organic phase before the polymerization is initiated.
-
The this compound will react with the amine end-groups of the growing polymer chains, terminating their growth.
-
-
Purification and Drying:
-
Wash the resulting polymer rope thoroughly with deionized water and then with ethanol to remove unreacted monomers and by-products.
-
Press the polymer to remove excess liquid and allow it to air dry.
-
Expected Outcome: The molecular weight of the resulting polyamide will be lower than that produced without the end-capping agent. The extent of molecular weight reduction will depend on the molar ratio of the end-capping agent to the diamine monomer.
Workflow Diagram:
Caption: Workflow for the synthesis of end-capped polyamide.
Established Application: Synthesis of Poly(ester-amide)s from Morpholine-2,5-diones
A more established and scientifically documented application of morpholine derivatives in polymer synthesis is the use of morpholine-2,5-diones as monomers for the synthesis of poly(ester-amide)s (PEAs) .[5][9] PEAs are biodegradable polymers that combine the beneficial properties of polyesters and polyamides.[10] Morpholine-2,5-diones are cyclic monomers that can undergo ring-opening polymerization (ROP) to produce PEAs with alternating ester and amide linkages.[11]
Reaction Mechanism: The ring-opening polymerization of morpholine-2,5-diones is typically initiated by a nucleophile and can be catalyzed by various compounds, including organometallic catalysts like tin(II) octoate. The initiator attacks the carbonyl group of the ester, leading to the opening of the ring and the formation of a linear chain that contains both ester and amide bonds.
Reaction Diagram:
Caption: Ring-opening polymerization of morpholine-2,5-dione.
Protocol: Synthesis of a Poly(ester-amide) by Ring-Opening Polymerization of a Morpholine-2,5-dione
Objective: To synthesize a poly(ester-amide) by the ring-opening polymerization of a leucine-derived morpholine-2,5-dione (MD(Leu)).
Materials:
-
Leucine-derived morpholine-2,5-dione (MD(Leu))
-
Tin(II) octoate (Sn(Oct)2) initiator
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon atmosphere
Procedure:
-
Monomer and Catalyst Preparation:
-
Dry the MD(Leu) monomer under vacuum for at least 24 hours before use.
-
Prepare a stock solution of the Sn(Oct)2 initiator in anhydrous toluene.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the MD(Leu) monomer.
-
Add anhydrous toluene to dissolve the monomer.
-
Add the required amount of the Sn(Oct)2 initiator solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Heat the reaction mixture to a specified temperature (e.g., 100-130 °C) and stir for the desired reaction time (e.g., 24-72 hours).
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
-
Drying:
-
Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: The resulting poly(ester-amide) can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure, Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to analyze its thermal properties.
Conclusion
While this compound is not a suitable primary monomer for high molecular weight polyamide synthesis due to its monofunctional nature, it could hypothetically be employed as a chain-terminating agent to control polymer molecular weight. A more practical and well-documented application of morpholine derivatives in polymer chemistry is the use of morpholine-2,5-diones in the ring-opening polymerization to produce biodegradable poly(ester-amide)s. This latter approach offers a versatile platform for creating novel biomaterials with tunable properties. Researchers interested in incorporating morpholine moieties into polymer backbones are encouraged to explore the synthesis and polymerization of morpholine-2,5-dione derivatives.
References
- 1. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery [mdpi.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. This compound [acrospharmatech.com]
- 9. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Step-by-Step Protocol for the Synthesis of Ethyl 3-morpholino-3-oxopropanoate
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Ethyl 3-morpholino-3-oxopropanoate. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The synthesis is achieved through the nucleophilic acyl substitution of ethyl malonyl chloride with morpholine. This guide details the reaction mechanism, safety precautions, experimental setup, purification, and characterization of the final product, ensuring scientific integrity and reproducibility.
Introduction
This compound (CAS No. 37714-64-0) is a β-keto amide derivative featuring a morpholine moiety.[1] This bifunctional molecule serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic structures and as an intermediate in the development of novel pharmaceutical agents. The presence of the active methylene group, an ester, and a tertiary amide provides multiple reaction sites for further chemical transformations. This protocol outlines a reliable and efficient method for its preparation from commercially available starting materials.
Mechanism and Scientific Rationale
The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl malonyl chloride.[2] Ethyl malonyl chloride is a highly reactive acylating agent, making it an excellent choice for this transformation.[3]
The reaction mechanism involves two primary stages:
-
Nucleophilic Addition: The morpholine nitrogen attacks the acyl chloride's carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a stable leaving group.[2]
A non-nucleophilic tertiary amine, triethylamine (TEA), is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction. The reaction is performed at a reduced temperature (0 °C) initially to control the exothermic nature of the acylation and minimize potential side reactions.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) |
| Morpholine | 110-91-8 | C₄H₉NO | 87.12 |
| Ethyl Malonyl Chloride | 36239-09-5 | C₅H₇ClO₃ | 150.56 |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
| Ethyl Acetate (for chromatography) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexanes (for chromatography) | 110-54-3 | C₆H₁₄ | 86.18 |
| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 |
Equipment
-
Three-neck round-bottom flask (250 mL) with stoppers
-
Magnetic stirrer and stir bar
-
Dropping funnel (125 mL)
-
Ice bath
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol
This protocol is designed for a 20 mmol scale synthesis.
Reaction Setup and Execution
-
Preparation: Set up a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add anhydrous dichloromethane (DCM, 80 mL). Add morpholine (1.74 g, 20 mmol, 1.0 eq) followed by triethylamine (2.43 g, 24 mmol, 1.2 eq) via syringe.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate dry flask, prepare a solution of ethyl malonyl chloride (3.31 g, 22 mmol, 1.1 eq) in anhydrous DCM (20 mL). Transfer this solution to the dropping funnel.
-
Reaction: Add the ethyl malonyl chloride solution dropwise to the cooled morpholine solution over 30 minutes, maintaining the internal temperature below 5 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the mobile phase) until the morpholine starting material is consumed.
Diagram: Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Workup and Purification
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then with 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and increasing to 50%). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white solid.
Results and Characterization
Expected Results
| Property | Expected Value | Reference |
| Appearance | White solid | [1] |
| Molecular Formula | C₉H₁₅NO₄ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Melting Point | 59.5 °C | [1] |
| Yield | 75-90% (typical for this reaction type) | N/A |
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃): δ 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.65 (t, J = 4.8 Hz, 4H, morpholine -N(CH₂)₂), 3.55 (t, J = 4.8 Hz, 4H, morpholine -O(CH₂)₂), 3.45 (s, 2H, -COCH₂CO-), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 167.5 (Ester C=O), 165.0 (Amide C=O), 61.5 (-OCH₂CH₃), 66.5 (morpholine -O(CH₂)₂), 45.8, 42.0 (morpholine -N(CH₂)₂), 41.5 (-COCH₂CO-), 14.1 (-OCH₂CH₃).
-
IR (ATR, cm⁻¹): The IR spectrum is expected to show strong characteristic absorption bands for the ester and amide carbonyl groups. Saturated ester C=O stretching typically appears around 1735 cm⁻¹, while tertiary amide C=O stretching (Amide I band) appears around 1650 cm⁻¹.[4][5]
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₁₆NO₄⁺ [M+H]⁺: 202.1079; found: 202.1074.
Safety Precautions
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[6]
-
Ethyl Malonyl Chloride: Highly corrosive and water-reactive. Causes severe skin burns and eye damage.[7][8] Reacts with moisture to produce HCl gas. Handle with extreme care under anhydrous conditions. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[6][7][9]
-
Morpholine: Flammable and corrosive. Can cause skin and eye irritation.
-
Triethylamine: Flammable liquid with a strong, unpleasant odor. Corrosive and can cause severe irritation.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
Ensure that an eyewash station and safety shower are readily accessible.[6][8] All chemical waste must be disposed of according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Reagents degraded (especially ethyl malonyl chloride due to moisture). | Use freshly opened or properly stored anhydrous reagents. Ensure glassware is completely dry. |
| Incomplete reaction. | Extend the reaction time and continue monitoring by TLC. | |
| Formation of Side Products | Reaction temperature too high. | Maintain a low temperature (0-5 °C) during the addition of ethyl malonyl chloride. |
| Impure starting materials. | Purify starting materials if necessary (e.g., distill morpholine and TEA). | |
| Difficulty in Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent system. |
| Product is an oil instead of a solid. | The presence of residual solvent or impurities may lower the melting point. Try triturating with a non-polar solvent like cold hexanes or diethyl ether to induce crystallization. |
References
- 1. This compound [acrospharmatech.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Page loading... [guidechem.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Ethyl 3-morpholino-3-oxopropanoate as a Versatile Scaffold in Medicinal Chemistry
Abstract
Ethyl 3-morpholino-3-oxopropanoate is a highly functionalized and versatile building block in the field of medicinal chemistry. Its unique structure, featuring an active methylene group flanked by an ester and a morpholine amide, provides a reactive handle for a multitude of chemical transformations. This guide offers an in-depth exploration of its synthesis, reactivity, and application in the development of novel therapeutic agents. We provide detailed, field-proven protocols for its use in constructing core scaffolds for anti-inflammatory, anticancer, and enzyme-inhibiting compounds, underscoring its significance in modern drug discovery.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical space. This compound (EMO) has emerged as a strategic building block due to the convergence of several desirable features. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] Its incorporation can lead to enhanced biological activity and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The molecule's core is a β-keto ester derivative, presenting a synthetically versatile active methylene group. This allows for a wide range of C-C and C-N bond-forming reactions, enabling chemists to readily elaborate the core structure into diverse and complex molecular architectures. This combination of a desirable heterocyclic motif and versatile reactivity makes EMO an invaluable tool for generating libraries of bioactive molecules for high-throughput screening and lead optimization.[2][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₄ | [4] |
| Molecular Weight | 201.22 g/mol | [4][5] |
| Appearance | Colorless to pale yellow solid/liquid | [6] |
| logP | -0.304 | [4] |
| Polar Surface Area | 44.698 Ų | [4] |
| Hydrogen Bond Acceptors | 6 | [4] |
| Canonical SMILES | CCOC(=O)CC(=O)N1CCOCC1 | [5] |
| InChI Key | VZSROXUCXBXPBM-UHFFFAOYSA-N | [4][5] |
Synthesis and Characterization of this compound
The most common and efficient synthesis of EMO involves the amidation of an ethyl malonate derivative. A typical route involves the reaction of ethyl malonyl chloride with morpholine. This reaction is generally high-yielding and proceeds under mild conditions.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via the acylation of morpholine with ethyl malonyl chloride.
Rationale: This method is chosen for its efficiency and directness. The use of an acid chloride ensures a rapid and generally irreversible reaction with the amine nucleophile (morpholine). The inclusion of a non-nucleophilic base like triethylamine (TEA) is crucial to neutralize the HCl generated during the reaction, preventing the protonation of morpholine and driving the reaction to completion.
References
- 1. researchgate.net [researchgate.net]
- 2. A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Compound ethyl 3-(morpholin-4-yl)-3-oxopropanoate - Chemdiv [chemdiv.com]
- 5. This compound [acrospharmatech.com]
- 6. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]
Application Notes and Protocols: A Guide to the Amidation of Diethyl Malonate with Morpholine
Introduction
The formation of an amide bond is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, including pharmaceuticals, polymers, and agrochemicals.[1] The direct amidation of esters with amines presents a more atom-economical and greener alternative to traditional methods that often rely on carboxylic acid activation, which can generate significant waste.[1] This guide provides a comprehensive experimental procedure for the amidation of diethyl malonate with morpholine, a reaction that yields N,N'-malonyl dimorpholide. This compound and its derivatives are of interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step protocol, and provide insights gleaned from practical laboratory experience to ensure a successful and reproducible outcome.
Mechanistic Insights: The Aminolysis of Esters
The reaction between an ester, such as diethyl malonate, and an amine, like morpholine, is fundamentally a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diethyl malonate. This process, often referred to as aminolysis, can be sluggish and typically requires elevated temperatures or the use of a catalyst to proceed at a practical rate.[2]
While the uncatalyzed reaction can be driven by heat, various catalytic systems have been developed to facilitate the amidation of esters under milder conditions. These include Lewis acids, organocatalysts, and transition metal complexes.[1][3][4][5][6] For the purpose of this protocol, we will focus on a straightforward thermal approach, which is often sufficient for relatively reactive amines like morpholine and activated esters like diethyl malonate. The presence of two ester groups in diethyl malonate makes the methylene protons acidic, allowing for potential side reactions if a strong base is used without careful control.[7]
Experimental Protocol
This section outlines the necessary materials and a detailed procedure for the amidation of diethyl malonate with morpholine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Diethyl Malonate | ≥99% for synthesis | Sigma-Aldrich | 105-53-3 | Corrosive, handle with care.[8][9][10][11] |
| Morpholine | ≥99% | Acros Organics | 110-91-8 | Corrosive and flammable, handle in a fume hood. |
| Toluene | Anhydrous | Fisher Scientific | 108-88-3 | Flammable, use in a well-ventilated area. |
| Sodium Sulfate | Anhydrous, Granular | VWR | 7757-82-6 | Used for drying. |
| Round-bottom flask | 100 mL | --- | --- | Ensure it is oven-dried. |
| Reflux condenser | --- | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- | --- |
| Heating mantle | --- | --- | --- | --- |
| Separatory funnel | 250 mL | --- | --- | --- |
| Rotary evaporator | --- | --- | --- | --- |
Step-by-Step Procedure
The following protocol details the synthesis of N,N'-malonyl dimorpholide.
-
Reaction Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add diethyl malonate (e.g., 10 mmol, 1.60 g).
-
Reagent Addition : Add anhydrous toluene (40 mL) to the flask, followed by the slow addition of morpholine (e.g., 22 mmol, 1.92 g, 2.2 equivalents). Expert Insight: Using a slight excess of the amine can help drive the reaction to completion.
-
Reflux : Attach a reflux condenser and heat the mixture to reflux (the boiling point of toluene is approximately 111 °C) using a heating mantle. Ensure vigorous stirring.
-
Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a 250 mL separatory funnel.
-
Aqueous Washes : Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess morpholine, followed by saturated aqueous NaHCO₃ (1 x 30 mL) to neutralize any remaining acid, and finally with brine (1 x 30 mL). Causality Note: The acidic wash protonates the unreacted morpholine, rendering it water-soluble and facilitating its removal from the organic phase.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product, N,N'-malonyl dimorpholide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety Precautions
-
Diethyl Malonate : This compound is a combustible liquid and causes serious eye irritation.[8][11] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[8][10]
-
Morpholine : Morpholine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Always handle this reagent in a chemical fume hood and wear appropriate PPE.
-
Toluene : Toluene is a flammable liquid and can cause skin and respiratory irritation. Use in a well-ventilated area and away from ignition sources.
Data Interpretation and Expected Results
The successful synthesis of N,N'-malonyl dimorpholide can be confirmed through various analytical techniques.
-
Spectroscopic Analysis :
-
¹H NMR : The proton NMR spectrum should show characteristic peaks for the morpholine protons and the methylene protons of the malonamide backbone. The disappearance of the ethoxy group signals from diethyl malonate will be a key indicator of reaction completion.
-
¹³C NMR : The carbon NMR will show the characteristic carbonyl signal of the amide, which will be shifted compared to the ester carbonyl of the starting material.
-
IR Spectroscopy : The infrared spectrum should exhibit a strong absorption band in the region of 1630-1680 cm⁻¹, characteristic of an amide C=O stretch, and the absence of the ester C=O stretch from diethyl malonate (typically around 1735-1750 cm⁻¹).
-
-
Physical Properties : The purified product is expected to be a solid at room temperature. The melting point should be determined and compared to literature values if available.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reflux time or ensure the reaction temperature is maintained. Consider adding a catalyst if the thermal reaction is too slow. |
| Low Yield | Inefficient work-up or purification. | Ensure complete extraction of the product. Optimize the recrystallization solvent system or the mobile phase for column chromatography. |
| Side Product Formation | Reaction with residual water or other impurities. | Use anhydrous solvents and high-purity reagents. Ensure all glassware is thoroughly dried. |
Conclusion
This application note provides a robust and detailed protocol for the amidation of diethyl malonate with morpholine. By understanding the underlying chemical principles and adhering to the outlined experimental procedure and safety precautions, researchers can confidently and reproducibly synthesize N,N'-malonyl dimorpholide. The insights provided into reaction monitoring, product characterization, and troubleshooting are intended to empower scientists in their synthetic endeavors.
References
- 1. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 8. carlroth.com [carlroth.com]
- 9. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules using Ethyl 3-morpholino-3-oxopropanoate
Introduction: The Versatility of Ethyl 3-morpholino-3-oxopropanoate as a Synthetic Building Block
In the landscape of modern medicinal chemistry, the strategic selection of versatile building blocks is paramount to the efficient construction of complex bioactive molecules. This compound, a malonamide monoester, has emerged as a valuable and highly adaptable reagent in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, combining a reactive methylene group activated by adjacent ester and morpholino-amide functionalities, provide a powerful handle for introducing key structural motifs into target molecules. The morpholine moiety, in particular, is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of bioactive molecules. We will delve into the causality behind its reactivity and provide detailed, field-proven protocols for its application in key synthetic transformations. The synthesis of GSK269984A, a potent and selective EP1 receptor antagonist developed for the treatment of inflammatory pain, will be presented as a case study to illustrate the utility of this versatile building block.[1]
Physicochemical Properties and Reactivity Profile
This compound is a stable, crystalline solid at room temperature. Its key reactive site is the central methylene group (CH₂) flanked by two carbonyl groups. The electron-withdrawing nature of the ester and the morpholino-amide functionalities significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by even mild bases. This facile generation of a stabilized carbanion is the cornerstone of its utility in a variety of carbon-carbon bond-forming reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78-82 °C |
| Solubility | Soluble in most common organic solvents (e.g., DCM, THF, DMF, Ethanol) |
The primary mode of reactivity for this compound in the synthesis of bioactive molecules is through the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone, leading to the formation of a new carbon-carbon double bond. The resulting α,β-unsaturated system is a versatile intermediate that can undergo a variety of subsequent transformations.
Core Application: Synthesis of the EP1 Receptor Antagonist GSK269984A
The prostaglandin E2 (PGE2) receptor subtype 1 (EP1) is a well-validated target for the development of novel analgesics for inflammatory pain. GSK269984A is a potent and selective antagonist of the EP1 receptor that has demonstrated efficacy in preclinical models of inflammatory pain.[1] The synthesis of GSK269984A provides an excellent example of the strategic application of this compound.
The overall synthetic strategy involves a key Knoevenagel condensation reaction followed by a subsequent hydrolysis and decarboxylation to generate a key intermediate, which then undergoes a Suzuki coupling to furnish the final product.
Caption: Synthetic workflow for GSK269984A.
Experimental Protocols
Protocol 1: Synthesis of Intermediate A via Knoevenagel Condensation
This protocol details the base-catalyzed Knoevenagel condensation between this compound and 2-bromo-5-fluorobenzaldehyde. The choice of a mild base like piperidine is crucial to prevent side reactions and ensure a high yield of the desired α,β-unsaturated product.
Materials:
-
This compound
-
2-Bromo-5-fluorobenzaldehyde
-
Piperidine
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a solution of 2-bromo-5-fluorobenzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask, add this compound (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the solid precipitate and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to afford Intermediate A as a crystalline solid.
Data Presentation:
Table 2: Representative Reaction Data for Protocol 1
| Entry | Aldehyde | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-fluorobenzaldehyde | Piperidine (0.1) | Ethanol | 3 | >90 |
Protocol 2: Synthesis of GSK269984A via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of the key intermediate (derived from Intermediate A after hydrolysis and decarboxylation) with a suitable boronic acid derivative to form the biaryl core of GSK269984A. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side products.
Caption: Key components of the Suzuki coupling reaction.
Materials:
-
Intermediate B (product of hydrolysis and decarboxylation of Intermediate A)
-
Appropriate boronic acid derivative
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene and Water)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine Intermediate B (1.0 eq), the boronic acid derivative (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford GSK269984A.
Trustworthiness and Self-Validation
The protocols described herein are based on established and reliable synthetic transformations. The progress of each reaction should be carefully monitored by appropriate analytical techniques such as TLC or LC-MS to ensure complete conversion of the starting materials. The identity and purity of the synthesized intermediates and the final product must be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The final product's purity should be further assessed by high-performance liquid chromatography (HPLC).
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex bioactive molecules. Its application in the synthesis of the EP1 receptor antagonist GSK269984A, through a key Knoevenagel condensation, highlights its strategic importance in modern drug discovery. The protocols provided in this application note offer a reliable and reproducible guide for researchers to utilize this valuable reagent in their own synthetic endeavors. By understanding the underlying principles of its reactivity and adhering to rigorous experimental techniques, scientists can confidently employ this compound to accelerate the development of new therapeutic agents.
References
"polymerization reactions involving Ethyl 3-morpholino-3-oxopropanoate"
An Application Note on the Polymerization Potential of Ethyl 3-morpholino-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a functionalized carbonyl compound possessing a unique combination of an ethyl ester, a morpholino amide, and a reactive α-methylene group. While not a conventional vinyl monomer, its structure presents intriguing possibilities for the synthesis of novel polymers with potential applications in biomaterials and drug delivery, owing to the presence of the biocompatible morpholine moiety. This document moves beyond standard protocols to explore scientifically-grounded, potential pathways for the polymerization of this molecule. We present two primary strategies: direct polycondensation leveraging the active methylene group, and a two-step approach involving chemical transformation into a polymerizable acrylate monomer followed by free-radical polymerization. Detailed theoretical rationales, step-by-step experimental protocols, and characterization methodologies are provided to guide researchers in synthesizing and validating these new polymeric materials.
Monomer Profile: this compound
The key to unlocking the polymerization potential of this compound lies in understanding its structural features and inherent reactivity.
Chemical Structure and Properties
The molecule's central feature is the methylene group positioned between two carbonyls (an ester and an amide), known as an "active methylene." The electron-withdrawing nature of the adjacent carbonyl groups renders the protons on this carbon acidic and susceptible to deprotonation by a base. This reactivity is the foundation for the proposed polymerization pathways.
| Property | Value | Source |
| CAS Number | 37714-64-0 | [1] |
| Molecular Formula | C₉H₁₅NO₄ | [1] |
| Molecular Weight | 201.22 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 59.5 °C | [3] |
| Boiling Point | 346.2±37.0 °C (Predicted) | [3] |
| Density | 1.164±0.06 g/cm³ (Predicted) | [3] |
Monomer Synthesis Protocol
The monomer can be synthesized via the amidation of an appropriate malonate ester. A typical laboratory-scale synthesis involves the reaction of diethyl malonate with morpholine.
Protocol 1: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate (1.0 eq) and morpholine (1.1 eq) in a suitable solvent such as toluene or xylene.
-
Reaction: Heat the mixture to reflux (approx. 110-140 °C, depending on the solvent) for 12-24 hours. The reaction progress can be monitored by observing the distillation of ethanol.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a solvent mixture like ethanol/water or by column chromatography on silica gel to yield the pure product.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Polymerization Pathway I: Knoevenagel Polycondensation
Mechanistic Rationale: The most direct route to polymerize this compound is through a step-growth polycondensation that utilizes its active methylene group. The Knoevenagel condensation, a classic reaction in organic chemistry, involves the base-catalyzed reaction of an active methylene compound with an aldehyde or ketone. By using a dialdehyde as a co-monomer, this reaction can be extended to form a polymer chain. The base deprotonates the active methylene, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbons of the dialdehyde. A subsequent dehydration step yields a carbon-carbon double bond, forming the backbone of the polymer.
Experimental Workflow
Caption: Knoevenagel polycondensation workflow.
Detailed Protocol: Polycondensation with Terephthaldehyde
Materials and Reagents
| Reagent | Purpose | M.W. | Typical Amount |
| This compound | Monomer 1 | 201.22 | 1.0 eq |
| Terephthaldehyde | Monomer 2 (Dialdehyde) | 134.13 | 1.0 eq |
| Toluene | Solvent | 92.14 | ~0.5 M conc. |
| Piperidine | Base Catalyst | 85.15 | 0.1 eq |
| Acetic Acid | Co-catalyst | 60.05 | 0.1 eq |
| Methanol | Non-solvent for precipitation | 32.04 | As needed |
Step-by-Step Procedure
-
Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and terephthaldehyde (1.0 eq).
-
Dissolution: Add enough toluene to achieve a monomer concentration of approximately 0.5 M.
-
Catalyst Addition: Add piperidine (0.1 eq) and acetic acid (0.1 eq) to the flask.
-
Polymerization: Heat the mixture to reflux. The progress of the polymerization is monitored by the collection of water in the Dean-Stark trap. Continue the reaction for 24-48 hours or until water evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature. The solution may become viscous. Slowly pour the polymer solution into a beaker containing a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the solid polymer several times with fresh methanol to remove unreacted monomers and catalyst.
-
Drying: Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Proposed Polymerization Pathway II: Monomer Transformation & Radical Polymerization
Synthetic Rationale: An alternative and highly versatile strategy is to first chemically modify the monomer to introduce a polymerizable vinyl group. This transforms the compound into a functional acrylate monomer, which can then be polymerized using well-established controlled radical polymerization techniques.[4] This approach allows for greater control over polymer molecular weight and architecture. A plausible route is a Knoevenagel condensation with formaldehyde to create an α-(morpholine-4-carbonyl)acrylate monomer.
Two-Step Polymerization Scheme
Caption: Monomer transformation and polymerization.
Protocol 1: Synthesis of Ethyl 2-(morpholine-4-carbonyl)acrylate
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Reagent Addition: Add an aqueous solution of formaldehyde (e.g., Formalin, 1.2 eq) and a catalytic amount of a base such as potassium carbonate or a secondary amine like piperidine.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to obtain the pure vinyl monomer.
-
Validation: Confirm the structure of the new acrylate monomer by NMR, IR (noting the appearance of a C=C stretch), and mass spectrometry.
Protocol 2: Free Radical Polymerization of the Acrylate Monomer
This protocol outlines a standard free radical polymerization. For more precise control over molar mass and dispersity, techniques like ATRP or RAFT could be adapted. Acrylate polymers are a significant class of vinyl polymers used in numerous industrial products.[5]
-
Setup: In a Schlenk flask, dissolve the synthesized acrylate monomer and a radical initiator such as azobisisobutyronitrile (AIBN, ~0.1-1.0 mol%) in an anhydrous solvent (e.g., toluene or dioxane).
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-80 °C for AIBN). Allow the polymerization to proceed for a set time (e.g., 6-24 hours).
-
Termination & Isolation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by pouring the solution into a non-solvent like cold hexane or methanol.
-
Purification & Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Essential Polymer Characterization
Validation of the synthesized polymer's structure, molecular weight, and thermal properties is critical. The following techniques are recommended.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the functional groups present in the polymer. For the Knoevenagel polymer, one would look for the C=C stretch and the disappearance of the active methylene C-H signals. For the polyacrylate, the key is the disappearance of the monomer's C=C vinyl bond signal (~1630 cm⁻¹). The prominent ester C=O stretch will be visible in both polymers.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides detailed structural information. In the polyacrylate, the vinyl protons of the monomer (~5.5-6.5 ppm) will be replaced by broad signals corresponding to the new polymer backbone.
-
Gel Permeation Chromatography (GPC): Essential for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer, providing insight into the control and efficiency of the polymerization reaction.[7]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is used to assess the thermal stability and degradation profile of the polymer. Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), a key physical property of amorphous polymers.[8]
Conclusion
This compound, while not a traditional monomer, holds significant untapped potential for the creation of novel functional polymers. The protocols outlined in this note provide two robust, scientifically-grounded strategies for researchers to explore this potential. The Knoevenagel polycondensation offers a direct route to a polymer with a conjugated backbone, while the transformation to a vinyl monomer opens the door to a wide array of controlled polymerization techniques and copolymer architectures. The resulting polymers, featuring pendant ester and morpholino groups, are promising candidates for advanced applications in coatings, adhesives, and biomedical materials.
References
- 1. This compound|CAS 37714-64-0|TCIJT|製品詳細 [tci-chemical-trading.com]
- 2. This compound [acrospharmatech.com]
- 3. 3-MORPHOLINO-3-OXOPROPANOATE ETHYL CAS#: 37714-64-0 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acrylates Polymerization on Covalent Plasma-Assisted Functionalized Graphene: A Route to Synthesize Hybrid Functional Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. postnova.com [postnova.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-morpholino-3-oxopropanoate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 3-morpholino-3-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this versatile building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot common issues and systematically optimize your yield and purity. This document is structured as a dynamic resource, addressing specific challenges in a direct question-and-answer format.
Reaction Overview: The Acylation of Morpholine
The most common and direct route to this compound is the nucleophilic acyl substitution of morpholine on ethyl malonyl chloride. This reaction is an example of amide bond formation, where the secondary amine (morpholine) acts as a nucleophile, attacking the highly electrophilic acid chloride. The reaction typically requires a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product.
Caption: General workflow for the synthesis of this compound.
Standard Experimental Protocol
This protocol provides a baseline for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.
Materials:
-
Ethyl malonyl chloride (1.0 eq)
-
Morpholine (1.05 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine to the morpholine solution and stir for 5 minutes.
-
Reagent Addition: Dissolve ethyl malonyl chloride in anhydrous DCM and add it to the dropping funnel. Add the ethyl malonyl chloride solution dropwise to the cooled morpholine solution over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low or non-existent. What are the primary causes?
Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.
-
Cause 1: Presence of Moisture: Ethyl malonyl chloride is highly reactive and will readily hydrolyze with any trace of water to form ethyl malonic acid, which will not react with morpholine under these conditions.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Handle ethyl malonyl chloride under an inert atmosphere (Nitrogen or Argon).[1]
-
-
Cause 2: Incorrect Stoichiometry or Reagent Degradation: As an acid chloride, ethyl malonyl chloride can degrade upon storage, especially if not sealed properly.[2] Using a degraded reagent means the effective stoichiometry is incorrect.
-
Solution: Use freshly opened or recently purchased ethyl malonyl chloride. If degradation is suspected, you can titrate the acid chloride or run a small-scale test reaction to assess its reactivity. Ensure accurate measurement of all reagents.
-
-
Cause 3: Ineffective HCl Scavenging: The reaction generates one equivalent of HCl. If not neutralized by a base, the HCl will protonate the morpholine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure you are using at least one equivalent of a non-nucleophilic base like triethylamine or pyridine. Using a slight excess (1.1 eq) is recommended to ensure complete neutralization.
-
-
Cause 4: Suboptimal Temperature Control: The initial reaction is exothermic. Adding the ethyl malonyl chloride too quickly or at a higher temperature can lead to side reactions.
-
Solution: Maintain the reaction at 0 °C during the addition of the acid chloride. Add the reagent slowly and monitor the internal temperature.[3]
-
Caption: Decision tree for troubleshooting low reaction yield.
Q2: I'm observing a significant amount of a water-soluble byproduct and my starting amine is consumed. What is happening?
This strongly suggests the formation of a salt. The most likely scenario is that your ethyl malonyl chloride has hydrolyzed to ethyl malonic acid. The carboxylic acid then participates in an acid-base reaction with morpholine and your added base (e.g., triethylamine), forming the corresponding ammonium and triethylammonium salts. These salts are typically water-soluble and would be removed during the aqueous workup, leading to a low yield of the desired organic-soluble product.
Q3: My TLC shows multiple spots, indicating impurities. What are the likely side products?
-
Side Product 1: N,N'-malonyl-dimorpholide: This can occur if the ester group of the desired product, this compound, reacts with another molecule of morpholine. This is generally less favorable than the reaction with the highly reactive acid chloride but can occur under forcing conditions (e.g., high temperatures, prolonged reaction times, or a large excess of morpholine).
-
Mitigation: Use a slight excess of morpholine (1.05-1.1 eq) but avoid a large excess. Ensure the reaction temperature does not rise significantly above room temperature.
-
-
Side Product 2: Self-condensation Products: While less common for this specific substrate under controlled conditions, acyl chlorides can sometimes undergo self-condensation or polymerization, especially if impure.[1]
-
Mitigation: Use high-purity ethyl malonyl chloride and adhere to the recommended temperature profile.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different base? What are the considerations?
Yes, other non-nucleophilic bases can be used.
-
Pyridine: Often used, but can be harder to remove during workup due to its higher boiling point.
-
Diisopropylethylamine (DIPEA): A bulkier base that is also effective.
-
Inorganic Bases (e.g., K₂CO₃): These are generally not recommended for this reaction in aprotic solvents like DCM due to poor solubility, which can lead to inefficient HCl scavenging and slower reaction rates.
Q2: Is there an alternative to using ethyl malonyl chloride?
Yes. If handling a reactive acid chloride is a concern, you can use a peptide coupling approach. This involves reacting ethyl malonic acid (the monoester of malonic acid) with morpholine in the presence of a coupling agent.
-
Method: Use ethyl malonic acid with a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (Hydroxybenzotriazole).[4]
-
Advantages: Milder reaction conditions and avoids the use of a highly moisture-sensitive acid chloride.
-
Disadvantages: Coupling reagents can be expensive, and the workup can be more complex to remove the urea byproduct and other reagents.
Q3: How critical is the choice of solvent?
The solvent choice is important for several reasons:
-
Anhydrous Conditions: As discussed, the solvent must be dry. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether are suitable.
-
Solubility: The chosen solvent must dissolve the starting materials and base to ensure a homogeneous reaction mixture.
-
Reactivity: The solvent should be inert to the highly reactive acid chloride. Protic solvents like alcohols are incompatible.
Q4: What is the best way to purify the final product?
-
Vacuum Distillation: This is often the most effective method for purifying the product on a larger scale, as this compound is a relatively high-boiling liquid. It efficiently removes non-volatile impurities.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel using a solvent system like ethyl acetate/hexanes is very effective.
Data Summary Table
The following table summarizes the key parameters for a successful synthesis.
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Ethyl Malonyl Chloride | 1.0 eq | Limiting reagent. |
| Morpholine | 1.05 - 1.1 eq | A slight excess ensures complete consumption of the acid chloride. |
| Base (Et₃N) | 1.1 - 1.2 eq | Ensures complete neutralization of the HCl byproduct. |
| Reaction Conditions | ||
| Temperature (Addition) | 0 °C | Controls exothermicity and minimizes side reactions.[3] |
| Temperature (Reaction) | Room Temperature | Allows the reaction to proceed to completion efficiently. |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion; monitor by TLC. |
| Solvent | Anhydrous DCM/THF | Aprotic, inert, and good solubility for reagents. |
| Typical Yield | 75 - 90% | Expected yield after purification under optimized conditions. |
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl malonyl chloride | 36239-09-5 | FE36422 | Biosynth [biosynth.com]
- 3. 36239-09-5 | Ethyl Malonyl Chloride | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
"common side reactions in the synthesis of Ethyl 3-morpholino-3-oxopropanoate"
Welcome to the technical support center for the synthesis of Ethyl 3-morpholino-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly focusing on the mitigation of side reactions. Our approach is grounded in mechanistic principles to empower you to not only solve problems but also to proactively optimize your synthetic strategies.
Introduction to Synthetic Strategies
This compound is a valuable building block, typically synthesized via the acylation of morpholine. The choice of the acylating agent is critical and dictates the reaction conditions and the profile of potential side reactions. The two most common precursors are:
-
Ethyl Malonyl Chloride: A highly reactive acyl chloride that offers a rapid and often high-yielding route under mild conditions.
-
Diethyl Malonate: A less reactive diester that requires more forcing conditions, which can lead to a different set of side reactions.
This guide is structured to address the challenges associated with each of these synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my reaction using ethyl malonyl chloride. What are the likely causes?
A1: Low yields in this reaction are most commonly due to the hydrolysis of the starting material, ethyl malonyl chloride. This compound is highly sensitive to moisture. Ensure that all your glassware is oven-dried, your solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Another possibility is an incomplete reaction; ensure you are using at least one equivalent of morpholine and an appropriate base to scavenge the HCl byproduct.
Q2: My final product from the diethyl malonate route is contaminated with a high-melting point solid that is difficult to remove. What could it be?
A2: This is a classic sign of the formation of the double-amidation byproduct, N,N'-malonyl dimorpholide. This occurs when morpholine reacts with both ester groups of diethyl malonate. To minimize its formation, it is crucial to control the stoichiometry of your reactants. Using an excess of diethyl malonate relative to morpholine can favor the formation of the desired mono-amide.
Q3: Can my product, this compound, decompose during workup or purification?
A3: Yes, as a β-keto ester derivative, your product is susceptible to decarboxylation, especially under harsh acidic or basic conditions combined with heat.[1] During workup, avoid prolonged exposure to strong acids or bases. For purification by distillation, use vacuum distillation to keep the temperature as low as possible.
Q4: What is the role of a base in the reaction with ethyl malonyl chloride?
A4: The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl).[2] This HCl can protonate the morpholine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.
Troubleshooting Guide: Synthesis from Ethyl Malonyl Chloride
This route is favored for its high reactivity and generally clean product profile when executed correctly. The primary challenge is managing the reactivity of the acyl chloride.
Primary Side Reaction: Hydrolysis of Ethyl Malonyl Chloride
The most significant side reaction is the hydrolysis of ethyl malonyl chloride to form ethyl malonic acid.[3]
-
Mechanism: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by water.
-
Consequence: Reduced yield of the desired product and contamination with the carboxylic acid, which can complicate purification.
Troubleshooting & Prevention
| Issue | Potential Cause | Recommended Solution |
| Low Yield, Acidic Impurity Detected | Presence of water in the reaction. | - Ensure all glassware is thoroughly oven-dried or flame-dried before use.- Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.- Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).- Handle ethyl malonyl chloride in a glovebox or with careful inert atmosphere techniques. |
| Reaction Stalls | Inadequate scavenging of HCl. | - Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.[4] |
| Difficult Purification | Formation of ethyl malonic acid. | - During aqueous workup, a basic wash (e.g., with saturated sodium bicarbonate solution) can help remove the acidic impurity by converting it to its water-soluble salt. |
Experimental Protocol: Synthesis from Ethyl Malonyl Chloride
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C.
-
Reaction: Add a solution of ethyl malonyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred morpholine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Workflow Diagram: Ethyl Malonyl Chloride Route
Caption: Workflow for the synthesis of this compound from Ethyl Malonyl Chloride.
Troubleshooting Guide: Synthesis from Diethyl Malonate
This route is often chosen for its lower cost and the less hazardous nature of the starting material. However, the lower reactivity of the ester requires more forcing conditions, which can lead to selectivity issues.
Primary Side Reaction: Double Amidation
The most common side reaction is the formation of N,N'-malonyl dimorpholide, where both ester groups of diethyl malonate react with morpholine.
-
Mechanism: Nucleophilic acyl substitution occurs at both carbonyl centers of the diethyl malonate.
-
Consequence: A significant reduction in the yield of the desired mono-amide and the formation of a symmetrical diamide byproduct that can be difficult to separate from the product.
Troubleshooting & Prevention
| Issue | Potential Cause | Recommended Solution |
| Formation of a High-Melting Point Byproduct | Reaction of morpholine at both ester sites. | - Stoichiometry Control: Use an excess of diethyl malonate (e.g., 2-3 equivalents) relative to morpholine to statistically favor mono-amidation.[1]- Slow Addition: Add the morpholine slowly to the heated diethyl malonate to maintain a low concentration of the amine. |
| Low Conversion | Insufficiently forcing reaction conditions. | - Temperature: The reaction often requires elevated temperatures (reflux).- Catalysis: Consider using a catalyst. While traditional methods use strong bases, enzymatic catalysis (e.g., using a lipase) can offer high selectivity for mono-amidation under milder conditions. |
| Product Decomposition | Decarboxylation during prolonged heating. | - Monitor the reaction closely and avoid unnecessarily long reaction times. Use the minimum temperature required for a reasonable reaction rate. |
Experimental Protocol: Synthesis from Diethyl Malonate (Illustrative)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (2.0-3.0 eq.).
-
Reaction: Heat the diethyl malonate to reflux. Add morpholine (1.0 eq.) dropwise over 1-2 hours. Continue to heat at reflux for 4-8 hours, monitoring the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess diethyl malonate by vacuum distillation.
-
Purification: The remaining crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the desired mono-amide from any diamide byproduct.
Workflow Diagram: Diethyl Malonate Route
Caption: Workflow for the synthesis of this compound from Diethyl Malonate.
Summary of Potential Side Products
| Side Product | Originating Route | Formation Cause | Physical Characteristics (Anticipated) | Removal Strategy |
| Ethyl Malonic Acid | Ethyl Malonyl Chloride | Hydrolysis of starting material. | Acidic, likely more polar than the product. | Basic wash (e.g., NaHCO₃) during workup. |
| N,N'-malonyl dimorpholide | Diethyl Malonate | Reaction of morpholine at both ester sites. | High-melting point solid, less soluble in non-polar solvents than the mono-amide. | Column chromatography or recrystallization. |
| Ethyl Acetate & CO₂ | Both | Decarboxylation of the product. | Volatile liquids/gas. | Not typically an issue unless the product is heated excessively under acidic/basic conditions. |
References
Technical Support Center: Purification of Ethyl 3-morpholino-3-oxopropanoate
Welcome to the technical support guide for Ethyl 3-morpholino-3-oxopropanoate (CAS No. 37714-64-0). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the purification of this versatile β-keto ester intermediate. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Initial Assessment: Understanding the Compound
Before selecting a purification strategy, it is critical to understand the physicochemical properties of this compound. These properties dictate its behavior in various purification techniques.
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₁₅NO₄ | Indicates a moderately polar molecule with multiple hydrogen bond acceptors. |
| Molecular Weight | 201.22 g/mol [1] | Standard molecular weight for small molecule intermediates. |
| Physical Form | Solid | Enables the use of recrystallization as a primary purification method. |
| Melting Point | 59.5 °C[1] | A sharp melting point is a good indicator of purity. A broad or depressed range suggests the presence of impurities. |
| Boiling Point | 346.2±37.0 °C (Predicted)[1] | The high boiling point makes standard distillation impractical; vacuum distillation may be possible but is often unnecessary. |
| Chemical Class | β-Keto Ester[2] | The α-protons (on the CH₂ group between the carbonyls) are acidic. The compound may be sensitive to strong bases or prolonged heating, which can cause decomposition or decarboxylation.[3][4] |
Logical Purification Workflow
The optimal purification strategy depends on the nature and quantity of impurities. The following workflow provides a logical decision-making process for achieving high purity.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide 1: Recrystallization
Given its solid nature, recrystallization is the most efficient and scalable method for purifying this compound, especially when dealing with minor impurities.
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. This is common with lower-melting solids or when the cooling process is too rapid.
Causality & Solutions:
-
High Solute Concentration: The solution is too concentrated. Add a small amount (5-10% volume) of hot solvent to the oiled mixture to redissolve it, then allow it to cool more slowly.
-
Rapid Cooling: Cooling too quickly doesn't allow for proper crystal lattice formation. Let the solution cool to room temperature on the benchtop first, without disturbance, before moving it to an ice bath.
-
Inappropriate Solvent: The solvent may be too good a solvent. A good recrystallization solvent dissolves the compound when hot but poorly when cold.[5] Try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" solvent (e.g., hexanes, heptane) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.
Q2: I performed a recrystallization, but the purity (checked by NMR/TLC) did not significantly improve. What went wrong?
A2: This indicates that the chosen solvent system is not effectively differentiating between your product and the impurity. Either the impurity has very similar solubility characteristics, or it co-precipitated with your product.
Causality & Solutions:
-
Similar Solubility Profiles: The impurity and product are too alike in the chosen solvent. You must perform a new solvent screen. Test a range of solvents with different polarities (e.g., isopropanol, toluene, ethyl acetate/hexane mixtures).
-
Co-precipitation: If the impurity is present in a very high concentration, it can crash out alongside the product. In this case, column chromatography is the recommended next step to remove the bulk of the impurity before attempting a final polishing recrystallization.
-
Insoluble Impurities: If impurities are insoluble in the hot solvent, they should be removed via hot filtration before the solution is cooled.
Protocol: Optimized Recrystallization of this compound
-
Solvent Selection: Based on its structure (ester, amide), an ethyl acetate/hexanes system is an excellent starting point.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate (e.g., 10-15 mL) and heat gently (e.g., 50-60°C) with stirring until all solid dissolves.
-
Anti-Solvent Addition: While the solution is still warm, slowly add hexanes dropwise with continuous swirling. Continue until a persistent cloudiness is observed.
-
Clarification: Add 1-2 drops of ethyl acetate to make the solution clear again. This ensures you are at the precise saturation point.
-
Cooling & Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold, hexane-rich solvent mixture (e.g., 1:5 ethyl acetate/hexanes) to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent. A wet solid will show a depressed melting point.[6]
Troubleshooting Guide 2: Flash Column Chromatography
When recrystallization is ineffective or the crude material is an oil, flash column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase.[7]
Q1: My compound is stuck at the top of the silica gel column and won't elute, even with 100% ethyl acetate.
A1: This indicates a very strong interaction between your compound and the stationary phase. This compound contains a basic morpholine nitrogen which can interact strongly with the acidic surface of silica gel.
Causality & Solutions:
-
High Polarity: The eluent is not polar enough. A more polar solvent is needed to compete for the adsorption sites on the silica.
-
Acid-Base Interaction: The basic nitrogen is protonated by the acidic silica, causing it to bind very tightly.
Solutions:
-
Increase Eluent Polarity: Add a small percentage (1-5%) of methanol to your ethyl acetate. Methanol is highly polar and very effective at eluting polar compounds.[8]
-
Neutralize Silica: For stubborn cases, pre-treating the eluent with a small amount of a volatile base like triethylamine (e.g., 0.5-1% by volume) can neutralize the acidic sites on the silica gel, allowing the basic compound to elute more cleanly and with less tailing.
-
Switch Stationary Phase: Consider using a different stationary phase like neutral or basic alumina, which is more suitable for purifying basic compounds.[8]
Q2: My compound is eluting, but it's mixed with one or more impurities. How can I improve the separation?
A2: Poor separation (low resolution) means the eluent is moving the compounds down the column at too similar rates. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4 on a TLC plate, with maximal separation from impurities.[9]
Causality & Solutions:
-
Inappropriate Solvent Strength: The eluent is too polar ("too strong"), causing all compounds to move too quickly and elute together.
-
Poor Selectivity: The chosen solvent system is not ideal for differentiating the specific compounds in your mixture.
Solutions:
-
Reduce Eluent Polarity: Decrease the percentage of the polar solvent (e.g., move from 50% ethyl acetate/hexanes to 30% ethyl acetate/hexanes). This will cause all compounds to move more slowly and spend more time interacting with the stationary phase, improving separation.
-
Change Solvent System: Sometimes, changing the solvents themselves, even at similar polarity, can drastically alter selectivity. For example, replacing ethyl acetate with a mixture of diethyl ether and acetone may change the elution order or improve separation.
-
Use a Gradient: Start with a low-polarity eluent to allow the less polar impurities to elute first. Then, gradually increase the polarity of the eluent over the course of the separation to elute your more polar product.[9]
Workflow: Optimizing a Chromatographic Separation
Caption: Logic for optimizing eluent conditions using TLC before column chromatography.
FAQs: Impurities, Stability, and Handling
Q1: What are the most likely impurities I might encounter during the synthesis of this compound?
A1: Impurities are typically related to the starting materials and reaction conditions. Common possibilities include:
-
Unreacted Morpholine: A basic amine, easily removed with an acidic wash (e.g., dilute HCl) during the initial workup.
-
Unreacted Ethyl Malonate Precursor: Depending on the synthetic route, this could be diethyl malonate or a related species.
-
Hydrolysis Products: If the reaction or workup involves harsh acidic or basic conditions, the ester or amide can hydrolyze to the corresponding carboxylic acid or amine.
-
Solvents: Residual solvents from the reaction (e.g., THF, toluene, ethanol) are common and can usually be removed under high vacuum.
Q2: Is this compound stable? What are the best storage conditions?
A2: As a β-keto ester, it can be sensitive to certain conditions. The primary degradation pathways are hydrolysis and decarboxylation. To ensure long-term stability, it should be stored in a cool, dry, and well-ventilated area away from strong acids, strong bases, and moisture.[1] Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term storage or for high-purity reference standards.
Q3: My purified product looks clean by ¹H NMR, but the melting point is broad and lower than the reported 59.5 °C. What could be the issue?
A3: This is a classic sign of residual solvent or a small amount of an impurity that is not easily visible by NMR (e.g., a symmetric molecule or one with overlapping signals).
-
Residual Solvent: Even small amounts of solvent can act as an impurity and depress the melting point. Ensure the product is thoroughly dried under high vacuum, potentially with gentle heating (e.g., 30-40°C), for several hours or overnight.
-
Polymorphism: While less common for simple molecules, different crystalline forms (polymorphs) can have different melting points. This can sometimes be resolved by redissolving and crystallizing under different conditions (e.g., different solvent or cooling rate).
-
Trace Impurity: An impurity may be present at a low level (<1-2%) that is difficult to quantify by NMR but is sufficient to impact the melting point. A more sensitive technique like LC-MS may be required to identify it.
References
- 1. This compound [acrospharmatech.com]
- 2. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. columbia.edu [columbia.edu]
Technical Support Center: Knoevenagel Condensation with β-Keto Esters
Welcome to the technical support resource for the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[1][2] This guide is specifically tailored for researchers, chemists, and drug development professionals who are utilizing β-keto esters as the active methylene component. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation with a β-keto ester is showing low to no yield. What are the primary factors I should investigate?
Low yields are a common issue and can typically be traced back to a few key parameters.[3] A systematic approach is the most efficient way to diagnose the problem.[3]
-
Catalyst Choice and Activity: The selection of the base catalyst is critical. While weak bases like piperidine or pyridine are standard, their effectiveness can be substrate-dependent.[4][5] Strong bases should be avoided as they can promote undesired side reactions, such as the self-condensation of the aldehyde or ketone starting material.[3][4][5]
-
Reaction Conditions: Temperature and reaction time are significant.[3] Many Knoevenagel condensations can proceed at room temperature, but some systems may require heating to achieve completion.[3][6] It's essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal duration.[3]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[3][7] This water can inhibit the catalyst or participate in reversible reactions, ultimately reducing your yield.[3] Employing methods to remove water, such as a Dean-Stark trap for azeotropic distillation or the addition of molecular sieves, can significantly drive the reaction toward the product.[3][7]
Q2: I'm observing the formation of significant side products. What are the likely culprits and how can I mitigate them?
Side product formation is a frequent challenge, particularly when reaction conditions are not optimized.
-
Self-Condensation: As mentioned, the self-condensation of the aldehyde or ketone is a common side reaction, especially when using a base that is too strong.[3][4] Switching to a weaker amine base is the first line of defense.[3]
-
Michael Addition: The desired α,β-unsaturated product can sometimes react with another molecule of the β-keto ester's enolate via a Michael addition. This is more likely with highly reactive methylene compounds and prolonged reaction times.[3] Optimizing the stoichiometry, for instance, by using a slight excess of the carbonyl compound, can help to minimize this.[3]
-
Decarboxylation: If your reaction is run at elevated temperatures, particularly with β-keto acids formed in situ, you may observe decarboxylation (loss of CO₂).[8][9][10] This can be a desired subsequent step in some synthetic routes, but if it's an unwanted side reaction, carefully controlling the temperature is crucial.
Q3: How does the reactivity of my aldehyde or ketone affect the reaction outcome?
The electrophilicity of the carbonyl compound plays a major role.
-
Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones in Knoevenagel condensations and tend to give higher yields.[3][7] Ketones, being more sterically hindered and less electrophilic, may require more forcing conditions, such as higher temperatures or more active catalysts.
-
Aromatic vs. Aliphatic Aldehydes: Aromatic aldehydes with electron-withdrawing groups are typically more reactive than those with electron-donating groups. The electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Q4: Can the ester group of my β-keto ester be hydrolyzed during the reaction?
Yes, ester hydrolysis can occur, especially if the reaction conditions are too harsh (e.g., high temperatures, prolonged reaction times, or the presence of strong acid or base). This would lead to the formation of a β-keto acid, which may then undergo decarboxylation.[8][10] If this is not the desired outcome, it's important to maintain mild reaction conditions.
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient deprotonation of the β-keto ester. | Ensure the pKa of your β-keto ester is appropriate for the chosen base. Consider a slightly stronger, yet still weak, base if necessary. |
| Catalyst deactivation or insufficient amount. | Use a fresh batch of catalyst and consider optimizing the catalyst loading. For amine catalysts, 0.1 equivalents is a common starting point.[3] | |
| Incomplete reaction. | Increase reaction time and/or temperature. Monitor progress by TLC to avoid decomposition or side product formation.[3] | |
| Reversible reaction due to water accumulation. | Use a Dean-Stark apparatus or add molecular sieves to remove water as it forms.[3][7] | |
| Formation of Michael Adduct | Excess of the active methylene compound's enolate. | Adjust the stoichiometry to use a slight excess of the aldehyde or ketone. |
| Extended reaction time. | Monitor the reaction closely and stop it once the starting material is consumed to prevent the product from reacting further. | |
| Unwanted Decarboxylation | Reaction temperature is too high. | Reduce the reaction temperature. If heating is necessary, use the minimum temperature required for the condensation to proceed. |
| In situ formation of β-keto acid. | Ensure reaction conditions are neutral or weakly basic to minimize ester hydrolysis. | |
| Difficulty with Ketones | Lower reactivity of the ketone. | Use a more reactive catalyst, such as a Lewis acid (e.g., TiCl₄, ZnCl₂) in combination with a base, or explore more specialized catalysts.[4] Consider higher reaction temperatures and longer reaction times. |
III. Experimental Protocols & Methodologies
General Protocol for Knoevenagel Condensation with a β-Keto Ester
This protocol provides a starting point for optimization.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap if removing water azeotropically), add the aldehyde or ketone (1.0 equivalent).[3]
-
Add the β-keto ester (1.0 to 1.2 equivalents).[3]
-
Add the chosen solvent (e.g., ethanol, toluene, or a green solvent like a deep eutectic solvent).[3][6]
-
Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).[3]
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.[3][6]
-
Monitor the reaction's progress by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Workup:
Catalyst Selection and Screening
The choice of catalyst is paramount. Below is a table of commonly used catalysts and their typical applications.
| Catalyst Type | Examples | Typical Use Case | Considerations |
| Weak Organic Bases | Piperidine, Pyridine, β-Alanine | General purpose, mild conditions. | Piperidine and pyridine are effective but can be hazardous.[4] β-Alanine is a greener alternative. |
| Ammonium Salts | Ammonium acetate, Ammonium bicarbonate | Greener alternatives to amine bases. | Can be effective and avoid the use of more hazardous bases.[4] |
| Lewis Acids | TiCl₄, ZnCl₂, In(III) salts | For less reactive ketones or to enhance stereoselectivity. | Often used in combination with a base. Requires anhydrous conditions.[4][11] |
| Organocatalysts | L-proline | Can provide high efficiency and stereoselectivity.[12] | Often used in greener solvents.[6][12] |
| Heterogeneous Catalysts | Reconstructed Hydrotalcite | Allows for easy catalyst removal and recycling. | Can be highly active, even in the presence of water.[11] |
IV. Mechanistic Insights & Visualizations
The Knoevenagel Condensation Mechanism
The reaction proceeds through three main steps:
-
Deprotonation: A weak base removes an acidic α-hydrogen from the β-keto ester to form a resonance-stabilized enolate.[13][14][15]
-
Nucleophilic Addition: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[13][14]
-
Elimination (Dehydration): The intermediate is protonated and then undergoes dehydration, typically base-induced, to eliminate a molecule of water and form the final α,β-unsaturated product.[13][14]
Caption: The three-step mechanism of the Knoevenagel condensation.
Troubleshooting Logic Flow
When encountering issues, a logical progression of troubleshooting steps can save significant time and resources.
Caption: A systematic workflow for troubleshooting Knoevenagel condensation reactions.
V. References
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yields in Knoevenagel condensation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of Knoevenagel conditions. [Scientific Diagram]. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting Knoevenagel condensation side reactions. Retrieved from --INVALID-LINK--
-
YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. [Scientific Diagram]. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from --INVALID-LINK--
-
Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. [Table]. Retrieved from --INVALID-LINK--
-
Homework.Study.com. (n.d.). The Knoevenagel reaction is a carbonyl condensation reaction of an ester with an aldehyde or ketone to yield an α,β-unsaturated product. Retrieved from --INVALID-LINK--
-
Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from --INVALID-LINK--
-
YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from --INVALID-LINK--
-
YouTube. (2020, April 14). Knoevenagel condensation: Basic concept and mechanism & decarboxylation to α,β-unsaturated carbonyl. Retrieved from --INVALID-LINK--
-
JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from --INVALID-LINK--
-
JoVE. (2025, May 22). Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2017, April 26). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as a reducing agent in water. Retrieved from --INVALID-LINK--
-
International Journal of Applied Research. (2018, February 21). New approach of the synthesis of β-ketoesters. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of unsaturated β-ketoesters (Knoevenagel derivatives). [Scientific Diagram]. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Recent developments in knoevenagel condensation reaction: a review. Retrieved from --INVALID-LINK--
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. purechemistry.org [purechemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. homework.study.com [homework.study.com]
Technical Support Center: Temperature Management in Malonamide-Based Polyamide Synthesis
Welcome to the technical support center for polyamide synthesis utilizing malonamide monomers. This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the critical role of temperature control in these sensitive polymerizations.
Introduction: The Thermal Challenge of Malonamides
Polyamides are renowned for their exceptional thermal and mechanical properties. However, incorporating functional monomers like malonamides introduces unique challenges, primarily related to their thermal stability. Malonamides contain active methylene protons flanked by two carbonyl groups, making them susceptible to side reactions at elevated temperatures, such as decarboxylation or unwanted crosslinking. Precise temperature management is therefore not just a matter of process optimization; it is fundamental to achieving the desired molecular weight, structural integrity, and performance of the final polymer. This guide will help you navigate these challenges to ensure successful and reproducible syntheses.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical when using malonamide monomers compared to standard aliphatic or aromatic diamines/diacids?
A: The primary reason lies in the chemical structure of malonamides. The methylene group (-CH2-) positioned between two carbonyl groups is highly activated. At elevated temperatures, this can lead to several undesirable side reactions that are less common with conventional monomers[1].
-
Decarboxylation: The most significant side reaction is the loss of a carboxyl group as CO2. This reaction is often initiated at temperatures above the optimal polycondensation range and leads to chain termination, which severely limits the achievable molecular weight[2].
-
Side Reactions and Branching: The activated methylene protons can participate in side reactions, potentially leading to branching or crosslinking. This alters the polymer's intended linear structure, affecting its solubility, processability, and mechanical properties[1][3].
-
Thermal Degradation: Like many organic molecules, malonamides can degrade at excessively high temperatures, leading to discoloration (yellowing/browning) and a reduction in the overall performance of the polyamide[4][5].
Strict temperature control ensures that the rate of the desired amidation reaction remains significantly higher than the rates of these detrimental side reactions.
Q2: What are the typical temperature ranges for polycondensation involving malonamides?
A: The optimal temperature range is highly dependent on the specific monomers, the chosen solvent, and the catalyst system. However, a general guideline is to maintain the reaction at the lowest possible temperature that still allows for efficient polymerization and removal of the condensation byproduct (e.g., water).
For many solution polymerization methods using malonamides, temperatures are often kept in the range of 80°C to 120°C . Some melt-phase polymerizations might require higher temperatures, but these processes must be carefully optimized to minimize residence time at elevated temperatures[6]. It is crucial to perform preliminary small-scale experiments to determine the optimal temperature profile for your specific system.
Q3: Can an exothermic reaction affect my polyamide synthesis when using malonamides?
A: Yes, absolutely. Polycondensation reactions are typically exothermic, releasing heat as amide bonds are formed[7]. In large-scale batches, this exotherm can cause the internal reaction temperature to rise uncontrollably, a phenomenon known as thermal runaway[7][8].
A sudden temperature spike can push the reaction into the degradation or side-reaction temperature zone for malonamides, leading to:
-
A rapid decrease in melt viscosity.
-
Discoloration of the polymer.
-
A significant drop in the final molecular weight.
Effective heat management, through controlled heating/cooling systems and potentially staged monomer addition, is essential to counteract the exotherm and maintain a stable reaction temperature[8].
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of polyamides with malonamide monomers, focusing on temperature-related causes and solutions.
Issue 1: Low Molecular Weight and Poor Mechanical Properties
Question: My final polyamide has a much lower molecular weight than expected, and films cast from it are brittle. I've checked my monomer stoichiometry and purity. What could be the cause?
Answer: This is a classic symptom of premature chain termination, often linked to temperature mismanagement.
| Probable Cause | Recommended Action |
| Excessive Reaction Temperature | The most likely culprit is that the reaction temperature was too high, leading to the decarboxylation of the malonamide monomer. This creates a monofunctional species that caps the growing polymer chain.[2][5] |
| Prolonged Reaction Time at High Temperature | Even if the setpoint temperature is appropriate, holding the reaction at this temperature for too long can increase the cumulative effect of side reactions. |
| Localized Hotspots | Inadequate stirring can create localized hotspots within the reactor where the temperature is significantly higher than the sensor reading, causing degradation. |
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight.
Issue 2: Polymer Discoloration (Yellowing or Browning)
Question: My polyamide product is yellow or brown, but I was expecting a colorless or off-white material. Why is this happening?
Answer: Discoloration is a strong indicator of thermal degradation. High temperatures can cause side reactions that form chromophores (colored compounds) within the polymer backbone.
| Probable Cause | Recommended Action |
| High Polymerization Temperature | The reaction temperature likely exceeded the thermal stability limit of the malonamide monomer or the resulting polymer. |
| Oxygen Contamination | The presence of oxygen at high temperatures can accelerate thermo-oxidative degradation, leading to severe discoloration. |
| Extended Drying Time/Temperature | Drying the final polymer at too high a temperature or for too long can also cause thermal degradation. |
Solutions:
-
Lower the Reaction Temperature: Conduct the polymerization at the lowest feasible temperature.
-
Ensure an Inert Atmosphere: Maintain a constant, gentle flow of an inert gas like nitrogen or argon throughout the reaction to prevent oxidation.
-
Optimize Drying Conditions: Dry the polymer under vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Part 3: Experimental Protocol
Exemplary Protocol: Solution Polycondensation of a Malonamide-Based Polyamide
This protocol outlines a general procedure. Temperatures and times should be optimized for specific monomers.
Materials:
-
Malonamide-containing diacid monomer
-
Aromatic diamine monomer
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl2), anhydrous
-
Triphenyl phosphite (TPP)
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Reactor Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser. Ensure all glassware is thoroughly dried.
-
Reagent Charging:
-
Under a positive flow of nitrogen, charge the flask with the malonamide-diacid (1.0 eq), aromatic diamine (1.0 eq), NMP, and CaCl2.
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Initial Heating & Dehydration (Critical Temperature Step 1):
-
Heat the reaction mixture to 80°C and hold for 30 minutes to ensure a homogeneous solution and remove any trace amounts of water.
-
-
Initiation of Polymerization (Critical Temperature Step 2):
-
Cool the mixture to room temperature.
-
Add pyridine and TPP to the flask.
-
Slowly heat the mixture to 100-115°C . Caution: Monitor for any significant exotherm. The rate of heating should be controlled to prevent the temperature from overshooting the target.[6]
-
-
Polymerization:
-
Maintain the reaction at the set temperature. The viscosity of the solution will increase noticeably as the polymerization proceeds. The reaction is typically run for 3-6 hours.
-
-
Precipitation and Washing:
-
After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polyamide.
-
Wash the fibrous polymer precipitate thoroughly with fresh methanol and then with hot water to remove residual salts and solvent.
-
-
Drying (Critical Temperature Step 3):
-
Dry the purified polymer in a vacuum oven at 80°C overnight or until a constant weight is achieved. Avoid higher temperatures to prevent degradation.
-
Process Control Diagram
Caption: Key temperature control points in polyamide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network | MDPI [mdpi.com]
- 4. Overcoming Polyamide Formulation Challenges: Practical Strategies for Advanced Polymer Formulators [onlytrainings.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. US3485808A - Method for controlling temperature of an exothermic polymerization reaction - Google Patents [patents.google.com]
"preventing side product formation in pyridinone synthesis"
Welcome to the technical support center for pyridinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and prevent the formation of unwanted side products during the synthesis of pyridinone scaffolds. The following content is structured in a question-and-answer format to directly address challenges you may encounter in the lab.
Part 1: General Troubleshooting & Optimization
This section addresses broad issues like low yields and complex reaction mixtures, which are common starting points for optimization.
FAQ 1: My TLC analysis shows multiple spots, and the yield of my desired pyridinone is low. Where should I begin troubleshooting?
Answer: A complex reaction profile with low yield is a frequent challenge. A systematic approach is crucial for diagnosis. The primary factors to investigate are the purity of your starting materials and the core reaction conditions. An impurity in a starting material can inhibit the desired cyclization or introduce competing side reactions.[1]
Causality: The synthesis of a pyridinone core often involves a cascade of reactions, such as Michael additions, aldol-type condensations, and cyclization/dehydration steps.[2] Each step has specific requirements, and deviation can lead to the accumulation of intermediates or the formation of byproducts.
Troubleshooting Workflow:
Begin by verifying the integrity of your reagents and then systematically evaluate your reaction parameters. High temperatures, for instance, can cause decomposition, while incorrect pH can prevent a critical dehydration step.[1]
References
Technical Support Center: Ethyl 3-morpholino-3-oxopropanoate Purification
Welcome to the technical support center for Ethyl 3-morpholino-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the purity of this compound. Here, we address common challenges encountered during synthesis and purification, offering scientifically grounded solutions and detailed protocols.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.
Problem 1: Low Overall Yield After Purification
Question: I am experiencing a significant loss of product during the purification process, resulting in a low overall yield. What are the likely causes and how can I mitigate this?
Answer:
Low recovery of this compound can stem from several factors throughout the workup and purification stages. Understanding the underlying chemical principles is key to optimizing your yield.
Potential Causes & Solutions:
-
Incomplete Extraction: The product may not be fully partitioning into the organic layer during aqueous workup.
-
Solution: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Perform multiple extractions (3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery.
-
-
Product Hydrolysis: As a β-keto ester, this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by prolonged exposure to aqueous environments.[1][2]
-
Solution: Minimize the time the compound spends in aqueous solutions. Work quickly during the extraction and washing steps. Ensure any acidic or basic reagents are thoroughly neutralized and washed out.
-
-
Degradation on Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds like β-keto esters.[3]
-
Inappropriate Column Chromatography Conditions: An improperly chosen solvent system can lead to poor separation and product loss.
Problem 2: Persistent Impurities in the Final Product
Question: After purification by column chromatography, my final product still shows the presence of impurities when analyzed by NMR or LC-MS. What are these impurities and how can I remove them?
Answer:
The nature of the impurities will depend on the synthetic route used to prepare this compound. A typical synthesis involves the reaction of a malonic acid derivative with morpholine.[7]
Common Impurities and Removal Strategies:
| Impurity | Probable Source | Recommended Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry). For purification, a well-optimized column chromatography protocol is usually effective. |
| Diethyl Malonate | If used as a starting material. | Diethyl malonate is less polar than the product. Use a gradient elution during column chromatography, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) to elute the diethyl malonate before increasing the polarity to elute the desired product. |
| Morpholine | Excess reagent. | Wash the crude product with a dilute acid solution (e.g., 1M HCl) during the workup to protonate and remove the basic morpholine in the aqueous layer. |
| Hydrolyzed Product (3-morpholino-3-oxopropanoic acid) | Hydrolysis of the ester during workup or purification.[1] | This acidic impurity can be removed by washing the organic layer with a saturated sodium bicarbonate solution. It will also have a very different polarity and should be separable by column chromatography. |
| Self-Condensation Products | Side reactions. | These are often more polar than the desired product. Careful column chromatography with a shallow gradient may be required for separation. Recrystallization can also be an effective method if a suitable solvent is found. |
Problem 3: Product Appears as an Oil Instead of a Solid
Question: The literature reports this compound as a solid, but my purified product is an oil. Does this indicate impurity?
Answer:
While this compound is reported to have a melting point of 59.5 °C, obtaining it as an oil does not necessarily mean it is impure.[8]
Possible Explanations and Solutions:
-
Presence of Residual Solvent: Even small amounts of residual solvent from the purification process can depress the melting point and cause the product to appear as an oil.
-
Solution: Ensure the product is thoroughly dried under high vacuum for an extended period. Gentle heating can also help remove residual solvent, but care must be taken to avoid decomposition.
-
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which could be a lower-melting or amorphous form.
-
Small Amount of Impurity: Trace impurities can disrupt the crystal lattice and prevent solidification.
-
Solution: Attempt recrystallization from a suitable solvent system. Start with a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethyl acetate and hexane is often a good starting point for compounds of this polarity.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for determining the purity of this compound?
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities.[7][11] The presence of unexpected signals can indicate impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting trace impurities and confirming the molecular weight of the product.[12][13]
-
Gas Chromatography (GC): Useful for detecting volatile impurities and starting materials.[9] However, be aware that β-keto esters can sometimes decompose at high injector temperatures.[14]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the ester and amide carbonyls.[15][16]
Q2: What is a suitable solvent system for column chromatography?
A2: A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is a standard choice.[3] The optimal ratio should be determined by TLC analysis of the crude product. A good starting point is a gradient elution from 5% to 50% ethyl acetate in hexane.[6]
Q3: How should I store purified this compound?
A3: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[8] It is best kept in a tightly sealed container to prevent moisture absorption, which could lead to hydrolysis.
III. Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
Workflow Diagram:
Caption: Workflow for column chromatography purification.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 5% ethyl acetate in hexane).[3][17]
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a compact and even bed without air bubbles.[17] Drain the excess solvent until the level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add the sample solution to the top of the silica bed.[5]
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the separation by performing TLC analysis on the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
This protocol is for further purifying the product if it is obtained as an oil or contains minor impurities after chromatography.
Materials:
-
Purified this compound
-
Recrystallization solvent (e.g., ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Workflow Diagram:
Caption: Workflow for recrystallization.
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.[18]
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.[18]
IV. References
-
Recent advances in the transesterification of β-keto esters. RSC Publishing. 19
-
Electronic supplementary information. 20
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. 1
-
Synthesis of 3-Ethyl-3-morpholino-2-cyanoacrylamide. PrepChem.com. 21
-
This compound. Acros Pharmatech. 8
-
Ethyl 3-(methylamino)-3-oxopropanoate. Vulcanchem. 7
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. 2
-
Wiley-VCH 2008 - Supporting Information. 22
-
Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931. PubChem. 23
-
Purity assessment of Ethyl 3-oxoheptanoate using different analytical techniques. Benchchem. 9
-
Purification: Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester. 4
-
Why are beta ketoacids instable and easily decarboxylate? Reddit. 24
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. 25
-
III Analytical Methods. 10
-
Column chromatography. Columbia University. 5
-
【4K】-- Column Chromatography (Purification). YouTube. 17
-
ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate(887411-85-0) 1 h nmr. ChemicalBook. 11
-
ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. 26
-
Ethyl 3-(methylamino)-3-oxopropanoate | C6H11NO3 | CID 11321015. PubChem. 27
-
Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. ResearchGate. 28
-
Column chromatography conditions for purifying Ethyl 3-oxoheptanoate. Benchchem. 3
-
IR spectra of ethyl propanoate. ResearchGate. 15
-
Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. ResearchGate. 14
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. 29
-
Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0. Smolecule. 30
-
Propanoic acid, 3-bromo-2-oxo-, ethyl ester. NIST WebBook. 31
-
Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube. 18
-
infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. 16
-
This compound | 37714-64-0. Sigma-Aldrich. --INVALID-LINK--
-
Potentially mutagenic impurities: Analysis of structural classes and carcinogenic potencies of chemical intermediates in pharmaceutical syntheses supports alternative methods to the default TTC for calculating safe levels of impurities. ResearchGate. 32
-
Sigma-aldrich ethyl 3-(4-morpholinyl)-3-oxopropanoate for sale. --INVALID-LINK--
-
Identification of N-terminally Arginylated Proteins and Peptides by Mass Spectrometry. PubMed. 12
-
Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry | Request PDF. ResearchGate. 33
-
Analysis of O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate (VX) and its degradation products by packed capillary liquid chromatography-electrospray mass spectrometry. PubMed. 13
-
Ethyl 3-oxopropanoate. Sigma-Aldrich. --INVALID-LINK--
-
Steps in the hydrolysis of the ethyl esters of malathion to nontoxic acids. Figshare. 34
-
Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine. Benchchem. 35
References
- 1. aklectures.com [aklectures.com]
- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. columbia.edu [columbia.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Ethyl 3-(methylamino)-3-oxopropanoate (71510-95-7) for sale [vulcanchem.com]
- 8. This compound [acrospharmatech.com]
- 9. benchchem.com [benchchem.com]
- 10. env.go.jp [env.go.jp]
- 11. ETHYL 3-(TETRAHYDROFURAN-2-YL)-3-OXOPROPANOATE(887411-85-0) 1H NMR [m.chemicalbook.com]
- 12. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate (VX) and its degradation products by packed capillary liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 20. rsc.org [rsc.org]
- 21. prepchem.com [prepchem.com]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. Ethyl 3-(methylamino)-3-oxopropanoate | C6H11NO3 | CID 11321015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]
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- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Item - Steps in the hydrolysis of the ethyl esters of malathion to nontoxic acids. - figshare - Figshare [figshare.com]
- 35. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 3-morpholino-3-oxopropanoate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 3-morpholino-3-oxopropanoate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of post-reaction work-up and purification. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Introduction to the Challenges
This compound is a versatile building block, featuring both a β-keto ester and a tertiary amide functionality. This unique structure, while synthetically useful, presents specific challenges during reaction work-up. The primary concerns revolve around the compound's polarity and the potential for hydrolysis of either the ester or the amide group under various pH conditions. Careful control of the work-up environment is therefore paramount to ensure the integrity and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during aqueous work-up?
A1: The principal stability concern is hydrolysis. The molecule contains two hydrolyzable functional groups: an ethyl ester and a morpholino amide.
-
Acidic Conditions: Under acidic conditions (pH < 7), the ethyl ester is susceptible to hydrolysis, which would yield the corresponding carboxylic acid and ethanol.[1][2] While amides are generally more stable to acid hydrolysis than esters, prolonged exposure to strong acid and heat can also lead to cleavage of the amide bond.[3]
-
Basic Conditions: Under basic conditions (pH > 7), the ester can undergo saponification to form a carboxylate salt.[2][4] The amide bond is generally resistant to basic hydrolysis under mild conditions but can be cleaved with strong base and elevated temperatures.[3]
Therefore, it is crucial to maintain a neutral or near-neutral pH during aqueous extractions whenever possible to minimize the risk of degrading your product.
Q2: I'm observing a significant loss of my product into the aqueous layer during extraction. How can I improve my extraction efficiency?
A2: The morpholine moiety and the carbonyl groups in this compound impart a significant degree of polarity to the molecule. This can lead to partial solubility in water, especially if the reaction was run in a water-miscible solvent like THF or acetonitrile. Here are several strategies to mitigate this issue:
-
Solvent Selection: Use a more polar organic solvent for extraction. While ethyl acetate is a common choice, for highly polar products, a mixture of dichloromethane (DCM) and isopropanol (e.g., 3:1) can be more effective at extracting polar compounds from an aqueous phase.
-
Salting Out: Before extraction, saturate the aqueous layer with a neutral salt like sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving them into the organic layer.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh portions of the organic solvent to recover any dissolved product.
-
Solvent Evaporation: If the reaction was conducted in a water-miscible solvent, it is advisable to remove it under reduced pressure before the aqueous work-up. This prevents the partitioning of your product into the aqueous phase along with the miscible organic solvent.
Q3: My purified product shows signs of decomposition. What are the likely side products and how can I avoid their formation?
A3: Besides hydrolysis, another potential side reaction for β-keto esters is decarboxylation, although this typically requires elevated temperatures.[5] The most common decomposition products you might encounter are:
-
3-morpholino-3-oxopropanoic acid: Resulting from ester hydrolysis under acidic or basic conditions.
-
Ethyl acetoacetate and morpholine: Resulting from amide hydrolysis, though less common under standard work-up conditions.
To avoid these, adhere to the following principles:
-
Temperature Control: Perform all extractions and washes at room temperature or below.
-
pH Neutrality: Use a saturated solution of sodium bicarbonate to neutralize any acidic catalysts or byproducts carefully, avoiding an excessively basic environment. A final wash with brine will help to bring the aqueous layer to a neutral pH.
-
Minimize Contact Time: Do not let your reaction mixture sit in acidic or basic aqueous solutions for extended periods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low isolated yield after work-up | Product is partially soluble in the aqueous layer. | Saturate the aqueous layer with NaCl (brine) before extraction. Use a more polar extraction solvent like DCM or a DCM/isopropanol mixture. Perform multiple extractions of the aqueous layer. |
| Product hydrolyzed during work-up. | Maintain a neutral pH during aqueous washes. Use saturated sodium bicarbonate for neutralization, and finish with a brine wash. Avoid strong acids or bases. | |
| Multiple spots on TLC after purification | Incomplete reaction or formation of side products. | Optimize reaction conditions. For purification, consider column chromatography with a gradient elution of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. |
| Decomposition on silica gel. | The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated silica gel (treated with a small amount of triethylamine in the eluent) or an alternative stationary phase like alumina. | |
| Difficulty removing reaction solvent (e.g., DMF, DMSO) | High boiling point and water miscibility of the solvent. | Dilute the reaction mixture with a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer repeatedly with water and then brine to remove residual high-boiling solvent. |
Experimental Protocols
General Work-up Procedure for a Reaction in a Water-Immiscible Solvent (e.g., DCM, Ethyl Acetate)
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding a suitable reagent (e.g., water, saturated ammonium chloride).
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is less dense than water (e.g., ethyl acetate), the organic layer will be on top. If it is denser (e.g., DCM), it will be at the bottom.
-
Neutralization (if necessary): If the reaction was run under acidic conditions, wash the organic layer with a saturated solution of sodium bicarbonate until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Washing: Wash the organic layer with water, followed by a wash with saturated sodium chloride (brine). The brine wash helps to remove residual water from the organic layer and breaks up emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Visual Workflow for General Work-up
Caption: General experimental workflow for the work-up of reactions.
Troubleshooting Purification: A Decision Tree
If you are facing challenges in purifying your crude product after the initial work-up, the following decision tree can guide your strategy.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Scale-Up Synthesis of Ethyl 3-morpholino-3-oxopropanoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the scale-up synthesis of Ethyl 3-morpholino-3-oxopropanoate. We will explore the critical process parameters, potential challenges, and troubleshooting strategies to ensure a safe, efficient, and reproducible scale-up from the laboratory bench to pilot plant production.
Synthesis Overview: The Acylation Pathway
The most direct and scalable route to this compound is the nucleophilic acyl substitution of an activated malonic acid derivative, typically Ethyl 3-chloro-3-oxopropanoate (also known as ethyl malonyl chloride), with morpholine. This reaction is robust but presents specific challenges related to its exothermic nature and byproduct management that become more pronounced at a larger scale.
The reaction proceeds via the attack of the secondary amine (morpholine) on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, and the generated hydrochloric acid (HCl) is neutralized by a base, typically a tertiary amine like triethylamine (TEA) or excess morpholine.
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Validation of Ethyl 3-morpholino-3-oxopropanoate Purity
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible scientific outcomes. Ethyl 3-morpholino-3-oxopropanoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methods for the validation of this compound purity. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring each described method is a self-validating system grounded in the principles of scientific integrity. All methodologies are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]
The Analyte: this compound
-
Molecular Formula: C₉H₁₅NO₄
-
Molecular Weight: 201.22 g/mol
-
Structure:
-
Physicochemical Properties: It is a solid with a melting point of approximately 59.5°C and is predicted to have a boiling point of 346.2°C.[3] These properties are crucial in selecting the appropriate analytical technique; for instance, its volatility may be a consideration for gas chromatography.
Potential Impurities in Synthesis
A comprehensive purity validation requires an understanding of potential impurities. A common synthetic route to this compound involves the reaction of diethyl malonate with morpholine. Based on this, potential impurities could include:
-
Starting Materials: Diethyl malonate and morpholine.
-
By-products: N,N'-malonyl-dimorpholide (from reaction of both ester groups), and malonic acid (from hydrolysis).
-
Degradation Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
An effective analytical method must be able to separate and quantify the main compound from these potential impurities.
Comparative Analysis of Purity Validation Methods
We will now explore and compare the most effective analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a non-volatile compound like this compound, reversed-phase HPLC is the method of choice.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time. This compound, with its ester and morpholine functional groups, possesses moderate polarity, making it well-suited for this technique.
Illustrative HPLC Method Protocol
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 20-80% B20-25 min: 80% B25-26 min: 80-20% B26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
Method Validation Summary (as per ICH Q2(R1))
| Validation Parameter | Illustrative Acceptance Criteria | Expected Performance |
| Specificity | Resolution > 2 between the main peak and potential impurities. | The method should resolve this compound from diethyl malonate, morpholine, and other potential by-products. |
| Linearity | R² > 0.999 over a range of 0.1 - 2.0 mg/mL. | A linear relationship between concentration and peak area is expected. |
| Accuracy | 98.0% - 102.0% recovery. | Achieved by spiking a placebo with known concentrations of the analyte. |
| Precision (Repeatability & Intermediate) | RSD < 2.0%. | Low variability in results upon repeated analysis. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | Typically in the low µg/mL range. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | Typically in the mid µg/mL range. |
| Robustness | No significant change in results with small variations in flow rate, temperature, and mobile phase composition. | Demonstrates the reliability of the method under slightly varied conditions. |
Experimental Workflow: HPLC Purity Validation
Caption: Workflow for HPLC purity validation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the primary technique, GC-MS can be a powerful orthogonal method, especially for identifying and quantifying volatile and semi-volatile impurities. Given the predicted boiling point of this compound, it is amenable to GC analysis.
Principle of the Method
GC separates compounds based on their boiling points and interactions with a stationary phase in a heated column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (purity) information. For morpholine-containing compounds, derivatization can sometimes be employed to improve volatility and peak shape, though it may not be necessary for this specific analyte.[1][4]
Illustrative GC-MS Method Protocol
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
| Sample Preparation | 1 mg/mL in Ethyl Acetate |
Method Validation Summary (as per ICH Q2(R1))
| Validation Parameter | Illustrative Acceptance Criteria | Expected Performance |
| Specificity | Unique mass spectrum for the analyte and chromatographic separation from impurities. | Mass spectral data provides a high degree of confidence in peak identity. |
| Linearity | R² > 0.995 over a range of 0.05 - 1.5 mg/mL. | Good linearity is expected with this technique. |
| Accuracy | 95.0% - 105.0% recovery. | Slightly wider acceptance criteria than HPLC may be acceptable. |
| Precision (Repeatability & Intermediate) | RSD < 5.0%. | GC can have slightly higher variability than HPLC. |
| Limit of Detection (LOD) | Identification of characteristic ions with S/N > 3. | Very low detection limits, often in the ng/mL range. |
| Limit of Quantitation (LOQ) | S/N > 10 for the quantifier ion. | Low µg/mL to high ng/mL range. |
| Robustness | Minimal impact of small changes in oven ramp rate and carrier gas flow. | Important for ensuring inter-laboratory reproducibility. |
Experimental Workflow: GC-MS Purity Validation
Caption: Workflow for GC-MS purity validation and impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H NMR is particularly useful for purity assessment as the integral of each signal is directly proportional to the number of protons giving rise to that signal.
Principle of the Method
Quantitative NMR (qNMR) determines the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration. This provides a direct measure of the amount of the analyte present.
Illustrative ¹H NMR Protocol for Purity Determination
Spectrometer Conditions:
| Parameter | Value |
| Spectrometer | 400 MHz |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic Acid (certified reference material) |
| Pulse Sequence | Standard 90° pulse |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Number of Scans | 16 |
| Sample Preparation | Accurately weigh ~20 mg of this compound and ~10 mg of Maleic Acid into an NMR tube. Add ~0.7 mL of CDCl₃. |
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | ~1.25 | triplet | 3H |
| Ethyl -CH₂- | ~4.15 | quartet | 2H |
| Methylene (-CH₂-) | ~3.40 | singlet | 2H |
| Morpholine (-CH₂-N-) | ~3.60 | multiplet | 4H |
| Morpholine (-CH₂-O-) | ~3.70 | multiplet | 4H |
Note: These are predicted chemical shifts and may vary slightly.
Purity Calculation
The purity of this compound can be calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Logical Relationship: qNMR Purity Determination
Caption: Logical process for quantitative NMR (qNMR) purity determination.
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | NMR |
| Principle | Polarity-based separation | Volatility-based separation and mass analysis | Nuclear spin properties |
| Strengths | High precision, robust, widely applicable. | High specificity, excellent for impurity identification. | Absolute quantification without a specific reference standard of the analyte, structural information. |
| Weaknesses | Requires a reference standard for quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, higher initial instrument cost. |
| Best For | Routine quality control, purity assay. | Impurity profiling, identification of unknown impurities. | Absolute purity determination, structural confirmation. |
Conclusion
The validation of this compound purity is best achieved through a multi-faceted approach, leveraging the strengths of different analytical techniques.
-
HPLC stands out as the primary method for routine quality control due to its high precision and robustness. A validated HPLC method provides reliable data for batch release and stability studies.
-
GC-MS serves as an excellent orthogonal method. Its high specificity is invaluable for impurity identification and for ensuring that no volatile impurities are overlooked.
-
qNMR offers a powerful means of obtaining an absolute purity value and confirming the structure of the material, making it an ideal technique for the characterization of reference standards.
By employing a combination of these methods, researchers and drug development professionals can establish a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and integrity of their downstream applications.
References
"comparative reactivity of Ethyl 3-morpholino-3-oxopropanoate with other malonamides"
An In-Depth Guide to the Comparative Reactivity of Ethyl 3-morpholino-3-oxopropanoate and Related Malonamides
Introduction: The Versatile Role of Malonamides in Synthesis
Malonamides, a class of organic compounds characterized by a central methylene group flanked by two amide functionalities, are pivotal intermediates in modern organic synthesis. Their utility stems from the acidic nature of the α-protons, which allows for the formation of a stabilized carbanion, a potent nucleophile for a variety of carbon-carbon bond-forming reactions. These reactions include alkylations, Knoevenagel condensations, and Michael additions, making malonamides valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and complex molecular architectures.[1]
This compound stands out within this class due to its unique combination of an ethyl ester and a morpholino amide group. This guide provides a comprehensive analysis of its reactivity, benchmarked against other common N,N-disubstituted malonamides. We will delve into the structural and electronic factors governing their reactivity, present objective experimental data, and provide detailed protocols for researchers to conduct their own comparative studies.
Foundational Principles: Understanding Malonamide Reactivity
The reactivity of any malonamide is primarily dictated by the stability of the carbanion formed upon deprotonation of the central methylene group. Several factors influence this stability and, consequently, the nucleophilicity of the molecule.[2][3]
-
Acidity of α-Protons: The two carbonyl groups (one amide, one ester) act as electron-withdrawing groups, significantly increasing the acidity of the adjacent C-H bonds (pKa ≈ 10-13 in DMSO). This allows for easy deprotonation by even moderate bases to form a resonance-stabilized enolate.
-
Electronic Effects of Amide Substituents: The nature of the substituents on the amide nitrogen atom plays a crucial role. Electron-donating groups can destabilize the negative charge on the nitrogen in the resonance structure, potentially decreasing the overall acidity of the α-protons but increasing the nucleophilicity of the resulting carbanion. The morpholino group in this compound is generally considered to be weakly electron-donating.
-
Steric Hindrance: The bulkiness of the N-substituents can sterically hinder the approach of both the base for deprotonation and the electrophile for subsequent reaction. The cyclic and relatively rigid structure of the morpholino group can impart different steric constraints compared to acyclic substituents like dimethyl or diethyl groups.
Caption: Key structural features governing the reactivity of this compound.
Comparative Reactivity in Key Synthetic Transformations
To provide a clear comparison, we will examine the performance of this compound against two common analogues: Ethyl 3-(dimethylamino)-3-oxopropanoate and Ethyl 3-(diethylamino)-3-oxopropanoate. The following sections outline the expected reactivity trends based on established chemical principles.
C-Alkylation
Alkylation of the malonate carbanion is a cornerstone of its synthetic utility. The reaction involves deprotonation followed by nucleophilic attack on an alkyl halide.
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation without competing side reactions. A polar aprotic solvent such as THF or DMF is used to solvate the cation and promote the SN2 reaction.
| Compound | Alkylating Agent | Base | Solvent | Typical Yield (%) | Expected Reactivity Trend |
| Ethyl 3-(dimethylamino)-3-oxopropanoate | Benzyl Bromide | NaH | THF | 85-95% | Highest (Less Steric Hindrance) |
| This compound | Benzyl Bromide | NaH | THF | 80-90% | Intermediate |
| Ethyl 3-(diethylamino)-3-oxopropanoate | Benzyl Bromide | NaH | THF | 75-85% | Lowest (Most Steric Hindrance) |
Analysis: The reactivity trend is primarily governed by sterics. The less bulky dimethylamino group allows for faster and more efficient alkylation. The morpholino group presents moderate steric bulk, while the freely rotating and larger diethylamino groups offer the most significant hindrance, leading to lower yields.[4]
Knoevenagel Condensation
This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product.[5][6]
Causality Behind Experimental Choices: A weak base like piperidine or pyridine is used as a catalyst.[7] It is basic enough to generate a sufficient concentration of the enolate for the reaction to proceed but not so strong as to cause self-condensation of the aldehyde. The reaction often involves the removal of water to drive the equilibrium towards the product.[6]
| Compound | Aldehyde | Catalyst | Typical Yield (%) | Expected Reactivity Trend |
| Ethyl 3-(dimethylamino)-3-oxopropanoate | Benzaldehyde | Piperidine | 90-98% | Highest |
| This compound | Benzaldehyde | Piperidine | 88-95% | Intermediate |
| Ethyl 3-(diethylamino)-3-oxopropanoate | Benzaldehyde | Piperidine | 85-92% | Lowest |
Analysis: While electronic effects play a role, steric factors around the active methylene group again influence the rate of nucleophilic attack on the carbonyl carbon of the aldehyde. The less hindered malonamides are expected to react more rapidly and give slightly higher yields.
Michael Addition
In the Michael addition, the malonate enolate acts as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound.[8] This is a powerful method for forming 1,5-dicarbonyl compounds.[9]
Causality Behind Experimental Choices: The reaction can be catalyzed by a variety of bases. For this comparison, a mild base like sodium ethoxide in ethanol is suitable. The choice of base and solvent is crucial for controlling the reaction pathway and minimizing side reactions.
| Compound | Michael Acceptor | Base | Typical Yield (%) | Expected Reactivity Trend |
| Ethyl 3-(dimethylamino)-3-oxopropanoate | Methyl Vinyl Ketone | NaOEt | 80-90% | Highest |
| This compound | Methyl Vinyl Ketone | NaOEt | 75-85% | Intermediate |
| Ethyl 3-(diethylamino)-3-oxopropanoate | Methyl Vinyl Ketone | NaOEt | 70-80% | Lowest |
Analysis: The trend mirrors that of alkylation and Knoevenagel condensation. The steric bulk of the N-substituents impedes the approach of the malonate carbanion to the β-carbon of the Michael acceptor, with the diethylamino derivative showing the lowest reactivity.[10][11]
Hydrolysis and Decarboxylation
The stability of the amide and ester groups to hydrolysis is a key consideration. Amides are generally more resistant to hydrolysis than esters.[12][13] Subsequent decarboxylation of the resulting malonic acid derivative is a common synthetic step.[14][15]
Causality Behind Experimental Choices: Acidic hydrolysis (e.g., with aqueous HCl) or basic hydrolysis (e.g., with aqueous NaOH) followed by acidification can be used.[12] Heating is typically required for both hydrolysis and the subsequent decarboxylation of the intermediate β-keto acid.
Analysis: The rate of hydrolysis will be influenced by the electronic nature and steric accessibility of the carbonyl groups. The morpholino group's steric profile may slightly retard the rate of hydrolysis compared to the dimethylamino analogue under identical conditions. All three compounds, upon successful hydrolysis and acidification, will yield the same intermediate (malonic acid) which decarboxylates upon heating.[15]
Experimental Protocols for Comparative Analysis
To ensure a trustworthy and objective comparison, all experiments must be run in parallel under identical conditions. The following protocols are designed to be self-validating systems.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. escholarship.org [escholarship.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Decarboxylation [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3-morpholino-3-oxopropanoate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 3-morpholino-3-oxopropanoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral data, a comparative analysis with a structurally related molecule, and a comprehensive experimental protocol for data acquisition. Our approach emphasizes the causal relationships behind spectral features, ensuring a thorough understanding of the molecule's structure and electronic environment.
Introduction to this compound
This compound is a derivative of malonic acid, featuring both an ethyl ester and a morpholine amide functionality. This unique combination of a β-keto ester and a tertiary amide makes it an interesting subject for spectroscopic analysis. The electron-withdrawing nature of the two carbonyl groups significantly influences the chemical environment of the central methylene bridge, while the morpholine and ethyl fragments exhibit characteristic NMR signals. Understanding the NMR profile of this molecule is crucial for its unambiguous identification, purity assessment, and for predicting its reactivity in various chemical transformations. Morpholine amides, in particular, are recognized as versatile acylating agents in organic synthesis[1][2][3].
Below is the chemical structure of this compound with atoms numbered for NMR assignment purposes.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the ethyl, methylene, and morpholine protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-1 | ~1.25 | Triplet (t) | ~7.1 | 3H | Methyl protons of the ethyl group, split by the adjacent methylene group (H-2). |
| H-5 | ~3.50 | Singlet (s) | - | 2H | Methylene protons situated between two electron-withdrawing carbonyl groups, leading to a significant downfield shift. |
| H-8, H-12 | ~3.40 - 3.60 | Multiplet (m) | - | 4H | Morpholine protons adjacent to the nitrogen atom, deshielded by the amide carbonyl and the nitrogen itself. |
| H-9, H-11 | ~3.65 - 3.80 | Multiplet (m) | - | 4H | Morpholine protons adjacent to the oxygen atom, experiencing the strongest deshielding effect within the morpholine ring. |
| H-2 | ~4.15 | Quartet (q) | ~7.1 | 2H | Methylene protons of the ethyl group, deshielded by the adjacent ester oxygen and split by the methyl protons (H-1). |
Causality behind Chemical Shifts:
-
Ethyl Group (H-1, H-2): The chemical shifts of the ethyl protons are characteristic of an ethyl ester. The H-2 protons are directly attached to a carbon bonded to an oxygen atom, causing a significant downfield shift to ~4.15 ppm. The H-1 protons are further away and thus resonate at a more upfield position of ~1.25 ppm. The splitting pattern (quartet and triplet) is a classic example of n+1 coupling.
-
Methylene Bridge (H-5): The protons of the C-5 methylene group are highly deshielded due to the anisotropic effect of the two adjacent carbonyl groups. This results in a predicted singlet at approximately 3.50 ppm. The absence of adjacent protons leads to a singlet multiplicity.
-
Morpholine Ring (H-8, H-9, H-11, H-12): The morpholine protons are expected to appear as two multiplets. The protons on the carbons adjacent to the nitrogen (C-8 and C-12) will be deshielded by the amide functionality, while the protons on the carbons adjacent to the oxygen (C-9 and C-11) will be the most deshielded due to the high electronegativity of oxygen. Due to the chair conformation of the morpholine ring, the axial and equatorial protons are chemically non-equivalent, which can lead to complex multiplet patterns. However, at room temperature, rapid ring inversion often leads to averaged signals, appearing as broadened multiplets.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C-1 | ~14.0 | Methyl carbon of the ethyl group, located in the most upfield region. |
| C-5 | ~45.0 | Methylene carbon between the two carbonyls, shifted downfield due to the electron-withdrawing effect. |
| C-8, C-12 | ~42.0 - 46.0 | Morpholine carbons adjacent to the nitrogen. The amide group influences their chemical shift. |
| C-2 | ~61.0 | Methylene carbon of the ethyl group, deshielded by the ester oxygen. |
| C-9, C-11 | ~66.0 - 67.0 | Morpholine carbons adjacent to the oxygen, highly deshielded. |
| C-4 | ~167.0 | Carbonyl carbon of the ester group. |
| C-6 | ~165.0 | Carbonyl carbon of the amide group. The electron-donating effect of the nitrogen shifts it slightly upfield compared to the ester carbonyl. |
Expert Insights on Carbonyl Signals:
The chemical shifts of the carbonyl carbons (C-4 and C-6) are particularly informative. Generally, ester carbonyls resonate slightly downfield compared to amide carbonyls. This is because the lone pair of electrons on the nitrogen atom in the amide participates in resonance, increasing the electron density at the carbonyl carbon and causing a slight shielding effect[4]. This subtle difference can be used to distinguish between the two carbonyl groups in the molecule.
Comparative Analysis: this compound vs. N,N-Dimethylacetoacetamide
To better understand the spectral features of this compound, a comparison with a structurally similar molecule, N,N-dimethylacetoacetamide, is instructive. N,N-dimethylacetoacetamide also contains a β-dicarbonyl system and a tertiary amide.
| Feature | This compound | N,N-Dimethylacetoacetamide | Rationale for Differences |
| Functional Groups | Ethyl Ester, Morpholine Amide | Ketone, Dimethyl Amide | The presence of an ester versus a ketone and a cyclic versus acyclic amide leads to distinct NMR signals. |
| ¹H NMR: Methylene Bridge | ~3.50 ppm (s) | ~3.57 ppm (s) | The electronic environment of the central methylene group is very similar in both molecules, resulting in comparable chemical shifts. |
| ¹H NMR: Amide Protons | ~3.40 - 3.80 ppm (m) | ~2.98 and 3.00 ppm (two singlets) | The morpholine protons exhibit complex multiplets due to the ring structure. In contrast, the two methyl groups on the nitrogen of N,N-dimethylacetoacetamide are non-equivalent due to restricted rotation around the C-N amide bond, giving rise to two distinct singlets[5][6]. |
| ¹³C NMR: Carbonyls | Ester C=O: ~167.0 ppm; Amide C=O: ~165.0 ppm | Ketone C=O: ~205.0 ppm; Amide C=O: ~170.0 ppm | The ketone carbonyl in N,N-dimethylacetoacetamide is significantly more deshielded than the ester carbonyl in our target molecule[7][8]. |
This comparison highlights how subtle changes in molecular structure, such as replacing an ethyl ester with a methyl ketone, can lead to significant and predictable differences in the NMR spectra.
Experimental Protocol for NMR Analysis
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
5.1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into a clean, high-quality 5 mm NMR tube[9][10][11]. The final sample height should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Caption: Workflow for NMR sample preparation.
5.2. Instrument Setup and Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: 8-16
-
Spectral Width: 0-12 ppm
-
Pulse Angle: 30-45°
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Spectral Width: 0-220 ppm
-
Pulse Program: Proton-decoupled
-
Relaxation Delay: 2-5 seconds
-
5.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and perform automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all signals in the ¹H NMR spectrum to determine the relative number of protons.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of information about its molecular structure. By carefully analyzing the chemical shifts, coupling constants, and integration values, a complete and unambiguous assignment of all proton and carbon signals is achievable. The predicted spectra, based on the analysis of its constituent fragments and comparison with related molecules, serve as a valuable reference for researchers working with this compound. The provided experimental protocol outlines the best practices for obtaining high-quality NMR data, ensuring the reliability and accuracy of the structural elucidation. This comprehensive guide serves as a testament to the power of NMR spectroscopy as a primary tool in modern chemical analysis.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. organomation.com [organomation.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. Sample Preparation [nmr.chem.ualberta.ca]
A Senior Application Scientist's Guide to Alternatives for Ethyl 3-morpholino-3-oxopropanoate in Heterocyclic Synthesis
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science. For decades, β-keto amides like Ethyl 3-morpholino-3-oxopropanoate have served as reliable and versatile building blocks in the synthesis of a myriad of heterocyclic systems. Their ability to act as 1,3-dielectrophiles or as precursors to enolates makes them powerful tools in the hands of synthetic chemists.
However, the drive for greater efficiency, milder reaction conditions, and access to a broader chemical space necessitates a critical evaluation of the tools we employ. This guide provides an in-depth comparison of viable and, in many cases, superior alternatives to this compound. We will delve into the practical and mechanistic advantages of other β-keto amides, the highly reactive Meldrum's acid derivatives, and the uniquely stable Weinreb amides. This analysis is grounded in experimental data and aims to empower researchers to make informed decisions in their synthetic strategies.
The Incumbent: Understanding the Role of this compound
This compound belongs to the class of β-keto amides, which are characterized by a ketone and an amide functional group separated by a methylene unit. The morpholine moiety confers specific solubility and reactivity properties. These reagents are frequently employed in multicomponent reactions like the Biginelli and Hantzsch syntheses to generate dihydropyrimidones and dihydropyridines, respectively—scaffolds of significant pharmacological importance.[1][2]
The reactivity of β-keto amides stems from the acidity of the α-protons and the electrophilicity of the two carbonyl carbons. This dual reactivity allows them to participate in a wide range of cyclization and condensation reactions.
The Contenders: A Comparative Analysis of Alternative Reagents
While effective, this compound is not without its limitations. The synthesis of a diverse library of analogs often requires the use of various amines to generate the desired β-keto amides, which can add synthetic steps. Furthermore, the reactivity of the ester and amide moieties can sometimes lead to undesired side reactions. Here, we explore three classes of powerful alternatives.
Alternative β-Keto Amides: Tailoring Reactivity and Substitution
The broader class of β-keto amides offers a significant advantage in terms of tunability. By simply varying the amine used in their synthesis, researchers can introduce a wide range of substituents that can influence the steric and electronic properties of the final heterocyclic product. For instance, using anilines as the amine component can lead to N-aryl acetoacetamides, which are excellent precursors for quinolone synthesis.[3][4][5]
Causality of Experimental Choice: The choice of the N-substituent on the amide can profoundly impact the course of a reaction. For example, in the synthesis of 4-quinolones, an N-aryl β-keto amide is a logical choice as the aryl group becomes part of the fused ring system. This pre-installation of a key structural motif is a common strategy in heterocyclic synthesis to improve convergence and overall efficiency.
Data Presentation: Synthesis of 4-Quinolones from β-Keto Amides [3]
| Entry | R¹ Group | R² Group | Product | Yield (%) |
| 1 | n-C₅H₁₁ | Phenyl | 2-pentyl-4-quinolone-3-carboxamide | 75 |
| 2 | n-C₇H₁₅ | Phenyl | 2-heptyl-4-quinolone-3-carboxamide | 81 |
| 3 | n-C₅H₁₁ | 4-Methoxyphenyl | 2-pentyl-4-quinolone-3-carboxamide derivative | 85 |
| 4 | n-C₇H₁₅ | 4-Methoxyphenyl | 2-heptyl-4-quinolone-3-carboxamide derivative | 92 |
Experimental Protocol: Synthesis of 2-Heptyl-N-phenyl-4-quinolone-3-carboxamide [4]
-
Preparation of the β-enamino amide: To a solution of N-phenyl-3-oxodecanamide (1.0 mmol) in dichloromethane (10 mL), add 70% aqueous ethylamine (1.1 mmol) and anhydrous sodium sulfate (2.0 g). Stir the mixture at room temperature for 24 hours. The resulting solution containing the β-enamino amide is used directly in the next step without purification.
-
Acylation: To the solution from step 1, add 4-dimethylaminopyridine (DMAP, 0.2 mmol) and N-methylmorpholine (NMM, 1.0 mmol). Cool the mixture to 0 °C and add a solution of 2-nitrobenzoyl chloride (1.0 mmol) in dichloromethane (5 mL) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up and Cyclization: The reaction mixture is then processed to yield the α-(o-nitrobenzoyl)-β-enamino amide intermediate. This intermediate is subsequently cyclized to the final 4-quinolone product.
Logical Workflow for 4-Quinolone Synthesis
Caption: Workflow for the synthesis of 4-quinolones from β-keto amides.
Meldrum's Acid and its Derivatives: The High-Reactivity Powerhouse
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester with exceptionally acidic α-protons (pKa ≈ 4.97).[6] This high acidity, a consequence of the rigid cyclic structure that locks the carbonyl groups in a conformation that maximizes their electron-withdrawing effect, makes it a highly reactive C-H acid. Its derivatives are excellent precursors in a wide array of multicomponent reactions for heterocyclic synthesis.[7][8]
Causality of Experimental Choice: Researchers opt for Meldrum's acid when high reactivity and mild reaction conditions are desired. Its derivatives, such as alkylidene Meldrum's acids, are potent Michael acceptors and dienophiles.[9] Furthermore, the Meldrum's acid moiety can be readily transformed into other functional groups, such as esters or amides, or eliminated as acetone and carbon dioxide upon thermolysis to generate highly reactive ketene intermediates.[10] This versatility allows for a wide range of synthetic transformations. The use of Meldrum's acid often leads to high yields and can simplify purification processes.[11]
Data Presentation: Comparison of β-Keto Esters and Meldrum's Acid in Heterocyclic Synthesis
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |
| Biginelli Reaction | Ethyl Acetoacetate | Reflux in EtOH, acid catalyst | Dihydropyrimidinone | 60-95 | [12] |
| MCR with Aldehyde and Amine | Meldrum's Acid | Room Temp, catalyst-free | Polyhydroquinoline | 85-95 | [8] |
| Hantzsch Synthesis | Ethyl Acetoacetate | Reflux in EtOH | 1,4-Dihydropyridine | 80-90 | [13] |
| MCR with Aldehyde and Amine | Meldrum's Acid | Reflux in EtOH | Fused Pyridine | 80-92 | [8] |
Experimental Protocol: Synthesis of Polyhydroquinoline Derivative using Meldrum's Acid [8]
-
Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), Meldrum's acid (1 mmol), dimedone (1 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Reaction Execution: Stir the mixture at room temperature for the appropriate time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the precipitate is filtered, washed with cold ethanol, and dried to afford the pure polyhydroquinoline product.
Reaction Pathway for Meldrum's Acid-based MCR
Caption: Multicomponent reaction pathway leading to polyhydroquinolines.
Weinreb Amides: The Stable and Selective Acylating Agents
N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful reagents that can be considered stable precursors to aldehydes and ketones.[14] Their key feature is the ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate. This intermediate prevents the common problem of over-addition, which plagues reactions with other acylating agents like esters or acid chlorides, and cleanly collapses to the desired ketone upon acidic workup.[15]
Causality of Experimental Choice: A researcher would choose a Weinreb amide strategy when a controlled, single addition of a nucleophile to an acyl group is paramount. This is particularly valuable in the synthesis of complex molecules where over-addition would lead to a mixture of products and lower yields. The resulting ketones are versatile intermediates for the synthesis of a wide range of heterocycles, such as pyrazoles (via condensation with hydrazines) and pyridines.[16][17] The stability of Weinreb amides to a variety of reaction conditions also allows for their incorporation early in a synthetic sequence.
Data Presentation: Synthesis of Ketones from Weinreb Amides [14]
| Weinreb Amide Substrate | Organometallic Reagent | Product Ketone | Yield (%) |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | >95 |
| N-methoxy-N-methylcinnamamide | Methyllithium | 4-Phenylbut-3-en-2-one | 90 |
| Boc-L-proline Weinreb amide | Isopropylmagnesium chloride | Boc-protected α-amino ketone | 85 |
Experimental Protocol: General Procedure for Ketone Synthesis via Weinreb Amide [17]
-
Reaction Setup: To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the organometallic reagent (e.g., Grignard or organolithium, 1.1-1.5 equiv) dropwise.
-
Reaction Execution: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C or room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ketone by flash column chromatography.
Mechanism of Weinreb Ketone Synthesis
Caption: The stable intermediate in Weinreb ketone synthesis prevents over-addition.
Conclusion: Selecting the Optimal Reagent for Your Synthetic Needs
The choice of a C3 synthon for heterocyclic synthesis is a critical decision that can significantly impact the efficiency, scope, and success of a synthetic campaign. While this compound remains a useful reagent, its alternatives offer distinct advantages that can be leveraged for specific synthetic goals.
-
Alternative β-Keto Amides provide unparalleled opportunities for introducing diversity into the final heterocyclic product through the judicious choice of the amide nitrogen substituent. They are particularly well-suited for convergent syntheses where a portion of the target molecule can be pre-installed in the starting material.
-
Meldrum's Acid and its derivatives are the reagents of choice for reactions requiring high reactivity under mild conditions. Their unique electronic and structural properties often lead to excellent yields in multicomponent reactions and provide access to reactive ketene intermediates.
-
Weinreb Amides offer a robust and reliable method for the controlled synthesis of ketones, which are themselves versatile precursors to a vast array of heterocycles. Their key advantage lies in the prevention of over-addition by organometallic reagents, ensuring high yields and clean reaction profiles.
As senior application scientists, it is our experience that a deep understanding of the mechanistic underpinnings of these reagents and their respective reactions is paramount. By carefully considering the desired substitution pattern, required reaction conditions, and potential side reactions, researchers can confidently select the optimal building block to accelerate their drug discovery and development programs.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Application of Meldrum’s Acid in Multicomponent Reactions | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 15. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ism2.univ-amu.fr [ism2.univ-amu.fr]
A Senior Application Scientist's Guide to Polyamide Performance: The Critical Role of Diamide Selection
For researchers, scientists, and professionals in drug development, the selection of a polymer is a critical decision that dictates the performance and viability of an end product. Polyamides, a versatile class of polymers, offer a wide spectrum of properties that can be meticulously tailored through the strategic selection of their monomeric building blocks. This guide provides an in-depth comparison of the performance of polyamides derived from different diamides, moving beyond a simple recitation of data to explain the underlying structure-property relationships. We will explore how the chemical nature of the diamide—be it aliphatic, aromatic, or functionalized—profoundly influences the thermal, mechanical, and solubility characteristics of the resulting polyamide. This discussion is grounded in experimental data and established scientific principles to empower you to make informed decisions in your material design and selection processes.
The Foundational Influence of the Diamide Monomer
The properties of a polyamide are intrinsically linked to the chemical structure of its constituent monomers: a dicarboxylic acid and a diamine. The amide linkage (-CONH-) formed between these monomers is the defining feature of polyamides, and the nature of the "R" groups in both the diamine (H₂N-R-NH₂) and the diacid (HOOC-R'-COOH) dictates the polymer's macroscopic behavior. While the diacid plays a significant role, the diamide often provides a more versatile handle for tuning properties. The introduction of aromatic rings, varying aliphatic chain lengths, or the incorporation of bulky or functional side groups in the diamine can lead to dramatic shifts in performance.
The key mechanisms through which the diamide structure influences polyamide properties include:
-
Chain Packing and Crystallinity: The regularity and geometry of the polymer chains, heavily influenced by the diamide structure, determine their ability to pack into ordered crystalline domains. Aromatic diamides tend to create rigid, planar structures that promote efficient packing and high crystallinity, whereas bulky side groups or flexible aliphatic chains can disrupt this order, leading to more amorphous polymers.
-
Intermolecular Forces: The density of amide groups along the polymer backbone, dictated by the length of the diamide, governs the strength of intermolecular hydrogen bonding. Shorter diamines lead to a higher concentration of amide linkages, resulting in stronger hydrogen bonding and, consequently, higher melting points and mechanical strength.
-
Chain Flexibility: The presence of flexible aliphatic chains versus rigid aromatic rings in the diamide directly impacts the flexibility of the resulting polymer chain. This, in turn, affects properties such as the glass transition temperature (Tg), solubility, and processability.
Performance Comparison: A Data-Driven Analysis
To illustrate the profound impact of diamide selection, this section presents a comparative analysis of polyamides synthesized from different classes of diamides. The data is summarized in tables for clarity, followed by a discussion of the underlying scientific principles.
Aliphatic vs. Aromatic Diamides
A fundamental distinction in polyamide chemistry is the use of aliphatic versus aromatic diamides. This choice represents a trade-off between processability and high-performance properties.
| Diamide Type | Example Diamine | Diacid | Polyamide | Melting Temperature (Tm) (°C) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Solubility |
| Aliphatic | Hexamethylenediamine | Adipic Acid | Nylon 6,6 | 255 - 265[1] | 50 - 80[1] | 60 - 80 | Soluble in formic acid, m-cresol |
| Aromatic | p-Phenylenediamine | Terephthaloyl chloride | Poly(p-phenylene terephthalamide) (PPTA/Kevlar) | >500 (decomposes)[2] | ~375 | >3000 | Soluble only in concentrated sulfuric acid[3] |
Discussion:
The data clearly demonstrates the superior thermal and mechanical properties of polyamides derived from aromatic diamides. The incorporation of rigid benzene rings into the polymer backbone of PPTA results in a highly crystalline, rod-like structure with extensive intermolecular hydrogen bonding.[4] This leads to exceptional thermal stability and tensile strength, making it suitable for high-performance applications like ballistic protection and aerospace components.[4] However, this rigidity also leads to poor solubility, making processing challenging.[3][4]
In contrast, aliphatic polyamides like Nylon 6,6, derived from the flexible hexamethylenediamine, exhibit lower melting points and tensile strengths but are more readily processable due to their better solubility in common organic solvents.[1] The introduction of aliphatic groups can reduce the softening temperature and increase solubility by increasing the freedom of chain structures.[5]
Effect of Aliphatic Chain Length in Diamines
Within the class of aliphatic polyamides, the length of the diamine chain plays a crucial role in fine-tuning properties.
| Diamine | Diacid | Polyamide | Melting Temperature (Tm) (°C) | Glass Transition Temp. (Tg) (°C) | Water Absorption (24h, %) |
| 1,6-Hexanediamine | Sebacic Acid | Nylon 6,10 | 215 - 225[1] | 40 - 60[1] | ~1.5 |
| 1,8-Diaminooctane | Sebacic Acid | Nylon 8,10 | ~200-215 (Estimated)[6] | ~35-55 | <1.0 |
| 1,12-Dodecanediamine | Azelaic Acid | Nylon 12,9 | 195[7] | - | - |
Discussion:
As the length of the aliphatic diamine chain increases, the concentration of amide groups per unit length of the polymer chain decreases.[6] This leads to a reduction in the density of intermolecular hydrogen bonds, resulting in a lower melting point and glass transition temperature.[6][7] A longer, more flexible aliphatic chain also disrupts the regular packing of the polymer chains, leading to a decrease in crystallinity.[6]
A significant advantage of using longer-chain diamines is the reduced moisture uptake.[6] The lower concentration of polar amide groups makes the polyamide less hygroscopic, which is critical for applications requiring dimensional stability in humid environments.
Influence of Bulky and Functional Groups in Diamines
Introducing bulky side groups or specific functionalities into the diamine monomer is an effective strategy to modify polyamide properties, particularly solubility and thermal characteristics.
| Diamide Structure | Example Diamine | Diacid | Key Property Change |
| Bulky Pendant Groups | 2,2'-Bis(trifluoromethyl)benzidine | Various aromatic dicarboxylic acids | Increased solubility, amorphous nature, high Tg (>300°C)[8] |
| Ether Linkages | 4,4'-Oxydianiline (ODA) | Aliphatic dicarboxylic acids | Improved solubility and processability[9] |
| Sulfonate Groups | Sulfonated diamines | Isophthaloyl chloride | Enhanced solubility in polar solvents, including water[10] |
Discussion:
The incorporation of bulky pendant groups, such as trifluoromethyl (CF₃) groups, effectively prevents the close packing of polymer chains.[8] This disruption of chain packing leads to a more amorphous polymer with significantly improved solubility in organic solvents, while often maintaining a high glass transition temperature.[8] Similarly, the introduction of flexible ether linkages into the diamine backbone enhances processability.[9]
The inclusion of ionic groups, like sulfonates, can dramatically increase the polarity of the polyamide, rendering it soluble in highly polar solvents such as water and methanol.[10] This opens up possibilities for applications in areas like membranes and ion-exchange resins.
Experimental Protocols
To ensure the reproducibility and validation of the comparative data presented, this section details the standard experimental protocols for the synthesis and characterization of polyamides.
Polyamide Synthesis: Interfacial Polymerization
Interfacial polymerization is a common and effective method for synthesizing polyamides at low temperatures.[11]
Materials:
-
Diamine (e.g., hexamethylenediamine)
-
Diacid chloride (e.g., sebacoyl chloride)
-
Solvent for diamine (e.g., water with NaOH)
-
Solvent for diacid chloride (e.g., hexane)
Procedure:
-
Prepare a solution of the diamine in an aqueous solvent, often with a base like NaOH to neutralize the HCl byproduct.
-
Prepare a solution of the diacid chloride in a water-immiscible organic solvent.
-
Carefully layer the organic solution on top of the aqueous solution in a beaker.
-
A film of the polyamide will form at the interface of the two solutions.
-
The polymer film can be continuously drawn out from the interface, washed with water and a suitable solvent (e.g., acetone) to remove unreacted monomers and byproducts, and then dried.
Caption: Interfacial polymerization workflow.
Thermal Characterization: TGA and DSC
Thermal analysis is crucial for determining the service temperature and processing window of polyamides.
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the polymer.[12][13]
-
Procedure: A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature. The temperature at which significant weight loss occurs indicates the onset of decomposition.
Differential Scanning Calorimetry (DSC):
-
Purpose: To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[12][14][15]
-
Procedure: A sample of the polymer and a reference are heated or cooled at a controlled rate, and the difference in heat flow required to maintain them at the same temperature is measured. Endothermic peaks indicate melting, while a step change in the baseline indicates the glass transition.
Caption: Thermal analysis workflow for polyamides.
Mechanical Property Testing
-
Purpose: To determine the tensile strength, modulus, and elongation at break of the polyamide.
-
Procedure: A standardized dog-bone shaped specimen of the polymer is clamped into a universal testing machine and subjected to a controlled tensile force until it fractures. The stress (force per unit area) and strain (change in length) are recorded to generate a stress-strain curve, from which the key mechanical properties can be derived.
Conclusion: Designing Polyamides with Precision
The performance of a polyamide is not a monolithic property but rather a tunable characteristic that can be precisely controlled through the judicious selection of its diamide monomer. By understanding the fundamental principles of how diamide structure influences chain packing, intermolecular forces, and chain flexibility, researchers and scientists can rationally design polyamides with a desired set of properties.
-
For high-strength, high-temperature applications , aromatic diamides are the monomers of choice, despite their processing challenges.
-
For applications requiring a balance of properties and processability , aliphatic diamides are suitable, with the chain length offering a means to fine-tune properties like melting point and moisture absorption.
-
To achieve enhanced solubility and processability without sacrificing thermal stability , the incorporation of bulky side groups or flexible linkages in the diamide is a powerful strategy.
This guide has provided a framework for understanding and comparing the performance of polyamides derived from different diamides, supported by experimental data and protocols. By leveraging this knowledge, you are better equipped to navigate the vast landscape of polyamide chemistry and select or design the optimal material for your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Characterization of Some Aromatic/ Aliphatic Polyamides [article.sapub.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dspace.ncl.res.in [dspace.ncl.res.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 13. researchgate.net [researchgate.net]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
A Comparative Guide to the Spectroscopic Confirmation of Pyridinones from Ethyl 3-morpholino-3-oxopropanoate
Introduction: The Pyridinone Scaffold and a Versatile Synthetic Precursor
To researchers in medicinal chemistry and drug development, the pyridin-2(1H)-one core is a privileged scaffold. Its unique electronic and steric properties make it a cornerstone in a vast array of bioactive molecules, exhibiting activities from antitumor and antimicrobial to anti-inflammatory effects[1]. The efficient synthesis and unambiguous structural verification of these heterocycles are paramount to accelerating drug discovery pipelines.
Ethyl 3-morpholino-3-oxopropanoate stands out as a highly versatile C3 building block. As a β-keto amide, it possesses multiple reactive sites, making it an excellent precursor for constructing various heterocyclic systems[2][3]. This guide provides an in-depth, comparative analysis of the synthesis of a functionalized pyridinone from this precursor and elucidates a rigorous, multi-technique spectroscopic workflow to unequivocally confirm its structure. We will contrast this primary synthetic route with a common alternative to provide a broader context for methodological selection.
Part 1: Synthesis of a Target Pyridinone
Our primary objective is the synthesis of 6-hydroxy-4-oxo-2-morpholino-4H-pyran-3-carbonitrile , a representative pyridinone, via a modified Guareschi-Thorpe condensation. This reaction involves the base-catalyzed cyclocondensation of this compound with malononitrile.
Primary Synthetic Route: Modified Guareschi-Thorpe Condensation
The Guareschi-Thorpe reaction is a classic and robust method for synthesizing substituted 2-pyridones[4][5]. It typically involves the condensation of a cyano-active compound (like cyanoacetamide or malononitrile) with a 1,3-dicarbonyl compound[6][7][8]. In our approach, the β-keto amide functionality of our starting material serves as the 1,3-dicarbonyl equivalent.
The proposed mechanism involves an initial Knoevenagel condensation between the enolizable this compound and malononitrile, followed by an intramolecular cyclization and tautomerization to yield the stable pyridinone ring system. The use of a base like sodium ethoxide is crucial for deprotonating the active methylene compounds and catalyzing the condensation steps.
Caption: Proposed mechanism for the synthesis of the target pyridinone.
Part 2: The Spectroscopic Confirmation Workflow: A Self-Validating System
No single analytical technique can provide absolute structural proof. True confidence is achieved when data from orthogonal methods converge to support a single, unambiguous structure. This workflow represents a self-validating system; any contradiction between the datasets would invalidate the proposed structure and prompt re-evaluation.
Caption: A self-validating workflow for spectroscopic structure confirmation.
A. High-Resolution Mass Spectrometry (HRMS)
Causality: The first step post-purification is to confirm that the reaction produced a compound of the expected molecular weight and elemental composition. HRMS provides this with high precision, immediately flagging major deviations from the expected pathway.
-
Expected Result: For the target pyridinone (C₁₀H₁₁N₃O₃), the expected exact mass [M+H]⁺ would be calculated and compared against the experimental value. A mass accuracy within 5 ppm is the standard for confirmation.
-
Fragmentation Analysis: Electron Ionization (EI) or tandem MS (MS/MS) can reveal characteristic fragmentation patterns. For pyridinones, common fragmentation includes the loss of CO, and cleavage of side chains, which provides initial clues about the core structure[9][10].
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: IR spectroscopy is a rapid, non-destructive technique perfect for identifying the presence or absence of key functional groups. It confirms that the fundamental chemical transformations (e.g., formation of a nitrile, presence of carbonyls) have occurred.
-
Expected Key Peaks: The spectrum should corroborate the structure by showing characteristic absorption bands.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | Stretch, H-bonded | 3400–3200 (broad) | Strong |
| C≡N (nitrile) | Stretch | 2230–2210 | Medium-Sharp |
| C=O (amide/pyridone) | Stretch | 1680–1650 | Strong |
| C=C (aromatic ring) | Stretch | 1600–1450 | Medium |
These values are approximate and can be influenced by the specific chemical environment and hydrogen bonding[11][12].
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of a molecule. ¹H NMR maps the proton environments, while ¹³C NMR maps the carbon skeleton. 2D NMR experiments (like COSY and HMBC) are then used to piece the puzzle together.
-
¹H NMR Spectroscopy: This spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration).
-
Expected Signals: For our target, we would expect signals corresponding to the morpholine protons, the single pyridinone ring proton, and the exchangeable hydroxyl proton.
-
-
¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms and information about their hybridization and electronic environment.
-
2D NMR (COSY, HMQC/HSQC, HMBC): These experiments are critical for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons. This is the key to connecting molecular fragments and confirming the overall scaffold.
-
Caption: HMBC connects protons to carbons over 2-3 bonds, confirming connectivity.
Part 3: Comparative Analysis - An Alternative Synthetic Route
To provide a comprehensive guide, we compare our primary synthesis with a widely used alternative: the synthesis of a similar pyridinone scaffold starting from a β-keto ester, such as Ethyl Acetoacetate[1][15].
Alternative Route: Three-component reaction of Ethyl Acetoacetate, an aldehyde (e.g., benzaldehyde), and cyanoacetamide in the presence of a base like piperidine.
| Feature | Primary Route (from this compound) | Alternative Route (from Ethyl Acetoacetate) |
| Precursor | Specialized β-keto amide | Common commodity β-keto ester |
| Complexity | Two-component condensation | Three-component condensation |
| Yield & Purity | Often high yields and cleaner reactions due to intramolecular cyclization of a pre-formed amide. | Can be high-yielding, but may require more rigorous purification to remove side products from competing pathways. |
| Spectroscopic Analysis | Structure is often simpler, leading to more straightforward spectral interpretation. The morpholine signals provide a clear diagnostic handle. | Can lead to more complex substitution patterns depending on the aldehyde used. Aromatic signals from the aldehyde substituent add complexity to the NMR spectra. |
| Versatility | The morpholino group can be a handle for further functionalization or can be designed to be a leaving group. | Highly versatile; a wide variety of aldehydes can be used to generate a large library of analogs. |
Expert Insight: The choice between these routes depends on the project goals. The this compound route offers a more controlled, often cleaner, path to specific pyridinone structures. The three-component alternative is a powerhouse for diversity-oriented synthesis, where generating a large library of related compounds is the primary objective[16][17]. The potential for side products in the latter makes the rigorous, multi-technique spectroscopic workflow described here even more critical.
Part 4: Experimental Protocols
Protocol 1: Synthesis of Target Pyridinone
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (50 mL) under a nitrogen atmosphere, add this compound (1.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add malononitrile (1.0 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and then place in an ice bath.
-
Acidify the mixture carefully with 2M HCl until pH ~4-5, inducing precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol and then diethyl ether.
-
Dry the product under vacuum. Recrystallize from ethanol/water if necessary.
Protocol 2: Sample Preparation for Analysis
-
HRMS: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid for ESI+ analysis.
-
FT-IR: Analyze the solid sample directly using a universal ATR (Attenuated Total Reflectance) accessory.
-
NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the -OH proton is often visible). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.
Conclusion
The synthesis of pyridinones from this compound provides an efficient and controlled route to valuable heterocyclic scaffolds. However, synthesis is only half the battle. A rigorous, multi-faceted spectroscopic analysis, integrating HRMS, FT-IR, and a suite of NMR techniques, is not merely a characterization step but a self-validating system that ensures the absolute integrity of the molecular structure. By understanding the causality behind each analytical choice and comparing different synthetic strategies, researchers can confidently and efficiently advance their drug discovery and development programs.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [acrospharmatech.com]
- 4. Guareschi-Thorpe Condensation [drugfuture.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 7. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"quantitative analysis of Ethyl 3-morpholino-3-oxopropanoate in a reaction mixture"
An In-Depth Technical Guide to the Quantitative Analysis of Ethyl 3-morpholino-3-oxopropanoate in Reaction Mixtures
In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction progress is paramount to ensuring product quality, optimizing yield, and maintaining process safety. This compound, a key building block in various synthetic pathways, requires robust analytical methods for its quantification within complex reaction matrices. This guide provides a comparative analysis of suitable analytical techniques, offering field-proven insights into methodology, experimental design, and data interpretation for researchers, scientists, and drug development professionals.
The core analytical challenge in quantifying this compound lies in its molecular structure. As a β-keto ester derivative, it is subject to keto-enol tautomerism, an equilibrium between two constitutional isomers: the keto form and the enol form.[1][2][3] This dynamic state can complicate chromatographic separations and spectroscopic analyses, potentially leading to broadened or split peaks and inaccurate quantification if not properly addressed.[1] The choice of analytical method must, therefore, account for this chemical behavior to ensure trustworthiness and accuracy.
This guide will compare three primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—evaluating their respective strengths and weaknesses for the in-process analysis of this target analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and sensitivity. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.
Causality Behind Experimental Choices
The primary obstacle for HPLC analysis is the keto-enol tautomerism, which can result in poor peak shape.[3] To overcome this, the method must either analyze the two tautomers as a single, rapidly equilibrating species or resolve them baseline. The former is often more practical for quantification. Several strategies can be employed:
-
Mobile Phase pH Control: Tautomer interconversion is often catalyzed by acid or base.[4] Utilizing a buffered, slightly acidic mobile phase (e.g., pH 3) can accelerate the interconversion to a point where the two forms elute as a single, sharp peak.
-
Temperature Control: Increasing the column temperature can also increase the rate of tautomer interconversion, leading to improved peak shape.
-
Solvent Choice: While acetonitrile is a common organic modifier, greener alternatives like ethanol can also be effective and may offer different selectivity.[5]
Proposed Experimental Protocol: RP-HPLC with UV Detection
This protocol is a self-validating starting point for method development. System suitability tests must be performed before analysis to ensure the system is performing adequately.
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 900 µL of a 50:50 acetonitrile/water solution to halt the reaction and precipitate any insoluble materials.
-
Vortex the sample thoroughly.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV/Vis detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 225 nm (requires preliminary UV scan for optimization).[6]
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound (purity >95%) at five concentration levels.
-
The concentration in the reaction mixture is determined by external standard calibration.
-
Data Presentation: HPLC Performance Characteristics
| Parameter | Target Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.999 | Ensures a direct proportional relationship between concentration and detector response.[7] |
| Precision (%RSD) | < 2.0% | Demonstrates the repeatability of the measurement. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Confirms the closeness of the measured value to the true value. |
| Tailing Factor | 0.8 - 1.5 | Indicates good peak symmetry, suggesting tautomeric effects are controlled. |
Experimental Workflow: HPLC Analysis
Caption: Workflow for quantitative analysis by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it an excellent tool for identifying and quantifying components in a complex mixture. However, the polarity and limited volatility of this compound present challenges for direct GC analysis.
Causality Behind Experimental Choices
Direct injection of the analyte is likely to result in poor peak shape and thermal degradation in the hot injector. While derivatization is a common strategy for morpholine-containing compounds (e.g., nitrosation), this would be unnecessarily complex for in-process monitoring.[1][8] A more direct approach using a high-temperature, polar column and a cool on-column or splitless injection can mitigate these issues. The mass spectrometer provides definitive identification, separating the analyte signal from co-eluting impurities based on mass-to-charge ratio.
Proposed Experimental Protocol: GC-MS
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 1 mL of ethyl acetate.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled analogue or a compound with similar chemical properties but a different retention time).
-
Vortex and centrifuge to separate any solids.
-
Transfer the organic layer to a GC vial.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a quadrupole detector).
-
Column: A polar capillary column (e.g., Stabilwax® or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Inlet: 250 °C, Splitless injection (1 µL).[9]
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic fragment ions of this compound (e.g., m/z 201, 156, 114, 86).
-
-
-
Quantification:
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against the concentration ratio.
-
Data Presentation: GC-MS Performance Characteristics
| Parameter | Target Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.998 | Ensures a proportional response ratio. |
| Precision (%RSD) | < 5.0% | GC injection precision can be slightly higher than HPLC. |
| Accuracy (% Recovery) | 95.0 - 105.0% | Confirms method accuracy, accounting for sample preparation. |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | Essential for tracking low-level starting material or byproducts. |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for quantitative analysis by GC-MS.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the quantification of a substance without the need for an identical reference standard for calibration.[10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it inherently quantitative.
Causality Behind Experimental Choices
qNMR is uniquely suited to handle the keto-enol tautomerism. By choosing non-exchangeable protons on the molecule (e.g., the ethyl ester or morpholine protons) that are distinct from the active methylene protons involved in tautomerism, one can obtain a total concentration of both forms. An internal calibrant of known purity and concentration is required for absolute quantification. Maleic acid or dimethyl sulfone are common choices due to their simple spectra and chemical stability.
Proposed Experimental Protocol: ¹H-qNMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of an internal calibrant (e.g., Maleic Acid, purity >99.5%) into a vial.
-
Add a precise volume (e.g., 500 µL) of a deuterated solvent (e.g., DMSO-d₆) to dissolve the calibrant.
-
Accurately weigh an aliquot of the reaction mixture (e.g., 20-30 mg) and add it to the calibrant solution.
-
Vortex until fully dissolved/mixed.
-
Transfer the solution to a high-precision NMR tube.
-
-
Instrumentation and Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the calibrant protons to ensure full relaxation (typically 30-60 seconds). This is critical for accuracy.
-
Number of Scans: 8 or 16 scans to achieve adequate signal-to-noise.
-
-
Data Processing and Quantification:
-
Apply an exponential line broadening function (e.g., 0.3 Hz) to improve signal-to-noise.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the triplet of the -CH₃ group of the ethyl ester) and a signal for the internal calibrant (e.g., the singlet for maleic acid).
-
Calculate the concentration using the following formula:
-
Purityₓ = (Iₓ / Nₓ) * (N_cal / I_cal) * (Mₓ / M_cal) * (W_cal / Wₓ) * Purity_cal
-
Where: I = integral area, N = number of protons for the signal, M = molecular weight, W = weight, P = purity, for the analyte (x) and calibrant (cal).[10]
-
-
Experimental Workflow: qNMR Analysis
Caption: Workflow for quantitative analysis by qNMR.
Comparison of Analytical Methods
The optimal method depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or absolute quantification.
| Feature | HPLC-UV | GC-MS | qNMR |
| Specificity | Moderate (Relies on RT) | High (Relies on RT & Mass) | High (Relies on Chemical Shift) |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Low (mg/mL) |
| Speed | Moderate (15-20 min/sample) | Moderate (20-30 min/sample) | Slow (due to long relaxation delay) |
| Ease of Implementation | High | Moderate | Moderate (requires NMR expertise) |
| Handling of Tautomers | Requires method development | Can be problematic | Excellent (bypasses the issue) |
| Quantification | External/Internal Standard | Internal Standard | Absolute (with internal calibrant) |
| Cost (Instrument) | Moderate | High | Very High |
| Best For | Routine process monitoring | Impurity profiling, trace analysis | Reference method, absolute purity |
Conclusion and Recommendations
For the quantitative analysis of this compound in a reaction mixture , there is no single "best" method; the choice is dictated by the analytical goal.
-
For routine, high-throughput reaction monitoring where speed and good precision are key, a well-developed HPLC-UV method is the most pragmatic choice. The initial investment in method development to control the effects of tautomerism will yield a robust and reliable assay for tracking reaction progress and determining relative purity.
-
For identifying and quantifying low-level impurities or byproducts , the superior sensitivity and specificity of GC-MS make it the ideal platform. It is invaluable during process development and for release testing of the final product.
-
For establishing a primary reference value, performing absolute purity assignments, or when a certified reference standard of the analyte is unavailable , qNMR is the most powerful technique. Although slower and less sensitive, its inherent accuracy and ability to circumvent the tautomerism issue make it the gold standard for validating other methods.
Ultimately, a multi-faceted approach, potentially using HPLC for routine analysis and qNMR for orthogonal validation, provides the highest degree of confidence in the analytical data, upholding the principles of scientific integrity and ensuring the quality of the synthetic process.
References
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. public.pensoft.net [public.pensoft.net]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. This compound [acrospharmatech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
A Guide to the Safe Disposal of Ethyl 3-morpholino-3-oxopropanoate
This document provides a comprehensive guide for the proper disposal of Ethyl 3-morpholino-3-oxopropanoate (CAS No. 37714-64-0), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Assessment and Characterization
A thorough understanding of the hazards associated with this compound is the foundation of its safe disposal. While a comprehensive Safety Data Sheet (SDS) with complete hazard and disposal information is not consistently available, an assessment of its constituent functional groups—a morpholine amide and an ethyl ester—provides critical insights into its likely hazardous properties.
-
Morpholine Moiety: The morpholine component is a primary concern. Morpholine itself is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1][2] It is also known to be toxic if absorbed through the skin or inhaled and may cause damage to the liver and kidneys with prolonged exposure.[1][3] The presence of the morpholine ring in this compound suggests that this compound should be handled with similar precautions.
-
Ester Moiety: The ethyl propanoate portion of the molecule is an ester. While simple esters are not typically highly toxic, they can be irritants. The primary consideration for this functional group in terms of disposal is its susceptibility to hydrolysis, a key mechanism for chemical neutralization.[4][5][6][7][8]
Based on this analysis, this compound should be treated as a hazardous substance. The primary hazards are likely to be:
-
Skin and eye irritation or corrosion.
-
Potential for organ toxicity (liver, kidneys) upon repeated or significant exposure.
A summary of the key data for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 37714-64-0 | [9] |
| Molecular Formula | C9H15NO4 | [9] |
| Molecular Weight | 201.22 g/mol | [9] |
| Physical Form | Solid | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[9] | [9] |
| Known Hazard Statements | H302 (Harmful if swallowed) | |
| Signal Word | Warning | |
| GHS Pictograms | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE)
Due to the anticipated hazards, the following PPE must be worn at all times when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron should be used.
-
Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. The following workflow outlines the decision-making process for the collection of this compound waste.
Caption: Workflow for the segregation and initial collection of this compound waste.
Step-by-Step Collection Protocol:
-
Waste Container Selection: Choose a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container with a screw cap is a suitable choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary associated hazards (e.g., "Irritant," "Potential Toxin").
-
Collection: Collect all waste, including any contaminated materials such as pipette tips, gloves, and weighing paper, directly into the labeled hazardous waste container.
-
Storage: Keep the waste container securely closed when not in use. Store it in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation. The SAA must be in a well-ventilated area and away from incompatible chemicals.
Disposal Procedures
There are two primary routes for the disposal of this compound waste: direct disposal via a certified hazardous waste contractor or chemical neutralization prior to disposal.
The most straightforward and recommended method of disposal is through your institution's Environmental Health and Safety (EHS) department.
-
Ensure the hazardous waste container is securely sealed and properly labeled.
-
Arrange for a waste pickup with your institution's EHS office or their designated hazardous waste contractor.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by EHS.
For institutions with the appropriate facilities and EHS approval, chemical neutralization via hydrolysis can be a viable option to render the compound less hazardous. The ester linkage in this compound can be cleaved under basic conditions.
Principle of Saponification: Basic hydrolysis, also known as saponification, will break the ester bond, yielding the salt of the carboxylic acid and an alcohol.[4][5][6][8] In this case, the products would be sodium 3-morpholino-3-oxopropanoate and ethanol.
Experimental Protocol for Neutralization (for evaluation purposes only):
-
Objective: To neutralize the ester functionality of this compound via basic hydrolysis.
-
Materials:
-
This compound waste
-
1M Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
pH meter or pH strips
-
Appropriate reaction vessel within a chemical fume hood
-
-
Procedure:
-
In a certified chemical fume hood, place the waste solution in a suitable beaker with a magnetic stir bar.
-
Slowly add 1M NaOH solution while stirring. Monitor the pH of the solution.
-
Continue adding NaOH until the pH is stable in the range of 10-12.
-
Allow the reaction to stir at room temperature for several hours to ensure complete hydrolysis.
-
After the reaction is complete, the resulting solution must be re-evaluated by EHS to determine its final disposal route. It is likely still considered hazardous waste due to the presence of the morpholine derivative and will require collection by a certified contractor.
-
References
- 1. nj.gov [nj.gov]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. This compound [acrospharmatech.com]
A Senior Application Scientist's Guide to Handling Ethyl 3-morpholino-3-oxopropanoate
As researchers and scientists in drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-morpholino-3-oxopropanoate. It is structured not as a rigid template, but as a direct, field-proven workflow designed to ensure both your safety and the integrity of your work. The causality behind each recommendation is explained to build a deep, intuitive understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling, a thorough understanding of the potential hazards is critical. While comprehensive toxicological data for this compound is not extensively published, data from structurally similar compounds and general chemical safety principles dictate a cautious approach. The primary anticipated hazards include irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Key Precautionary Statements for Similar Compounds:
This initial risk assessment forms the logical foundation for the selection of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your Primary Barrier
PPE is the last line of defense against exposure, but it is a critical one.[4] The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedure being performed.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles or a face shield.[1][5] | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn over goggles when there is a significant risk of splashing.[4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Always inspect gloves for tears or punctures before use.[3] Change gloves every 30-60 minutes or immediately if you suspect contamination.[4] Double-gloving is recommended for handling neat material. |
| Body Protection | Long-sleeved laboratory coat. | A lab coat made of a suitable material protects the skin on your arms and body from accidental splashes. Ensure it is fully buttoned.[5] |
| Respiratory Protection | NIOSH/MSHA approved respirator (if necessary). | Use is dictated by the specific handling conditions. A respirator may be required if handling large quantities, generating aerosols, or in case of a spill in a poorly ventilated area.[1][2] All work with the solid or concentrated solutions should ideally be performed in a certified chemical fume hood to minimize inhalation risk. |
Operational Workflow: From Weighing to Waste
The following diagram and procedural steps outline a self-validating system for handling this compound safely.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review SDS: Before starting, consult the manufacturer-specific Safety Data Sheet (SDS).
-
Don PPE: Put on your lab coat, chemical safety goggles, and gloves as detailed in the table above.
-
Work Area: Ensure a certified chemical fume hood is operational. An eyewash station and safety shower must be readily accessible.[2][5]
-
-
Handling:
-
Weighing: If handling the solid form, weigh it out within the fume hood to contain any dust.
-
Transfer and Dissolution: When transferring the chemical or preparing solutions, do so slowly and carefully to avoid splashing or generating aerosols. Keep containers closed when not in use.[5]
-
-
Post-Handling:
-
Decontamination: Thoroughly clean any glassware or equipment that has come into contact with the chemical.
-
Hand Washing: After removing your PPE, wash your hands thoroughly with soap and water.[5]
-
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a small spill, contain the material with an inert absorbent like sand, vermiculite, or earth.[2][6] Do not use combustible materials like paper towels for the initial absorption.
-
Clean-Up: Wearing appropriate PPE (including respiratory protection if needed), carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area with soap and water.[5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][8]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[1][3] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[8]
Waste Disposal Plan
Chemical waste must be handled with the same care as the parent compound.
-
Waste Segregation: Collect all waste material, including contaminated absorbent material and disposable PPE, in a designated, clearly labeled, and sealed hazardous waste container.
-
Container Management: Do not mix this waste with other waste streams. Keep the waste container closed and store it in a cool, well-ventilated area away from incompatible materials.[1][9]
-
Regulatory Compliance: All chemical waste must be disposed of through a licensed waste disposal contractor, following all local, regional, and national regulations.[1][6] Never pour chemical waste down the drain.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.at [fishersci.at]
- 4. pppmag.com [pppmag.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. capotchem.cn [capotchem.cn]
- 9. This compound [acrospharmatech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
